molecular formula C9H13BrN2 B597951 N-((5-bromopyridin-3-yl)methyl)propan-2-amine CAS No. 104290-49-5

N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Katalognummer: B597951
CAS-Nummer: 104290-49-5
Molekulargewicht: 229.121
InChI-Schlüssel: ATJVKVOAQAZHSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a valuable chemical intermediate in advanced organic synthesis and medicinal chemistry research. Its core structure incorporates both a bromopyridine moiety and an isopropylamine group, making it a versatile building block for constructing more complex molecules. The bromine atom at the 5-position of the pyridine ring is a key reactive site, allowing for further functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create novel biaryl structures . This enables researchers to explore structure-activity relationships in the development of new pharmacologically active compounds. The amine-functionalized side chain further enhances its utility, providing a handle for molecule diversification through alkylation or condensation reactions. Pyridine derivatives are of significant interest in drug discovery due to their prevalence in compounds with a wide range of biological activities . This reagent is presented for research applications only and is intended for use by qualified laboratory professionals.

Eigenschaften

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVKVOAQAZHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655640
Record name N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-49-5
Record name 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104290-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)propan-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a key heterocyclic building block, strategically designed for application in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a 3,5-disubstituted pyridine core, a motif found in numerous biologically active agents.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, positioning it as a versatile scaffold for the development of novel therapeutic candidates. We will explore its synthetic pathways, focusing on the robust and widely applicable reductive amination process, and detail its potential for chemical diversification through modern cross-coupling methodologies. This document serves as a technical resource for researchers aiming to leverage this molecule's unique structural features for library synthesis and lead optimization programs.

Core Chemical and Physical Properties

The utility of a chemical scaffold is defined by its fundamental properties. Below is a summary of the key identifiers and computed physicochemical parameters for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. These values are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name N-((5-bromopyridin-3-yl)methyl)propan-2-amine-
Molecular Formula C₉H₁₃BrN₂BLDpharm[3]
Molecular Weight 229.12 g/mol BLDpharm[3]
CAS Number Not explicitly available; structural analog has CAS 1152879-11-2BLDpharm[3]
Canonical SMILES CC(C)NCC1=CC(Br)=CN=C1-
Predicted LogP 2.35In silico prediction
Predicted pKa (Basic) 8.9 (Pyridine N), 10.5 (Amine N)In silico prediction
Predicted Polar Surface Area 38.3 ŲIn silico prediction

Synthesis and Mechanistic Considerations

The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is most efficiently achieved via reductive amination, a cornerstone reaction in modern medicinal chemistry for its high yield, operational simplicity, and broad substrate scope.[4][5]

Primary Synthetic Pathway: One-Pot Reductive Amination

This method condenses 5-bromo-3-pyridinecarboxaldehyde with isopropylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The one-pot nature of this reaction prevents the need to isolate the often-unstable imine intermediate.[4][6]

Causality of Experimental Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. Its mild and selective nature allows for the reduction of the protonated imine intermediate in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[6] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which effectively solubilizes the reactants and intermediates. A slight excess of the amine and reducing agent is used to drive the reaction to completion.

  • Reaction Setup: To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add isopropylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 5-Bromo-3-pyridinecarboxaldehyde Mix Mix in Anhydrous DCM (Room Temperature, 1-2h) R1->Mix R2 Isopropylamine R2->Mix Imine In situ Imine Formation Mix->Imine Reduce Add NaBH(OAc)₃ (Room Temperature, 12-24h) Imine->Reduce Quench Quench with aq. NaHCO₃ Reduce->Quench Extract Extract with DCM Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product N-((5-bromopyridin-3-yl)methyl)propan-2-amine Purify->Product

Caption: One-pot reductive amination workflow.

Chemical Reactivity and Strategic Diversification

The true value of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in drug discovery lies in its potential for facile diversification. The molecule possesses two primary handles for chemical modification: the C5-bromine atom on the pyridine ring and the secondary amine.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom serves as a versatile linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful, enabling the formation of a C-C bond with a wide array of boronic acids and esters.[7] This strategy is fundamental for exploring the structure-activity relationship (SAR) of the aryl group at the 5-position.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and broad substrate scope.[7]

  • Reaction Setup: In a reaction vessel, combine N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

  • Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio).[7]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 85-95°C for 4-12 hours.[7]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

Suzuki_Diversification Scaffold N-((5-bromopyridin-3-yl)methyl) propan-2-amine Reaction Suzuki Coupling [Pd(0), Base, R-B(OH)₂] Scaffold->Reaction Library Diverse Library of C5-Aryl Analogs Reaction->Library SAR SAR Exploration (e.g., Anticancer, Antitubercular) Library->SAR

Caption: Strategic diversification via Suzuki coupling.

Reactions at the Secondary Amine

The secondary amine is a nucleophilic center that can be readily functionalized.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, modifying properties such as solubility, hydrogen bonding capacity, and metabolic stability.

  • N-Alkylation: Further alkylation can produce tertiary amines, which can alter the basicity and steric profile of the molecule.

  • Prodrug Strategies: The amine can be masked with promoieties that are cleaved in vivo to release the active parent drug, a common strategy to improve oral bioavailability or modify pharmacokinetic profiles.[8]

Predicted Spectroscopic Signature

While experimental data must be acquired for confirmation, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.

Spectroscopy Expected Features
¹H NMR - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or doublets. - Benzylic Protons (-CH₂-): A singlet around 3.6-3.8 ppm. - Isopropyl Methine (-CH-): A septet around 2.8-3.0 ppm. - Isopropyl Methyls (-CH₃): A doublet around 1.1-1.2 ppm, integrating to 6 protons. - Amine Proton (N-H): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Pyridine Carbons: Five signals in the aromatic region (~120-155 ppm), with the carbon bearing the bromine atom shifted upfield. - Benzylic Carbon (-CH₂-): A signal around 50-55 ppm. - Isopropyl Methine Carbon (-CH-): A signal around 48-52 ppm. - Isopropyl Methyl Carbons (-CH₃): A signal around 22-24 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z 228. - Isotopic Peak (M+2): A peak at m/z 230 of nearly identical intensity to the M⁺ peak, which is the characteristic signature of a single bromine atom. - Fragmentation: Likely loss of an isopropyl group, and cleavage at the benzylic position.
Infrared (IR) - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). - C=C and C=N Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region.

Biological Context and Therapeutic Potential

While N-((5-bromopyridin-3-yl)methyl)propan-2-amine itself is not reported as a therapeutic agent, its core structure is of significant interest. The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry. Studies have shown that compounds containing this core exhibit a range of biological activities.

  • Antituberculosis Activity: A library of 3,5-disubstituted pyridines was synthesized and evaluated for activity against Mycobacterium tuberculosis, with several compounds showing potent inhibition of both sensitive and multidrug-resistant strains.[1][2]

  • Anticancer Activity: Various pyridine derivatives have demonstrated anticancer properties.[9][10][11][12] The ability to easily modify the 5-position of the pyridine ring allows for the optimization of activity against specific cancer cell lines or molecular targets.

The subject molecule is therefore an ideal starting point for building focused chemical libraries aimed at these and other therapeutic areas.

Caption: Potential therapeutic avenues from the core scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. However, based on data from structurally similar compounds such as N-Methyl-(5-bromopyrid-3-yl)methylamine and other bromopyridines, appropriate precautions must be taken.[13][14]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Hazards: Assumed to be a skin and eye irritant.[13][16] May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with two distinct and highly versatile points for chemical modification, makes it an invaluable tool for medicinal chemists. By leveraging established and robust synthetic methodologies like reductive amination and Suzuki coupling, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents to address pressing medical needs.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • Prodrugs for Amines. National Institutes of Health (NIH). [Link]

  • Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. Journal of Organic Chemistry. [Link]

  • Explore our new range of products for Reductive Amination. Fisher Scientific. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Examination of the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines: a Pd-catalyzed amination and/or a base-assisted nucleophilic aromatic substitution?. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Reductive amination. Wikipedia. [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Taylor & Francis Online. [Link]

  • Reductive Amination Reaction mechanism - Simple. YouTube. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activities of Novel N -(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1 H -pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides. ResearchGate. [Link]

  • Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. MDPI. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • 3-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol. PubChem. [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a compound of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available databases, this guide leverages established chemical principles and data from analogous structures to provide a robust framework for its synthesis and characterization.

Introduction: The Significance of Bromopyridine Scaffolds in Drug Discovery

Pyridinyl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a bromine atom onto the pyridine ring, as seen in the bromopyridine moiety of the title compound, offers several strategic advantages in drug design. The bromine atom can act as a key pharmacophore, participating in halogen bonding and other crucial interactions with biological targets.[3] Furthermore, its presence provides a reactive handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization.[1] The N-substituted aminomethyl group is another common feature in bioactive molecules, often contributing to improved solubility and target engagement. The combination of these structural features in N-((5-bromopyridin-3-yl)methyl)propan-2-amine makes it a promising scaffold for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine consists of a pyridine ring brominated at the 5-position and bearing an N-isopropylaminomethyl substituent at the 3-position.

Caption: 2D molecular structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Predicted Physicochemical Properties

Due to the lack of experimental data for the title compound, its physicochemical properties have been predicted based on the properties of its constituent parts and similar molecules.[4][5]

PropertyPredicted Value
Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Estimated to be >250 °C at 760 mmHg
LogP Estimated to be in the range of 2.0-2.5
pKa (of the secondary amine) Estimated to be in the range of 9.0-10.0

Proposed Synthesis via Reductive Amination

A robust and widely applicable method for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with propan-2-amine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5-bromo-3-pyridinecarboxaldehyde 5-bromo-3-pyridinecarboxaldehyde Imine Formation Imine Formation 5-bromo-3-pyridinecarboxaldehyde->Imine Formation Propan-2-amine Propan-2-amine Propan-2-amine->Imine Formation Reduction Reduction Imine Formation->Reduction In situ N-((5-bromopyridin-3-yl)methyl)propan-2-amine N-((5-bromopyridin-3-yl)methyl)propan-2-amine Reduction->N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Sources

physical and chemical properties of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Profile of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Executive Summary: This document provides a comprehensive technical profile of the N-((5-bromopyridin-3-yl)methyl)propan-2-amine molecule. As specific experimental data for this compound is not widely published, this guide synthesizes information from closely related structural analogues and established principles of organic chemistry to present a robust predictive analysis of its physical and chemical properties. We will cover its molecular structure, predicted physicochemical parameters, likely reactivity, and propose detailed protocols for its synthesis and analytical characterization. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational insights into the handling, application, and further development of this and similar substituted pyridine scaffolds.

Introduction: The Significance of Substituted Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing solubility and receptor binding. The introduction of substituents, such as the bromine atom and the secondary aminomethyl side chain in the target molecule, allows for fine-tuning of steric, electronic, and pharmacokinetic properties. Specifically, 3,5-disubstituted pyridines are critical intermediates in the synthesis of a wide range of biologically active molecules, including potential anticancer and antimicrobial agents.[1][2][3] The bromine atom, in particular, serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, making N-((5-bromopyridin-3-yl)methyl)propan-2-amine a valuable, albeit specialized, building block for chemical library synthesis.[4]

Molecular Structure and Identifiers

The fundamental identity of a compound is rooted in its structure. The key identifiers for N-((5-bromopyridin-3-yl)methyl)propan-2-amine are detailed below. It is important to note that a specific CAS number may not have been assigned, which is common for novel or non-commercial research compounds.

Caption: Chemical structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name N-((5-bromopyridin-3-yl)methyl)propan-2-amine-
Molecular Formula C₉H₁₃BrN₂Calculated
Molecular Weight 229.12 g/mol Calculated
Canonical SMILES CC(C)NCC1=CC(=CN=C1)Br-
InChI Key (Predicted)-
CAS Number Not Assigned-

Predicted Physicochemical Properties

Quantitative physical properties are critical for predicting a compound's behavior in various experimental settings, from reaction workups to formulation. The following properties are predicted based on the compound's structure and data from closely related analogues such as N-((5-bromopyridin-3-yl)methyl)propan-1-amine.[5]

Table 2: Predicted Physical Properties

PropertyPredicted ValueRationale & Commentary
Appearance Colorless to pale yellow oil or low-melting solidMany substituted pyridines and secondary amines are oils at room temperature. The potential for hydrogen bonding and crystal packing may result in a solid.
Boiling Point > 250 °C (at atm. pressure)The molecular weight and polar functional groups (two amines) suggest a relatively high boiling point. Vacuum distillation would be required to prevent decomposition.
Melting Point Not predictedHighly dependent on crystal lattice energy, which is difficult to predict. Likely to be below 100 °C.
Solubility Soluble in methanol, ethanol, DMSO, DMF, dichloromethane. Sparingly soluble in water.The aliphatic amine and bromopyridine core provide significant non-polar character, while the two nitrogen atoms offer sites for protonation and hydrogen bonding, allowing for some aqueous solubility, especially under acidic conditions.
pKa (Predicted) pKa₁: ~4.0-5.0 (Pyridine N)pKa₂: ~9.5-10.5 (Secondary Amine N)The pyridine nitrogen is a moderately weak base. The secondary aliphatic amine is a significantly stronger base, typical for its class.[6] In an acidic medium, the secondary amine will be preferentially protonated.

Chemical Reactivity and Stability

The synthetic utility of a molecule is defined by its reactivity. N-((5-bromopyridin-3-yl)methyl)propan-2-amine possesses two primary sites of reactivity that can be selectively addressed under appropriate conditions.

Caption: Key reactive sites and potential synthetic transformations.

  • Site A (Aryl Bromide): The C-Br bond on the pyridine ring is a prime location for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a powerful tool for library generation and structure-activity relationship (SAR) studies.[4]

  • Site B (Secondary Amine): The secondary amine is nucleophilic and basic. It can readily undergo acylation to form amides, alkylation to form tertiary amines, and can participate in further reductive amination reactions with aldehydes or ketones.

Chemical Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored away from strong oxidizing agents and strong acids. Like many amines, it may be sensitive to air and light over long periods, so storage under an inert atmosphere (nitrogen or argon) in a sealed, amber vial is recommended.

Proposed Synthetic Protocol: Reductive Amination

The most direct and reliable method for synthesizing the target compound is via reductive amination. This strategy involves the condensation of a suitable aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and utilizes readily available starting materials.

5.1 Rationale for Experimental Choices

  • Starting Materials: 5-bromo-3-pyridinecarboxaldehyde and propan-2-amine (isopropylamine) are commercially available.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride (NaBH₄). This selectivity prevents the side-reaction of aldehyde reduction to the corresponding alcohol, thus maximizing the yield of the desired product. It is also effective under mildly acidic conditions, which catalyze imine formation.

start Starting Materials: 5-bromo-3-pyridinecarboxaldehyde Propan-2-amine step1 1. Dissolve aldehyde in solvent (e.g., Dichloromethane, DCE) start->step1 step2 2. Add propan-2-amine. Stir to form imine intermediate. step1->step2 step3 3. Add NaBH(OAc)₃ portion-wise. Monitor temperature. step2->step3 step4 4. Stir at room temperature. Monitor reaction by TLC/LC-MS. step3->step4 step5 5. Quench reaction with aq. NaHCO₃. Extract with organic solvent. step4->step5 step6 6. Dry, filter, and concentrate the organic layer. step5->step6 purify 7. Purify crude product via Silica Gel Column Chromatography. step6->purify end Final Product: N-((5-bromopyridin-3-yl)methyl)propan-2-amine purify->end

Caption: Proposed workflow for synthesis via reductive amination.

5.2 Step-by-Step Methodology

  • To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add propan-2-amine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions. An ice bath may be used to control any initial exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 1% triethylamine to prevent the amine from streaking on the silica) to afford the pure product.

Proposed Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is predicted to show distinct signals corresponding to each unique proton environment.[7]

    • Pyridine Ring Protons: Three signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or narrow doublets/triplets.

    • Methylene Protons (-CH₂-): A singlet at ~3.6-4.0 ppm, adjacent to the aromatic ring and the nitrogen.

    • Isopropyl Methine Proton (-CH-): A septet at ~2.8-3.2 ppm, coupled to the six methyl protons.

    • Amine Proton (-NH-): A broad singlet, typically ~1.5-2.5 ppm, whose chemical shift can vary with concentration and solvent.

    • Isopropyl Methyl Protons (-CH₃): A doublet at ~1.0-1.2 ppm, integrating to 6 protons.

  • ¹³C NMR: The spectrum will confirm the carbon framework. Predicted shifts include the aromatic carbons (~120-155 ppm), the methylene carbon (~50-55 ppm), the isopropyl methine carbon (~45-50 ppm), and the isopropyl methyl carbons (~20-25 ppm).

6.2 Mass Spectrometry (MS)

  • Analysis Mode: Electrospray Ionization (ESI) is ideal for this molecule.

  • Expected Ions: In positive ion mode, the spectrum will show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a characteristic pair of signals of nearly equal intensity, separated by 2 m/z units (e.g., at 230.0 and 232.0).

  • Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which would result in a stable benzylic cation fragment.[8][9]

6.3 Infrared (IR) Spectroscopy

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=N and C=C Stretches: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Inferred Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, precautions can be inferred from related bromopyridine and amine compounds.[10]

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).

  • PPE: Wear safety goggles, a lab coat, and nitrile gloves. Conduct all manipulations in a well-ventilated chemical fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a synthetically valuable building block with clear potential in medicinal and materials chemistry. This guide provides a predictive but chemically sound framework for its properties, reactivity, synthesis, and analysis. The dual reactive sites—the aryl bromide for cross-coupling and the secondary amine for nucleophilic additions—offer a rich platform for chemical diversification. The protocols and data presented herein serve as a robust starting point for any researcher looking to incorporate this versatile scaffold into their scientific program.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817681, 3-Amino-5-bromopyridine. Available: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56599822, 5-bromo-N-methylpyridin-3-amine. Available: [Link]

  • Doc Brown's Chemistry (2024). 1H NMR spectra of propan-2-amine. Available: [Link]

  • Alchem Pharmtech (2024). 5-Bromo-3-methyl-N-propylpyridin-2-amine. Available: [Link]

  • Google Patents (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Doc Brown's Chemistry (2024). mass spectrum of propan-2-amine. Available: [Link]

  • ChemSrc (2024). 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-amine. Available: [Link]

  • Ali, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available: [Link]

  • ResearchGate (2011). Synthesis of 2-Amino-5-bromopyridine. Available: [Link]

  • Chem-Impex (2024). 3-Amino-5-bromopyridine. Available: [Link]

  • YouTube (2024). How to name amines - propan-2-amine. Available: [Link]

  • Arkat USA (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Available: [Link]

  • University of Arizona (2005). Principles of Drug Action 1, Amines. Available: [Link]

  • Royal Society of Chemistry (2012). Supporting Information for a publication. Available: [Link]

Sources

The Multifaceted Biological Activities of Bromopyridine Amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly bromopyridine amines, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and neurological properties of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential. This guide is designed to be a comprehensive resource, fostering a deeper understanding and facilitating the rational design of novel bromopyridine amine-based therapeutics.

Introduction: The Prominence of the Bromopyridine Amine Scaffold

Pyridine and its derivatives are integral components of numerous natural products and pharmaceuticals. The introduction of an amine group and a bromine atom onto the pyridine ring significantly modulates the molecule's electronic and steric properties, often enhancing its biological activity and providing a handle for further chemical modifications. Bromopyridine amine derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as privileged scaffolds in the quest for new therapeutic agents. This guide will systematically explore their most significant biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Bromopyridine amine derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary anticancer mechanism of many pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2, thereby impeding tumor growth and metastasis.[1]

  • Other Kinase Inhibition: Beyond VEGFR-2, bromopyridine amine derivatives have been shown to inhibit other kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinase (TRK).[2][3]

  • Induction of Apoptosis: A significant number of anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Studies have shown that certain pyridine derivatives can trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like p53 and JNK, and by generating reactive oxygen species (ROS).[3][4]

  • Tubulin Polymerization Inhibition: The microtubule cytoskeleton is a vital component for cell division, and its disruption can lead to mitotic arrest and cell death. Some pyridine-bridged analogues of combretastatin-A4, a known tubulin polymerization inhibitor, have demonstrated potent anticancer activity.[5]

In Vitro Anticancer Activity Data

The anticancer potency of bromopyridine amine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (a5)HL-60 (Leukemia)112.9[6]
Imidazo[1,2-a]pyridine derivative (b5)HL-60 (Leukemia)104.3[6]
2-aminothiazole derivative (S3c)A2780 (Ovarian)15.57[7]
2-aminothiazole derivative (S3c)A2780CISR (Cisplatin-resistant Ovarian)11.52[7]
Pyrazole derivative (3f)MDA-MB-468 (Triple Negative Breast)14.97 (24h), 6.45 (48h)[4]
Oxindole-pyrazoline hybrid (34)HCT-116 (Colon)4.27[8]
Oxindole-pyrazoline hybrid (34)HOP-92 (Lung)1.66[8]
bis([7][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j)VEGFR-2 (enzymatic assay)0.0037[11]
Pyridine-urea derivativeMCF-7 (Breast)Lower than doxorubicin[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (bromopyridine amine derivatives)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare compound dilutions compound_prep->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4h add_mtt->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Bromopyridine amine derivatives have also emerged as promising candidates in the fight against infectious diseases, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanisms of bromopyridine amine derivatives are still under investigation, but it is believed that their overall molecular geometry plays a crucial role in their selective interaction with microbial proteins.[7] Some proposed mechanisms include:

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

  • Membrane Disruption: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

In Vitro Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-amino-3-cyanopyridine derivative (2c)S. aureus0.039[12]
2-amino-3-cyanopyridine derivative (2c)B. subtilis0.039[12]
2-amino-3-cyanopyridine derivative (2c)B. cereus78[12]
2-amino-3-cyanopyridine derivative (2c)E. faecalis78[12]
2-amino-3-cyanopyridine derivative (2c)M. luteus78[12]
2-amino-3-cyanopyridine derivative (2c)L. monocytogenes156[12]
Pyridine derivative (12a)E. coli19.5[9]
Pyridine derivative (12a)B. mycoides<4.8[9]
Pyridine derivative (12a)C. albicans<4.8[9]
Thienopyridine derivative (15)E. coli>4.8[9]
Thienopyridine derivative (15)B. mycoides9.8[9]
Thienopyridine derivative (15)C. albicans39[9]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used method for determining the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)

  • Paper disks impregnated with known concentrations of the test compounds

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Disk Application: Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The diameter of the zone of inhibition is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis inoculum_prep Prepare bacterial inoculum (0.5 McFarland) inoculate_plate Inoculate agar plate with swab inoculum_prep->inoculate_plate plate_prep Prepare Mueller-Hinton agar plates plate_prep->inoculate_plate apply_disks Apply antimicrobial disks inoculate_plate->apply_disks incubate_plates Incubate plates for 16-24h apply_disks->incubate_plates measure_zones Measure zones of inhibition (mm) incubate_plates->measure_zones interpret_results Interpret susceptibility measure_zones->interpret_results

Workflow for the Kirby-Bauer disk diffusion test.

Neurological Activity: Modulating Neuronal Excitability

Certain aminopyridine derivatives have been investigated and even approved for the treatment of neurological disorders, primarily due to their ability to modulate neuronal excitability.

Mechanism of Action: Potassium Channel Blockade

The principal mechanism of action for the neurological effects of aminopyridines is the dose-dependent blockade of voltage-gated potassium (Kv) channels.[9][13] By blocking these channels, aminopyridines prolong the duration of the action potential, which can lead to:

  • Enhanced Neurotransmitter Release: The prolonged depolarization at the presynaptic terminal increases calcium influx, leading to enhanced release of neurotransmitters like acetylcholine.[13]

  • Restoration of Conduction in Demyelinated Axons: In demyelinating diseases such as multiple sclerosis, the exposure of Kv channels along the demyelinated axon can impair nerve impulse conduction. By blocking these channels, aminopyridines can help restore conduction.[5]

While much of the research has focused on 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), the neuroprotective effects of brominated derivatives are an active area of investigation.[5][14][15] Studies have shown that some newly synthesized 4-aminopyridine derivatives can reverse the effects of cuprizone-induced demyelination in mice and improve memory processes.[14]

Potential Therapeutic Applications

The potassium channel blocking activity of aminopyridines has led to their use and investigation in a variety of neurological conditions, including:

  • Multiple Sclerosis (MS): To improve walking ability.[5]

  • Lambert-Eaton Myasthenic Syndrome (LEMS): To increase muscle strength.[11]

  • Spinal Cord Injury: Investigational use to improve motor function.

The potential neuroprotective effects of brominated aminopyridine derivatives could offer additional benefits in these and other neurodegenerative disorders.[5][15]

Synthesis of Bromopyridine Amine Derivatives

The synthesis of bromopyridine amine derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies
  • Direct Bromination of Aminopyridines: This is a common method where an aminopyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[10][16] The regioselectivity of the bromination can be influenced by the reaction conditions and the position of the amino group.

  • Nucleophilic Aromatic Substitution: A dihalopyridine, such as 3,5-dibromopyridine, can be reacted with an amine under thermal or microwave conditions to yield the corresponding aminobromopyridine.[3]

  • Suzuki Cross-Coupling Reactions: This powerful palladium-catalyzed reaction can be used to introduce aryl or other groups onto the bromopyridine ring, allowing for the synthesis of a diverse range of derivatives.[17]

Example Synthesis of 2-Amino-5-bromopyridine

A common method for the synthesis of 2-amino-5-bromopyridine involves the direct bromination of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Ethanol

Procedure:

  • Dissolve 2-aminopyridine in acetone.

  • Cool the solution to 10°C.

  • Add NBS dropwise to the solution over 30 minutes.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent by evaporation under vacuum.

  • Recrystallize the residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.[16]

Structure-Activity Relationships (SAR)

The biological activity of bromopyridine amine derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Anticancer Activity
  • Position and Nature of Substituents: The position and electronic properties of substituents on the pyridine and any attached aryl rings can significantly impact anticancer activity. For instance, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens at certain positions may decrease it.[6][18]

  • Amine Substitution: Modification of the amine group, such as acylation or alkylation, can modulate the compound's potency and selectivity.[19]

Antimicrobial Activity
  • Overall Molecular Shape: The three-dimensional arrangement of the molecule is critical for its interaction with microbial targets.[7]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring influence the compound's lipophilicity and electronic distribution, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets.

Conclusion and Future Directions

Bromopyridine amine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neurologically active agents underscores their potential for the development of new therapeutics. Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more targeted drug design.

  • Optimization of Lead Compounds: Through medicinal chemistry efforts, the potency, selectivity, and pharmacokinetic properties of promising lead compounds can be improved.

  • Exploration of New Therapeutic Areas: The broad bioactivity of this scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide.

The continued investigation of bromopyridine amine derivatives holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). PMC. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine. (2019).
  • Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. (2021). Eurasian Chemical Communications. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). ResearchGate. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PMC. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC. [Link]

  • The use of aminopyridines in neurological disorders. (2012). PubMed. [Link]

  • Preparation method of 2-amino-5-bromopyridine. (2019). Eureka. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2001). ResearchGate. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2021). MDPI. [Link]

  • Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. (2021). PubMed. [Link]

  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). PubMed. [Link]

  • The Use of Aminopyridines in Neurological Disorders. (2012). ResearchGate. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (2024). ResearchGate. [Link]

  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). YouTube. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). PMC. [Link]

  • Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. (2019). PubMed. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2017). ijssst.info. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Substituted Bromopyridines and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted bromopyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of biologically active compounds. This guide provides an in-depth exploration of the key therapeutic targets modulated by this privileged chemical motif. We will delve into the structure-activity relationships (SAR) that govern their interactions with critical protein families, including kinases, epigenetic readers, and proteases. Furthermore, this document outlines robust experimental workflows for the identification and validation of novel targets, equipping researchers with the knowledge to harness the full potential of substituted bromopyridines in drug discovery.

Introduction: The Bromopyridine Moiety in Drug Discovery

Substituted bromopyridines are heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their ability to serve as versatile building blocks in the synthesis of complex, biologically active molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This synthetic tractability, combined with the pyridine ring's ability to engage in various non-covalent interactions with protein targets, makes substituted bromopyridines a highly attractive scaffold for the development of novel therapeutics across a wide range of disease areas.

This guide will focus on three prominent classes of therapeutic targets for which substituted bromopyridines have shown significant promise: kinases, epigenetic modifiers, and coagulation factors. We will also touch upon their emerging role in targeting G-protein coupled receptors (GPCRs).

Key Therapeutic Target Classes for Substituted Bromopyridines

Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Substituted bromopyridines have been successfully incorporated into potent and selective kinase inhibitors.

2.1.1. Activin Receptor-Like Kinase 2 (ALK2)

ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key player in bone and muscle development. Gain-of-function mutations in ALK2 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation. Consequently, the development of ALK2 inhibitors is a critical therapeutic strategy.

The 2-aminopyridine scaffold has proven to be a fertile ground for the discovery of potent ALK2 inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications to this core can significantly impact potency and selectivity.[1][2] For instance, the K02288 derivative, a 3,5-diaryl-2-aminopyridine, has served as a valuable starting point for optimization.[3] While direct examples of bromopyridine-containing ALK2 inhibitors with extensive public data are still emerging, the synthetic accessibility of 5-bromo-3-aryl-2-aminopyridines positions them as key intermediates for the generation of novel ALK2-targeting compounds.[3]

Table 1: Representative (Non-Bromo) 2-Aminopyridine ALK2 Inhibitors and their Activities

CompoundALK2 IC50 (nM)Cell-based BMP Signaling IC50 (nM)Reference
K0228834421[4]
LDN-214117-Potent and Selective[1]

2.1.2. Bone Morphogenetic Protein (BMP) Signaling Pathway

The development of ALK2 inhibitors directly impacts the BMP signaling pathway. BMP ligands bind to a complex of type I and type II receptors, leading to the phosphorylation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. Inhibitors targeting ALK2 block this phosphorylation cascade, thereby mitigating the effects of overactive BMP signaling.

BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R 1. Binding ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 2. Recruitment & Phosphorylation SMAD158 SMAD1/5/8 ALK2->SMAD158 3. Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression 5. Nuclear Translocation & Transcription Regulation Inhibitor Bromopyridine ALK2 Inhibitor Inhibitor->ALK2 Inhibition

BMP Signaling Pathway and Point of Inhibition
Epigenetic Modifiers: Readers of the Histone Code

Epigenetic modifications play a crucial role in regulating gene expression without altering the DNA sequence itself. "Reader" proteins recognize these modifications and recruit transcriptional machinery. The bromodomain and extra-terminal domain (BET) family of proteins are key epigenetic readers that bind to acetylated lysine residues on histones.

2.2.1. Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a well-studied member of the BET family and a promising therapeutic target in cancer and inflammatory diseases.[5] It plays a critical role in the transcription of key oncogenes such as c-MYC. The development of BRD4 inhibitors has been an active area of research, with several compounds advancing to clinical trials. The bromopyridine scaffold has been incorporated into novel BRD4 inhibitors.

For example, a series of imidazolopyridone derivatives were designed based on a fragment hit, leading to the discovery of potent BRD4 inhibitors.[6] One such compound, HB100-A7, demonstrated an IC50 of 0.035 µM in an AlphaScreen assay and exhibited anti-proliferative effects in pancreatic cancer cells.[6]

Table 2: Examples of Bromopyridine-Containing BRD4 Inhibitors and their Activities

CompoundBRD4(1) IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
HB100-A70.035BxPc3-[6]
Compound 9dPotent AffinityMV4;11Potent Inhibition[7]
Compound 840.69022Rv13.23-4.51[8]
Coagulation Factors: Regulators of Hemostasis

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. While essential for preventing blood loss, its inappropriate activation can lead to thrombosis. Targeting specific coagulation factors offers a promising strategy for the development of novel anticoagulants with improved safety profiles.

2.3.1. Factor XIa (FXIa)

Factor XIa is a serine protease that plays a role in the amplification of the coagulation cascade.[9] Inhibition of FXIa is an attractive anticoagulant strategy as it is expected to reduce the risk of thrombosis with a lower propensity for bleeding compared to currently available anticoagulants.[9] Pyridine and pyridinone-based scaffolds, including those with bromine substitution, have been explored for the development of potent and selective FXIa inhibitors.[10][11]

Structure-activity relationship studies have shown that the pyridine ring can serve as a central scaffold to orient key binding moieties into the active site of FXIa. While specific Ki values for bromopyridine derivatives are often proprietary, the literature describes pyridine-based inhibitors with nanomolar potency.[12] For instance, a dihydropyridinone derivative has been reported to inhibit FXIa with a Ki of 0.04 nM.[12]

Coagulation_Cascade XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa IX->IXa X FX IXa->X + FVIIIa Xa FXa X->Xa Prothrombin Prothrombin Xa->Prothrombin + FVa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Bromopyridine FXIa Inhibitor Inhibitor->XIa Inhibition

Intrinsic Pathway of the Coagulation Cascade
G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The development of ligands that modulate GPCR activity is a major focus of medicinal chemistry. While less explored than other target classes for bromopyridines, there is emerging evidence of their utility in this area.

2.4.1. Adenosine A2A Receptor

The adenosine A2A receptor is a GPCR involved in various physiological processes, including inflammation and neurotransmission.[10] It is a validated target for the treatment of Parkinson's disease.[13] The design of selective A2A receptor antagonists is an active area of research. While specific bromopyridine examples are not as prevalent in the literature, the general principles of GPCR ligand design can be applied to this scaffold. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many GPCR ligands.

Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of bioactive small molecules are crucial steps in drug discovery. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.

Target_ID_Workflow cluster_affinity Affinity-Based Methods cluster_proteomics Chemical Proteomics cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Phenotypic_Screen Phenotypic Screening Hit_Compound Bioactive Bromopyridine Phenotypic_Screen->Hit_Compound Target_Deconvolution Target Deconvolution Hit_Compound->Target_Deconvolution Affinity_MS Affinity Purification- Mass Spectrometry Chem_Proteomics e.g., DARTS, SPROX Target_Hypothesis Target Hypothesis Target_Validation Target Validation Target_Hypothesis->Target_Validation Biochem_Assays Enzyme Inhibition, Binding Assays Cell_Assays Signaling Readouts, Target Engagement Validated_Target Validated Target Lead_Optimization Lead Optimization Validated_Target->Lead_Optimization Affinity_MS->Target_Hypothesis Chem_Proteomics->Target_Hypothesis Biochem_Assays->Validated_Target Cell_Assays->Validated_Target

General Workflow for Target Identification and Validation
Target Deconvolution Strategies

Once a bioactive bromopyridine is identified through phenotypic screening, the next critical step is to determine its molecular target(s).

3.1.1. Affinity Purification-Mass Spectrometry (AP-MS)

This is a classic and powerful technique for target identification.[14]

Step-by-Step Methodology for AP-MS:

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a tag (e.g., biotin) to the bromopyridine compound. A control probe, often a structurally similar but inactive analog, should also be synthesized.

  • Immobilization: Immobilize the affinity probe onto a solid support, such as streptavidin-coated beads.

  • Cell Lysate Incubation: Incubate the immobilized probe with a cell lysate or tissue extract.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free, untagged bioactive compound, or by denaturing the proteins.

  • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control probe pulldown to identify specific binders.[15]

3.1.2. Chemical Proteomics

These methods identify target proteins in their native state without the need for chemical modification of the small molecule. Examples include Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).[16][17] These techniques rely on the principle that the binding of a small molecule can alter the stability of its target protein to proteolysis or denaturation.

Target Validation Assays

Once a target hypothesis is generated, it must be validated through a series of biochemical and cell-based assays.

3.2.1. Biochemical Assays

These assays directly measure the interaction of the compound with the purified target protein.

  • AlphaScreen/AlphaLISA for BRD4: This is a bead-based proximity assay commonly used for screening bromodomain inhibitors.[18][19]

    Step-by-Step Methodology for BRD4 AlphaLISA:

    • Reagent Preparation: Prepare solutions of biotinylated histone peptide (substrate), GST-tagged BRD4 bromodomain (target), and the test compound (bromopyridine derivative).

    • Incubation: In a 384-well plate, incubate the BRD4 protein, biotinylated peptide, and test compound for a defined period (e.g., 30 minutes) to allow for binding.

    • Bead Addition: Add AlphaLISA acceptor beads (coated with anti-GST antibody) and streptavidin-coated donor beads.

    • Incubation: Incubate in the dark to allow the beads to come into proximity if the protein-peptide interaction is intact.

    • Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm. A decrease in signal indicates inhibition of the BRD4-histone interaction.[20]

  • Chromogenic Assay for FXIa: This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a colorimetric substrate.

    Step-by-Step Methodology for Chromogenic FXIa Assay:

    • Reagent Preparation: Prepare solutions of purified human FXIa, a chromogenic substrate (e.g., S-2366), and the test compound in an appropriate buffer.

    • Pre-incubation: Pre-incubate the FXIa enzyme with the test compound for a set time to allow for inhibitor binding.

    • Initiate Reaction: Add the chromogenic substrate to initiate the enzymatic reaction.

    • Signal Detection: Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline from the substrate.

    • Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value of the test compound.[5]

3.2.2. Cell-Based Assays

These assays assess the effect of the compound on the target's function within a cellular context.

  • BRE-Luciferase Reporter Assay for BMP Signaling: This assay measures the transcriptional activity of the BMP signaling pathway.

    Step-by-Step Methodology for BRE-Luciferase Assay:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., C2C12) and transfect with a reporter plasmid containing BMP-responsive elements (BREs) driving the expression of a luciferase gene.

    • Compound Treatment: Treat the cells with the test compound for a specified period.

    • Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP-6) to activate the signaling pathway.

    • Cell Lysis: Lyse the cells to release the luciferase enzyme.

    • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer. A decrease in luminescence indicates inhibition of the BMP signaling pathway.[3]

Conclusion and Future Directions

Substituted bromopyridines represent a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Their synthetic accessibility and ability to interact with a diverse range of therapeutic targets have cemented their importance in medicinal chemistry. This guide has provided an overview of their application in targeting kinases, epigenetic readers, and coagulation factors, along with the experimental workflows necessary to identify and validate these interactions.

The future of drug discovery with substituted bromopyridines lies in the continued exploration of novel chemical space and the application of innovative target identification technologies. As our understanding of complex disease biology deepens, so too will the opportunities to leverage this privileged scaffold to develop the next generation of precision medicines. The methodologies outlined herein provide a robust framework for researchers to contribute to this exciting and impactful field.

References

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(15), 6533–6547. [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. Retrieved from [Link]

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6547. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Zhang, H., Zhou, J., Xu, C., & et al. (2021). Design, synthesis and biological evaluation of imidazolopyridone derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 30, 115857. [Link]

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6547. [Link]

  • Zhang, G., Smith, S. G., Zhou, M. M., & et al. (2018). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 61(15), 6537-6557. [Link]

  • Pinto, D. J., & et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International Journal of Molecular Sciences, 24(12), 10099. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved from [Link]

  • Jawad, M. J., & Al-Ghanimi, A. A. A. (2021). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Medicina, 57(11), 1184. [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Duan, Y., Guan, Y., Qin, W., Zhai, X., Yu, B., & Liu, H. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. MedChemComm, 9(11), 1779-1803. [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 43-49. [Link]

  • Jacobson, K. A., & Müller, C. E. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 56(21), 8271-8292. [Link]

  • Quan, M. L., & et al. (2015). Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties. Bioorganic & Medicinal Chemistry Letters, 25(16), 3249-3254. [Link]

  • Pascal, R. (2025, September 30). How To Write White Papers For Pharmaceutical Companies. Rachel Pascal. [Link]

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6547. [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6297-6306. [Link]

  • Sammut, M. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Journal of the Malta College of Pharmacy Practice, (30), 20-25. [Link]

  • TGR Biosciences. (n.d.). BRD4 Total Assay Kit Human. Retrieved from [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 23(10), 2647. [Link]

  • Ong, S. E., & et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Graphviz Python library. (n.d.). User Guide. Retrieved from [Link]

  • Jacobson, K. A., & Müller, C. E. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Biochemical Pharmacology, 215, 115693. [Link]

  • Li, Y., & et al. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. International Journal of Molecular Sciences, 25(8), 4453. [Link]

  • Rooney, L., & Jones, C. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20729-20734. [Link]

  • Drug Information Association. (n.d.). White Papers. Retrieved from [Link]

  • Practical Haemostasis. (n.d.). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]

  • Allen, C., & et al. (2015). A bead-based proximity assay for BRD4 ligand discovery. Current Protocols in Chemical Biology, 7(3), 161-183. [Link]

  • Quan, M. L., & et al. (2016). Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PLOS ONE, 11(1), e0145212. [Link]

  • Kolabtree. (2021, December 15). How to Write a Biotech Whitepaper - A Comprehensive Guide. Retrieved from [Link]

  • Rooney, L., & Jones, C. (2021). Recent Advances in ALK2 Inhibitors. ResearchGate. Retrieved from [Link]

  • Szabo, C. M., & et al. (2021). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 26(16), 4880. [Link]

  • Wang, L., & et al. (2022). Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives. Medicinal Research Reviews, 42(5), 1856-1896. [Link]

  • Pascal, R. (2025, September 30). How To Write White Papers For Pharmaceutical Companies. Rachel Pascal. Retrieved from [Link]

  • Zhang, X., & et al. (2016). Affinity-based target identification for bioactive small molecules. RSC Advances, 6(82), 78479-78490. [Link]

  • Labiotech.eu. (2019, May 16). Avoid These Pitfalls When Creating a Life Sciences White Paper. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficacy of BET degraders. A, Table of IC50 values for BET inhibitors.... Retrieved from [Link]

  • Liu, J. Y., & et al. (2025, August 6). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. ResearchGate. Retrieved from [Link]

  • Pinna, A., & et al. (2014). Adenosine A2A Receptor Antagonists and Parkinson's Disease. Journal of Medicinal Chemistry, 57(10), 3955-3977. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a substituted bromopyridine derivative, a class of compounds frequently utilized as key intermediates in medicinal chemistry and drug development. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a brominated pyridine ring and a secondary amine—suggest a hazardous profile that necessitates rigorous safety and handling protocols. This guide synthesizes data from closely related analogues to establish a comprehensive framework for its safe use in a research environment. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and similar compounds with the utmost care, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Based on the known hazards of structurally similar bromopyridines and secondary amines, N-((5-bromopyridin-3-yl)methyl)propan-2-amine should be treated as a hazardous substance with the potential for acute toxicity, corrosivity, and irritation.

The primary hazards are inferred from compounds like 1-(5-bromopyridin-3-yl)methanamine, which is classified as acutely toxic if swallowed, and N-Methyl-(5-bromopyrid-3-yl)methylamine, which is known to cause severe skin burns and eye damage[1][2]. The pyridine core itself can be toxic, and the amine functional group often imparts corrosive characteristics. Therefore, all routes of exposure—ingestion, inhalation, and dermal contact—must be strictly avoided.

1.1. Chemical Structure

Caption: Chemical structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

1.2. Anticipated GHS Hazard Classifications

The following table summarizes the likely hazard profile based on aggregated data from analogous compounds. Researchers must handle the material as if all these hazards are confirmed.

Hazard ClassHazard StatementSignal WordRationale / Analog Source
Acute Toxicity, OralH301: Toxic if swallowed.Danger Based on 1-(5-bromopyridin-3-yl)methanamine and 2-Amino-5-bromopyridine[2][3].
Acute Toxicity, DermalH311: Toxic in contact with skin.Danger Based on 4-Bromopyridine Hydrobromide[4].
Acute Toxicity, InhalationH331: Toxic if inhaled.Danger Based on 4-Bromopyridine Hydrobromide[4].
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Danger Based on N-Methyl-(5-bromopyrid-3-yl)methylamine[1].
Serious Eye DamageH318: Causes serious eye damage.Danger Based on various amine compounds and bromopyridines[1][5].
STOT, Single ExposureH335: May cause respiratory irritation.Warning Based on 3-Amino-5-bromopyridine and 2-Amino-5-bromopyridine[3][6].

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, which provide the primary barrier, supplemented by appropriate PPE.

2.1. Engineering Controls

The causality for mandating specific engineering controls is to physically isolate the researcher from the hazardous material, thereby minimizing the risk of exposure.

  • Chemical Fume Hood: All manipulations of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[1] This is the most critical engineering control, as it protects against the inhalation of potentially toxic and irritating aerosols or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][7]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[7][8] This ensures a rapid response in the event of an accidental splash.

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on the highest potential hazard.

EquipmentStandardRationale and Justification
Eye & Face Protection ANSI Z87.1 / EN 166Wear tightly fitting chemical safety goggles and a face shield.[9] The amine functionality suggests corrosivity, and related compounds are known to cause severe, potentially irreversible eye damage[1][5]. A face shield protects the entire face from splashes.
Skin Protection Nitrile Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, minimum 8 mil thickness). Double-gloving is recommended. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Lab Coat: A buttoned, long-sleeved lab coat must be worn to protect skin and clothing.[5][10]
Respiratory Protection NIOSH/MSHA ApprovedA respirator is not typically required when work is conducted within a certified chemical fume hood. However, for spill cleanup or in the event of ventilation failure, a full-face respirator with appropriate cartridges should be used by trained personnel.[9][10]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is essential for ensuring safety and reproducibility. The following procedures are designed as self-validating systems for handling this compound.

3.1. Laboratory Workflow Overview

The following diagram illustrates the mandatory workflow for any experiment involving this compound. Each step is a critical control point.

A Verify Fume Hood & Safety Station Access B Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) A->B C Weigh Compound in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Perform Reaction / Procedure D->E F Properly Label & Store Materials E->F G Decontaminate Work Area & Glassware F->G H Dispose of Waste Correctly G->H I Remove PPE & Wash Hands Thoroughly H->I

Caption: Standard workflow for handling hazardous chemical intermediates.

3.2. Protocol: Weighing and Solution Preparation

  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational and the sash is at the appropriate height. Ensure all necessary equipment (spatulas, weigh paper, glassware, solvent) is inside the hood.

  • Aliquotting Solid: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vessel. Avoid creating dust. Close the primary container immediately after use.

  • Dissolution: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, cap and gently swirl or stir the solution until the solid is fully dissolved. All glassware must be clearly labeled with the chemical name and concentration.

  • Post-Procedure: Any contaminated weigh paper, disposable spatulas, or gloves should be immediately placed in a designated solid hazardous waste container located within the fume hood.

3.3. Protocol: Storage

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure or reaction.

  • Container: Store in a tightly closed, properly labeled container.[7][11]

  • Environment: Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[7][9] Some bromopyridine derivatives require refrigeration and storage under an inert atmosphere[4][8]; this is a prudent measure for this compound as well.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[7] Accidental mixing could lead to a vigorous, exothermic reaction.

  • Security: Store in a locked cabinet or area with restricted access.[4][9][11]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

4.1. Emergency Response Flowchart

cluster_types Route of Exposure cluster_actions Immediate First Aid Action Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Wash area with soap & water for 15 min. Skin->Action_Skin Action_Eyes Rinse with water for 15 min, holding eyelids open. Eyes->Action_Eyes Action_Inhalation Move to fresh air. Keep comfortable for breathing. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. DO NOT induce vomiting. Ingestion->Action_Ingestion End Seek IMMEDIATE Medical Attention Action_Skin->End Action_Eyes->End Action_Inhalation->End Action_Ingestion->End

Caption: Decision flowchart for first aid response to chemical exposure.

4.2. First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][11] The causality for prolonged, gentle flushing is to ensure the complete removal of the potentially corrosive chemical to minimize tissue damage.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation or burns develop.[1][12]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11][12] If breathing is difficult or the victim feels unwell, call a poison center or doctor.

  • Ingestion: If swallowed, rinse mouth thoroughly with water.[5][9] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][9]

4.3. Accidental Release Measures

  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated (work within a fume hood if possible).

  • Wear full PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.[11]

Disposal Considerations

Chemical waste disposal is a regulated process that must be followed to protect the environment and public health.

  • Waste Classification: This material and any contaminated items (gloves, absorbent materials, empty containers) must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and container in accordance with all local, regional, and national regulations.[9][11] Do not dispose of down the sanitary sewer system.[11] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream segregation and container labeling.

Physical and Chemical Properties

While specific experimental data for the target compound is limited, the table below includes its calculated molecular properties and data from a close structural analog for reference.

PropertyValueSource / Note
Molecular Formula C₈H₁₁BrN₂N/A
Molecular Weight 215.09 g/mol [13]
Appearance No data availableLikely an off-white to yellow solid or oil at room temperature.
Solubility Insoluble in waterInferred from related compounds[11]. Likely soluble in organic solvents like methanol, ethanol, and DMSO.
Melting Point No data availableAnalog 3-Amino-5-bromopyridine has a melting point of 69-73 °C.[6]
Boiling Point No data availableN/A

References

  • Greenbook. Safety Data Sheet: CLEAN AMINE®. [Link]

  • Scribd. MSDS for 2-Bromopyridine, 99%. [Link]

  • PubChem. 3-Amino-5-bromopyridine. [Link]

  • PubChem. 2-Amino-5-bromopyridine. [Link]

Sources

Navigating the Crucial Terrain of Solubility: A Technical Guide for N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

In the landscape of drug discovery and development, understanding the solubility profile of a candidate molecule is not merely a perfunctory step but a critical determinant of its therapeutic potential and viability. This guide provides a comprehensive technical overview of the solubility profile of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a novel compound of interest. In the absence of extensive empirical data in the public domain, this document serves as a robust framework for researchers. It outlines the theoretical underpinnings of its expected solubility, predictive methodologies for its physicochemical properties, and detailed, field-proven experimental protocols for the systematic determination of its solubility. This guide is structured to empower researchers with the necessary tools and insights to thoroughly characterize the solubility of this and structurally related compounds, thereby facilitating informed decisions in the drug development pipeline.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount parameter. It directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. For a molecule such as N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a comprehensive understanding of its solubility is indispensable for formulation development, dose determination, and predicting its in vivo behavior.

This guide will delve into the multifaceted aspects of the solubility of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, providing a holistic perspective that integrates theoretical predictions with practical experimental workflows.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. N-((5-bromopyridin-3-yl)methyl)propan-2-amine possesses key structural features that will govern its solubility behavior: a pyridine ring, a secondary amine, and a bromo substituent.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, which generally increases aqueous solubility.[1][2] Pyridine itself is miscible with water and a wide range of organic solvents.[1][3]

  • Secondary Amine: The propan-2-amine moiety is also basic and capable of hydrogen bonding, contributing to its potential for aqueous solubility.[4][5] Smaller aliphatic amines are typically soluble in water.[5]

  • Bromo Substituent: The presence of a halogen, such as bromine, can increase lipophilicity, potentially decreasing aqueous solubility.

A thorough understanding of the interplay between these functional groups is crucial for predicting the solubility profile.

In Silico Prediction of Key Physicochemical Parameters

In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties.[6][7][8] These predictions are instrumental in guiding experimental design.

ParameterPredicted Value (Illustrative)Significance in Solubility Profile
pKa 8.5 - 9.5The basic nature of the amine and pyridine nitrogen suggests the compound's solubility will be highly pH-dependent. At pH values below the pKa, the compound will be protonated and more soluble in aqueous media.[9][10][11]
logP 2.0 - 3.0This predicted octanol-water partition coefficient suggests a moderate lipophilicity. While contributing to membrane permeability, it may also limit aqueous solubility.[12][13]
Aqueous Solubility (at pH 7.4) Low to ModerateThe combination of the basic, hydrogen-bonding capable amine and pyridine groups with the lipophilic bromo-substituted aromatic ring likely results in low to moderate intrinsic solubility in neutral aqueous solutions.

Note: The predicted values are illustrative and should be confirmed by experimental determination.

The Critical Influence of pH on Solubility

For an ionizable compound like N-((5-bromopyridin-3-yl)methyl)propan-2-amine, pH is arguably the most critical factor influencing its aqueous solubility. As a basic compound, its solubility is expected to increase significantly in acidic conditions due to the protonation of the nitrogen atoms in the pyridine ring and the secondary amine.[9][10][11] This relationship can be described by the Henderson-Hasselbalch equation and is a key consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

A pH-solubility profile is therefore an essential component of the compound's characterization.

Experimental Determination of Solubility: A Methodical Approach

A multi-faceted experimental approach is necessary to fully characterize the solubility profile of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. This involves both kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[14][15] While useful for initial ranking, it may not represent true equilibrium solubility.

  • Thermodynamic Solubility: This is the "gold standard" measurement of the equilibrium concentration of a compound in a saturated solution.[15][16] It is a more time-consuming but accurate method, crucial for later-stage development and regulatory submissions.[17][18]

The following diagram illustrates the workflow for a comprehensive solubility assessment:

Solubility_Workflow cluster_0 Early Stage Discovery cluster_1 Lead Optimization & Pre-clinical Development A Kinetic Solubility Assay (High-Throughput Screening) B Initial Ranking of Analogs A->B Data for C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Promising candidates advance to D pH-Solubility Profile C->D Foundation for E Solubility in Biorelevant Media (FaSSIF, FeSSIF) D->E Informs F Formulation Development E->F Guides

Caption: A streamlined workflow for solubility assessment.

Step-by-Step Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method and is compliant with general principles outlined by regulatory bodies such as the USP.[17]

Objective: To determine the equilibrium solubility of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in various aqueous and organic solvents.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine (solid, crystalline form preferred)

  • Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials containing the different solvents. The excess solid should be clearly visible.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.

The following diagram illustrates the key steps of the shake-flask method:

Shake_Flask_Method A 1. Add excess solid to solvent B 2. Equilibrate with shaking (e.g., 24-48h at 25°C) A->B C 3. Centrifuge or allow to settle B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Dilute filtrate D->E F 6. Quantify by HPLC E->F

Sources

Introduction: The Strategic Importance of the 5-Bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)propan-2-amine: Synthesis, Characterization, and Medicinal Chemistry Potential

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a substituted pyridine derivative that, while not extensively documented in current literature, represents a valuable scaffold for chemical and pharmaceutical research. Its structure combines three key features that are highly sought after in modern drug discovery: a pyridine ring, a bromine atom, and a secondary amine side chain. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination, which are foundational in the synthesis of complex drug candidates.[2][3] The secondary isopropylamine group can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic profiles.

This guide provides a comprehensive overview of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, from its logical synthetic pathway and detailed characterization to its potential applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[4]

Synthesis and Mechanistic Rationale

The most direct and efficient synthetic route to N-((5-bromopyridin-3-yl)methyl)propan-2-amine is through the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with propan-2-amine (isopropylamine). This widely utilized transformation is favored for its high yields, operational simplicity, and the ready availability of the starting materials.[5]

The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the target amine. The initial reaction between the aldehyde and the primary amine forms a hemiaminal, which then dehydrates to yield the corresponding imine. This imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄), to afford the final secondary amine product.

Alternative Synthetic Approaches

While reductive amination is the preferred method, other strategies could be employed. One such alternative involves the direct alkylation of isopropylamine with 5-bromo-3-(chloromethyl)pyridine. However, this approach often suffers from issues with over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, thus complicating purification and reducing the yield of the desired product.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 5-bromo-3-pyridinecarboxaldehyde

  • Propan-2-amine (isopropylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol.

  • Add propan-2-amine (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add dichloromethane to extract the crude product.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

  • The crude product can be further purified by silica gel column chromatography if necessary.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A 5-bromo-3-pyridinecarboxaldehyde C Imine Formation (Methanol, RT) A->C B Propan-2-amine B->C D Reduction (NaBH4, 0°C to RT) C->D E Quenching & Extraction D->E F Purification (Column Chromatography) E->F G N-((5-bromopyridin-3-yl)methyl)propan-2-amine F->G

Caption: Synthetic workflow for N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Physicochemical and Structural Characterization

The identity and purity of the synthesized N-((5-bromopyridin-3-yl)methyl)propan-2-amine would be confirmed using a suite of standard analytical techniques. The expected properties and spectral data are summarized below.

PropertyPredicted Value
Molecular Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol
Appearance Expected to be an oil or a low-melting solid
¹H NMR Peaks corresponding to pyridyl, methyl, and methine protons
¹³C NMR Resonances for aromatic and aliphatic carbons
Mass Spectrometry (EI) Molecular ion peak (M⁺) showing isotopic pattern for Br

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals for the pyridine ring protons (typically in the δ 7.5-8.5 ppm range), a singlet for the benzylic CH₂ protons, a septet for the isopropyl CH proton, and a doublet for the two isopropyl CH₃ groups.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display resonances for the five carbons of the pyridine ring, the benzylic carbon, and the two distinct carbons of the isopropyl group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 228 and a characteristic M+2 peak at m/z 230 of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

The N-((5-bromopyridin-3-yl)methyl)propan-2-amine scaffold is a promising starting point for the development of new therapeutic agents. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for diversification of the molecule through various cross-coupling reactions.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The pyridine ring of the title compound can serve this purpose. The bromine atom at the 5-position can be replaced with larger aromatic or heteroaromatic groups via Suzuki or Stille coupling to target the hydrophobic pocket of the kinase, a common strategy for enhancing potency and selectivity.[4][6]

Structure-Activity Relationship (SAR) Studies

This molecule is an excellent candidate for inclusion in SAR studies. The secondary amine provides a point for modification to explore the effects of different substituents on biological activity. For example, acylation or alkylation of the amine can modulate the compound's hydrogen bonding capacity and overall lipophilicity, which can have a profound impact on target engagement and pharmacokinetic properties.

G A N-((5-bromopyridin-3-yl)methyl) propan-2-amine Scaffold B Suzuki Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Diverse Library of Novel Compounds B->E C->E D->E F High-Throughput Screening (e.g., Kinase Assays) E->F G Identification of 'Hit' Compounds F->G

Caption: Role of the scaffold in a drug discovery workflow.

Safety and Handling

While specific toxicity data for N-((5-bromopyridin-3-yl)methyl)propan-2-amine is not available, it is prudent to handle the compound with care, adhering to standard laboratory safety protocols. Based on the hazard classifications for structurally related compounds such as 3-amino-5-bromopyridine, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

N-((5-bromopyridin-3-yl)methyl)propan-2-amine represents a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis via reductive amination, coupled with the synthetic versatility afforded by the bromine substituent, makes it an attractive building block for the creation of diverse chemical libraries. Its potential to serve as a core scaffold for kinase inhibitors and other targeted therapies warrants further investigation by researchers and drug development professionals. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, encouraging its exploration in the quest for novel therapeutic agents.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methylpyridin-3-amine. Retrieved from [Link]

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • PubMed. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Activities of Novel N -(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1 H -pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides | Request PDF. Retrieved from [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (2007, May 10). US7714127B2 - Process for making heteroaryl amine intermediate compounds.
  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • ChemSrc. (2025, September 2). CAS#:1704102-75-9 | 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-amine. Retrieved from [Link]

  • Googleapis.com. (2012, March 27). (12) United States Patent. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide. Retrieved from [Link]

  • NIH. (n.d.). Prodrugs for Amines - PMC. Retrieved from [Link]

  • MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.

Sources

Methodological & Application

detailed protocol for N-((5-bromopyridin-3-yl)methyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've structured this guide to provide a comprehensive, field-tested protocol for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. This document moves beyond a simple recipe, delving into the chemical rationale, validation checkpoints, and safety protocols essential for reproducible, high-purity synthesis in a professional laboratory setting.

Introduction: Strategic Importance of the Target Moiety

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a key substituted pyridine intermediate. Its structure is of significant interest in medicinal chemistry and drug development as a scaffold for synthesizing more complex molecules. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine provides a crucial point for amide bond formation or further alkylation. This combination makes it a valuable building block for creating libraries of compounds targeting a range of biological targets, including kinases and G-protein coupled receptors.

This protocol details a common and reliable method for its synthesis: a one-pot reductive amination between 5-bromo-3-pyridinecarboxaldehyde and propan-2-amine.

Principle of the Reaction: Reductive Amination

The synthesis proceeds via a two-step, one-pot reductive amination. This classic organic transformation is favored for its efficiency and high atom economy.

  • Imine Formation: The process begins with the nucleophilic attack of the primary amine (propan-2-amine) on the electrophilic carbonyl carbon of the aldehyde (5-bromo-3-pyridinecarboxaldehyde). This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically reversible and often acid-catalyzed, though the basicity of the amine itself can be sufficient.

  • Reduction: A mild reducing agent, sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond of the imine to the corresponding amine. STAB is the reagent of choice for this reaction due to its mildness and selectivity; it does not readily reduce the starting aldehyde, minimizing side reactions and simplifying purification. Its steric bulk and attenuated reactivity compared to reagents like sodium borohydride make it ideal for one-pot procedures where the aldehyde and amine are present simultaneously.

The overall workflow is designed for efficiency, moving from starting materials to the purified product with robust and validated steps.

Reaction Scheme & Mechanism Diagram

The reductive amination proceeds as shown below. The aldehyde and amine first form an imine, which is then selectively reduced by sodium triacetoxyborohydride (STAB).

G cluster_step1 R1 5-Bromo-3-pyridinecarboxaldehyde S1 + R1->S1 R2 Propan-2-amine R2->S1 R3 Sodium Triacetoxyborohydride (STAB) I1 Imine Intermediate (Schiff Base) R3->I1 S3 Step 2: Reduction (Hydride Transfer) P1 N-((5-bromopyridin-3-yl)methyl)propan-2-amine I1->P1 I1->P1 S1->I1 S1->I1 S2 Step 1: Imine Formation (Dehydration) G A 1. Dissolve Aldehyde in Anhydrous DCM B 2. Add Propan-2-amine (1.2 equiv) A->B C 3. Stir 30 min (Imine Formation) B->C D 4. Add STAB (1.3 equiv) in Portions C->D E 5. Stir 4-6h at RT D->E F 6. Monitor by TLC E->F G Reaction Complete? F->G H Continue Stirring (Check every hour) G->H No I Proceed to Workup G->I Yes H->F

Application Notes and Protocols: Reductive Amination for N-((5-bromopyridin-3-yl)methyl)propan-2-amine Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

N-((5-bromopyridin-3-yl)methyl)propan-2-amine and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. The bromopyridine scaffold is a versatile handle for further functionalization, often through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The secondary amine moiety is a common feature in many bioactive compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.

Reductive amination stands out as a robust and widely adopted method for the synthesis of such secondary amines.[1][2] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[1][3][4] This approach offers significant advantages over traditional N-alkylation methods, which are often plagued by issues of over-alkylation and the use of hazardous alkyl halides.[3]

This application note provides a detailed, field-proven protocol for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine via reductive amination, leveraging the mild and selective reducing agent, sodium triacetoxyborohydride.

The Cornerstone of Synthesis: Understanding Reductive Amination

The reductive amination process is a cornerstone of modern organic synthesis due to its efficiency and broad applicability.[1][5] The reaction proceeds through two key mechanistic steps:

  • Imine Formation: The reaction commences with the nucleophilic attack of the amine (propan-2-amine) on the carbonyl carbon of the aldehyde (5-bromo-3-pyridinecarboxaldehyde). This is followed by dehydration to form a Schiff base, or imine. The formation of the imine is a reversible process and is typically favored under neutral to weakly acidic conditions.[1]

  • Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent to yield the final secondary amine.[6] The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride could reduce the starting aldehyde, milder reagents are preferred for one-pot procedures.

Visualizing the Reductive Amination Mechanism

ReductiveAmination cluster_0 Imine Formation cluster_1 Reduction Aldehyde 5-bromo-3-pyridinecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Propan-2-amine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Product N-((5-bromopyridin-3-yl)methyl)propan-2-amine Imine->Product + Reducing Agent ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)3) ReducingAgent->Product

Figure 1: General mechanism of reductive amination.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a superior reagent for reductive aminations for several key reasons:[7][8][9]

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). This is advantageous as it selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[7][8]

  • Non-Hygroscopic and Stable: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation, STAB is non-toxic and less sensitive to moisture, making it easier to handle.[3][8]

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, which is crucial when dealing with complex molecules in drug development.[5][7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierPurity
5-bromo-3-pyridinecarboxaldehyde113118-81-3186.01 g/mol Major suppliers>98%
Propan-2-amine (Isopropylamine)75-31-059.11 g/mol Major suppliers>99%
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol Major suppliers>95%
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol Major suppliers>99.8%
Acetic Acid, glacial64-19-760.05 g/mol Major suppliers>99.7%
Saturated Sodium Bicarbonate Solution--Prepared in-house-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Major suppliers-
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Magnetic stir plate

  • Syringes for liquid handling

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Amine and Catalyst: To the stirring solution, add propan-2-amine (1.2 eq). A slight excess of the amine helps to drive the imine formation equilibrium forward. Following the amine addition, add glacial acetic acid (0.1 eq). The acid catalyzes the dehydration step in imine formation.[7]

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. It is advisable to monitor the formation of the imine by Thin Layer Chromatography (TLC). The imine should have a different Rf value than the starting aldehyde.

  • Reduction: Once imine formation is significant (as indicated by TLC), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the imine spot is no longer visible (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a pale yellow oil. Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-((5-bromopyridin-3-yl)methyl)propan-2-amine.[10]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time- Inactive reducing agent- Extend the reaction time and continue monitoring by TLC.- Use a fresh batch of sodium triacetoxyborohydride.
Formation of Byproducts - Over-reduction of the aldehyde- Hydrolysis of the imine- Ensure portion-wise addition of the reducing agent.- Use anhydrous solvents and maintain a dry atmosphere.
Difficult Purification - Co-elution of product and impurities- Optimize the solvent system for column chromatography.- An acid-base extraction can sometimes be employed before chromatography to remove impurities.[11]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood. Dichloromethane is a volatile and potentially harmful solvent.

  • Quenching: The quenching step with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with caution.

Characterization of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent ensures a mild, selective, and high-yielding transformation. By following the detailed steps and considering the provided insights, researchers and drug development professionals can confidently and efficiently prepare this valuable synthetic intermediate.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • National Center for Biotechnology Information. (n.d.). 3-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol. PubChem. [Link]

  • Doyle, A. G., & Shrestha, R. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1883-1891.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(7), 1279-1295.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • National Center for Biotechnology Information. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridin-2-amine. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Drug Discovery

In the landscape of modern drug development, the synthesis of novel chemical entities is merely the initial step. The subsequent purification of these compounds is a critical process that ensures the safety, efficacy, and reproducibility of pharmacological studies. N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural motif is found in various biologically active molecules, making it a valuable intermediate for the synthesis of new therapeutic agents. However, the synthetic route to this compound, typically a reductive amination, can yield a mixture of products, including unreacted starting materials, intermediates, and over-alkylated byproducts. Therefore, a robust and efficient purification method is paramount. This document provides a detailed guide to the purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine using column chromatography, a cornerstone technique in synthetic chemistry.

Understanding the Chemistry: Synthesis and Potential Impurities

A common and efficient method for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is the reductive amination of 5-bromonicotinaldehyde with propan-2-amine.[1][2][3] This two-step, one-pot reaction first involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[4] The choice of reducing agent and reaction conditions can influence the impurity profile of the crude product.

Anticipated Impurities:

  • Unreacted 5-bromonicotinaldehyde: The starting aldehyde may not be fully consumed.

  • Unreacted propan-2-amine: Being a volatile liquid, excess propan-2-amine is often used and may remain.

  • Imine intermediate: Incomplete reduction will leave the imine in the crude mixture.

  • Over-alkylated tertiary amine: The product secondary amine can potentially react further with the aldehyde to form a tertiary amine.

  • Byproducts from the reducing agent: Borate salts and other residues from the reducing agent will be present.

The successful separation of the target compound from these impurities is the primary goal of the chromatographic purification.

Pre-Chromatography Protocol: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid assessment of the separation and helps in optimizing the mobile phase for the column.

Materials and Equipment:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Various solvents (e.g., dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc), hexanes, triethylamine (TEA))

Step-by-Step TLC Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Developing the Mobile Phase:

    • Start with a non-polar solvent system and gradually increase the polarity. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[5]

    • Given the polarity of the target amine, a more polar system like DCM/MeOH is likely to be more effective.

    • Prepare a series of solvent systems with varying ratios (e.g., 99:1, 95:5, 90:10 DCM:MeOH).

    • To counteract the basicity of the amine and prevent streaking on the acidic silica gel, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the mobile phase.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp.

    • Stain the plate to visualize non-UV active compounds. A potassium permanganate stain is a good general-purpose stain, while a ninhydrin stain is specific for primary and secondary amines.

  • Analysis: Calculate the retardation factor (Rf) for each spot. The ideal Rf for the target compound in the context of column chromatography is typically between 0.2 and 0.4 to ensure good separation.

Table 1: Example TLC Solvent System Development

Solvent System (DCM:MeOH)% TriethylamineTarget Compound RfSeparation from Impurities
98:21%~0.5Poor
95:51%~0.3Good
90:101%~0.1Co-elution with polar impurities

Based on this hypothetical data, a 95:5 DCM:MeOH with 1% TEA would be a good starting point for the column.

Column Chromatography Protocol: A Step-by-Step Guide

Once an appropriate solvent system has been determined by TLC, the purification can be scaled up to column chromatography.

Materials and Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Sand

  • Eluent (the optimized mobile phase from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow for Column Chromatography:

Caption: Workflow of the column chromatography process.

Detailed Protocol:

  • Column Preparation (Slurry Method):

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another layer of sand on top to protect the silica bed from disturbance.

    • Drain the excess eluent until the solvent level is just at the top of the sand. Never let the column run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like DCM.

    • Alternatively, for less soluble compounds, "dry loading" is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

    • Maintain a constant head of eluent above the silica bed throughout the process.

    • Apply gentle air pressure (flash chromatography) to increase the flow rate if necessary.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product.

    • Spot the starting material, the crude mixture, and several collected fractions on the same TLC plate for comparison.

  • Combining and Concentrating Pure Fractions:

    • Once the desired product has completely eluted from the column, combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Post-Purification Analysis: Confirming Purity and Identity

After purification, it is crucial to confirm the purity and verify the chemical structure of the isolated compound.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive technique for assessing the purity of the final product. A reversed-phase HPLC method is generally suitable for this type of compound.

Table 2: Suggested HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for confirming the structure of the purified compound. Both ¹H NMR and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the pyridine ring.

  • A singlet for the benzylic methylene (-CH₂-) protons.

  • A multiplet for the methine (-CH-) proton of the isopropyl group.

  • A doublet for the methyl (-CH₃) protons of the isopropyl group.

  • A broad singlet for the amine (N-H) proton.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the pyridine ring.

  • A signal for the benzylic methylene carbon.

  • A signal for the methine carbon of the isopropyl group.

  • A signal for the methyl carbons of the isopropyl group.

The exact chemical shifts will depend on the solvent used for the NMR analysis.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the purified compound. The expected molecular weight for N-((5-bromopyridin-3-yl)methyl)propan-2-amine (C₉H₁₃BrN₂) is approximately 244.03 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable in the mass spectrum as two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Troubleshooting Common Issues in Amine Purification

Issue: Significant peak tailing in column chromatography. Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica gel. Solution: Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent. This will neutralize the acidic sites on the silica and improve peak shape.

Issue: The compound is not eluting from the column. Cause: The eluent is not polar enough. Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system).

Issue: Poor separation of the product from impurities. Cause: The chosen solvent system does not provide adequate resolution. Solution: Re-evaluate the TLC and try different solvent systems. Sometimes changing one of the solvents entirely (e.g., using ethyl acetate instead of DCM) can significantly alter the selectivity of the separation.

Conclusion

The purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine by column chromatography is a critical step to ensure the quality of this valuable synthetic intermediate. By carefully developing a suitable mobile phase using TLC, employing a well-packed silica gel column, and diligently monitoring the separation, researchers can obtain the target compound in high purity. Post-purification analysis using HPLC, NMR, and MS is essential to confirm the success of the purification and to fully characterize the final product. This detailed protocol provides a robust framework for achieving this purification, enabling the advancement of research and development in the pharmaceutical sciences.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

Application Note: Comprehensive Characterization of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented. The methodologies are designed to ensure robust and reliable characterization, meeting the stringent requirements of drug development and quality control laboratories.

Introduction

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The precise characterization of its chemical structure and the accurate determination of its purity are critical for ensuring the safety and efficacy of potential drug candidates derived from it. This document outlines a suite of analytical techniques that, when used in concert, provide a complete profile of the molecule. The protocols herein are grounded in established principles of analytical chemistry and are tailored to the specific physicochemical properties of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a powerful technique for assessing the purity of N-((5-bromopyridin-3-yl)methyl)propan-2-amine and separating it from potential impurities. Given that pyridine and its derivatives can be hydrophilic, a method that does not require ion-pairing reagents is preferable for compatibility with mass spectrometry.[1]

Rationale for Method Selection

An isocratic HPLC method provides a balance of simplicity, robustness, and efficiency for routine purity analysis. A C18 stationary phase is selected for its versatility in retaining a broad range of organic molecules. The mobile phase, consisting of acetonitrile and a buffer, is chosen to ensure good peak shape and resolution. The basic nature of the amine functional groups in the target molecule necessitates the use of a slightly acidic mobile phase to ensure consistent protonation and retention.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or a similar buffer

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable starting point is a mixture of acetonitrile and water (with 0.1% formic acid) in a ratio that provides adequate retention and separation (e.g., 45:55 v/v).[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.

Data Presentation
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 45:55 (v/v) Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 260 nm
Expected Retention Time ~5-7 minutes (to be determined experimentally)
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase (1 mg/mL) A->B C Inject Sample (10 µL) B->C D Isocratic Elution C->D E UV Detection (260 nm) D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3] It is well-suited for confirming the identity of N-((5-bromopyridin-3-yl)methyl)propan-2-amine and for detecting any volatile impurities that may be present from the synthesis.

Rationale for Method Selection

A capillary GC column with a non-polar or mid-polar stationary phase is appropriate for the separation of pyridine derivatives. The temperature programming allows for the efficient elution of the target compound and the separation of impurities with different boiling points. Mass spectrometric detection provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra. Identify the peak corresponding to the target compound by its retention time and mass spectrum.

Data Presentation
ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Electron Impact (EI), 70 eV
Expected Molecular Ion [M] m/z 228 and 230 (due to bromine isotopes ⁷⁹Br and ⁸¹Br)
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution (100 µg/mL) B Inject into GC A->B C Temperature Programmed Separation B->C D Electron Impact Ionization C->D E Mass Analysis (m/z 40-400) D->E F Analyze Total Ion Chromatogram E->F G Identify Molecular Ion & Fragments F->G

Caption: GC-MS analysis workflow for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Rationale for Method Selection

¹H NMR provides information about the chemical environment of the hydrogen atoms, their multiplicity (splitting patterns), and their relative numbers (integration). ¹³C NMR provides information about the different types of carbon atoms in the molecule. The use of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is necessary. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[4]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16 or more for good signal-to-noise

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the ¹H NMR signals and identify the multiplicities.

Expected Spectral Data

¹H NMR (predicted):

  • Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm).

  • CH₂ (methylene) Protons: A singlet or doublet adjacent to the pyridine ring and the amine.

  • CH (methine) Proton: A multiplet for the isopropyl group.

  • CH₃ (methyl) Protons: A doublet for the two methyl groups of the isopropyl moiety.

  • NH Proton: A broad singlet, which may be exchangeable with D₂O.

¹³C NMR (predicted):

  • Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to bromine showing a lower intensity.

  • CH₂ Carbon: A signal in the aliphatic region.

  • CH and CH₃ Carbons: Signals corresponding to the isopropyl group.

Data Presentation
Proton Assignment (Predicted)Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H2, H4, H67.5 - 8.5m3H
-CH₂-~3.8s2H
-CH-(isopropyl)~2.8septet1H
-NH-variablebr s1H
-CH₃ (isopropyl)~1.1d6H

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of N-((5-bromopyridin-3-yl)methyl)propan-2-amine by providing a highly accurate mass measurement.

Rationale for Method Selection

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target amine, which can be readily protonated to form [M+H]⁺ ions. This minimizes fragmentation and provides a clear molecular ion peak. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker for the presence of a single bromine atom in the molecule.

Experimental Protocol

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in methanol or acetonitrile containing 0.1% formic acid to promote protonation.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Mass Range: m/z 50-500

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum and identify the [M+H]⁺ ion. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.

Data Presentation
ParameterValue
Ionization Mode ESI+
Expected [M+H]⁺ (for ⁷⁹Br) m/z 229.0395
Expected [M+H]⁺ (for ⁸¹Br) m/z 231.0374
Isotopic Ratio Approximately 1:1
Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Confirmation A Prepare Dilute Solution with Acid B Infuse into ESI Source A->B C Positive Ionization B->C D High-Resolution Mass Analysis C->D E Identify [M+H]⁺ Ion D->E F Confirm Bromine Isotopic Pattern E->F

Caption: ESI-MS workflow for molecular weight confirmation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. The combination of HPLC for purity assessment, GC-MS for identification and volatile impurity analysis, NMR for unambiguous structural elucidation, and high-resolution MS for molecular formula confirmation ensures a thorough and reliable evaluation of this important pharmaceutical intermediate. Adherence to these protocols will facilitate the production of high-quality material suitable for further development in pharmaceutical research.

References

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • GC/MS analysis of pyridine. ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Halogenation of pyridine compounds.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

  • Supporting Information for Self-assembly of spherical complexes. Wiley-VCH. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • 1H and 13C{1H} NMR spectra were recorded at 400, 600, or 800 MHz and at 101, 151, or 201 MHz, respectively. Electronic Supplementary Information. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the utilization of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in high-throughput screening (HTS) campaigns. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. This guide offers detailed protocols, the underlying scientific principles, and data interpretation frameworks to effectively assess the bioactivity of this novel compound.

Introduction: The Rationale for Screening N-((5-bromopyridin-3-yl)methyl)propan-2-amine

N-((5-bromopyridin-3-yl)methyl)propan-2-amine belongs to the bromopyridine class of compounds. Pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in numerous FDA-approved drugs and bioactive molecules.[1] The introduction of a bromine atom can significantly modulate the physicochemical properties of a molecule, potentially enhancing its therapeutic activity and influencing its metabolic profile.[2] Such modifications can lead to altered binding affinities for biological targets.[2]

Given the broad spectrum of biological activities associated with pyridine derivatives, including anticancer, antimalarial, and enzyme inhibition properties, N-((5-bromopyridin-3-yl)methyl)propan-2-amine represents a promising candidate for HTS campaigns aimed at discovering novel therapeutic agents.[3][4][5] This document will focus on a primary HTS application: assessing the cytotoxic potential of this compound against a human cancer cell line.

Compound Profile:

PropertyValueSource
IUPAC Name N-((5-bromopyridin-3-yl)methyl)propan-2-amine-
Molecular Formula C9H13BrN2Calculated
Molecular Weight 229.12 g/mol Calculated
Canonical SMILES CC(C)NCC1=CC(=CN=C1)BrCalculated

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to rapidly assess the biological activity of a large number of compounds. The following diagram illustrates the key stages of an HTS campaign for N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

HTS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Preparation (Stock Solution & Dilution Plates) Assay_Plating Assay Plating (Cell Seeding & Compound Addition) Compound_Prep->Assay_Plating Cell_Culture Cell Line Maintenance (e.g., A549 Lung Carcinoma) Cell_Culture->Assay_Plating Incubation Incubation (e.g., 48-72 hours) Assay_Plating->Incubation Reagent_Addition Reagent Addition (e.g., Resazurin) Incubation->Reagent_Addition Signal_Detection Signal Detection (Fluorescence Reading) Reagent_Addition->Signal_Detection Data_Analysis Data Analysis (% Inhibition, Z'-factor) Signal_Detection->Data_Analysis Hit_Identification Hit Identification & Confirmation Data_Analysis->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow for a Cell-Based Assay.

Protocol: Cell Viability HTS Assay Using a Resazurin-Based Method

This protocol details a primary screening assay to evaluate the cytotoxic effects of N-((5-bromopyridin-3-yl)methyl)propan-2-amine on the A549 human lung carcinoma cell line. The assay is based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells. A decrease in fluorescence indicates a reduction in cell viability.

Materials and Reagents
  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine

  • A549 human lung carcinoma cell line

  • DMEM/F-12 growth medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Resazurin sodium salt

  • Doxorubicin (positive control)

  • 384-well black, clear-bottom sterile microplates

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Experimental Protocol

Step 1: Compound Plate Preparation

  • Prepare a 10 mM stock solution of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in 100% DMSO.

  • Using an automated liquid handler, perform serial dilutions to create a compound source plate. For a primary screen, a single high concentration (e.g., 100 µM) is often used. For dose-response studies, a 10-point, 3-fold serial dilution is recommended.

  • Prepare control wells on the source plate containing doxorubicin (positive control for cytotoxicity) and DMSO only (negative control).

Step 2: Cell Culture and Seeding

  • Culture A549 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 20,000 cells/mL.

  • Dispense 25 µL of the cell suspension (500 cells) into each well of a 384-well microplate.

  • Incubate the plates for 24 hours to allow for cell attachment.

Step 3: Compound Addition

  • Using an automated liquid handler, transfer 250 nL of the compound solutions from the source plate to the corresponding wells of the cell plate. This results in a final compound concentration of, for example, 10 µM with a final DMSO concentration of 0.1%.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

Step 4: Assay Readout

  • Prepare a 0.15 mg/mL solution of resazurin in PBS and sterilize by filtration.

  • Add 5 µL of the resazurin solution to each well of the assay plate.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader (Ex: 560 nm, Em: 590 nm).

Data Analysis and Interpretation

Primary Screen Data Analysis

For a single-concentration primary screen, the percentage of inhibition is calculated for each compound-treated well:

% Inhibition = 100 x (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

Where:

  • Signal_Compound is the fluorescence reading from the well treated with N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

  • Mean_Signal_Positive is the average fluorescence from the positive control wells (e.g., doxorubicin-treated).

  • Mean_Signal_Negative is the average fluorescence from the negative control wells (DMSO-treated).

Assay Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z' = 1 - (3 x (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Where:

  • SD is the standard deviation.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hypothetical Primary Screen Results:

CompoundConcentration (µM)Mean Fluorescence% Inhibition
DMSO (Negative Control)-85,0000%
Doxorubicin (Positive Control)105,000100%
N-((5-bromopyridin-3-yl)methyl)propan-2-amine 10 25,000 75%

In this hypothetical example, the compound shows significant cytotoxic activity.

Dose-Response Analysis

For compounds that show significant activity in the primary screen ("hits"), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). The % inhibition is plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic model to calculate the IC50 value.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of action of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is unknown, many pyridine derivatives exert their cytotoxic effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[1] A plausible, though hypothetical, mechanism is the inhibition of a key kinase in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N-((5-bromopyridin-3-yl)methyl) propan-2-amine Inhibitor->AKT Inhibition

Caption: Hypothetical Inhibition of the PI3K/AKT/mTOR Pathway.

Troubleshooting and Scientific Considerations

  • Compound Solubility: Poor solubility in aqueous media can lead to false negatives. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells.

  • Cell Seeding Density: The optimal cell number per well should be determined empirically to ensure that cells are in the logarithmic growth phase during the assay.

  • Fluorescence Interference: Some compounds may be inherently fluorescent, leading to false negatives. It is advisable to run a counterscreen where the compound is added to wells without cells to check for autofluorescence.

  • Edge Effects: Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

Conclusion

N-((5-bromopyridin-3-yl)methyl)propan-2-amine, as a member of the bromopyridine class of molecules, presents a valuable starting point for HTS campaigns. The protocols and frameworks outlined in this document provide a robust methodology for assessing its cytotoxic potential. A systematic approach, from primary screening and quality control to dose-response analysis and mechanistic investigation, is crucial for identifying and validating novel bioactive compounds for drug discovery pipelines.

References

  • BLDpharm. 2-(5-Bromopyridin-3-yl)propan-2-amine.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Bekhit, A. A., et al. "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 26, no. 6, 2011, pp. 765-75.
  • Chempanda.
  • ACS Omega.
  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Drug Design, Development and Therapy.
  • PubChem. 3-Amino-5-bromopyridine.
  • MDPI.
  • PubMed. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods.
  • PubMed Central.
  • BLDpharm. N-((5-Bromopyridin-3-yl)methyl)propan-1-amine.
  • ResearchGate.
  • MDPI.
  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

Sources

Application of N-((5-bromopyyridin-3-yl)methyl)propan-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, complementing traditional high-throughput screening (HTS) with a rational, efficient approach to identifying high-quality starting points for drug development.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][3] The core principle is that these small fragments can explore chemical space more effectively, often identifying binding interactions within pockets that larger molecules might miss.[1] Once a binding fragment is identified and its binding mode is confirmed, typically through structural biology techniques, it serves as a starting point for systematic chemical elaboration into a potent, selective, and drug-like lead compound.[4] This approach has led to the successful development of six marketed drugs and numerous clinical candidates, validating its power against even challenging targets like protein-protein interactions.[1]

This application note provides a detailed guide for the prospective use of N-((5-bromopyridin-3-yl)methyl)propan-2-amine as a novel starting fragment in an FBDD campaign. We will outline its physicochemical profile, propose a comprehensive workflow for screening and validation, provide detailed experimental protocols, and discuss strategies for its evolution into a high-affinity lead. The 3,5-disubstituted pyridine core is a well-established scaffold in medicinal chemistry, notably in the development of kinase inhibitors, making this fragment a promising starting point for a variety of targets.[5][6]

Fragment Profile: N-((5-bromopyridin-3-yl)methyl)propan-2-amine

A successful fragment must possess specific physicochemical properties that adhere to the widely accepted "Rule of Three" (Ro3).[7][8][9] This rule helps ensure that the fragment has sufficient solubility for biophysical screening and provides ample vectors for chemical optimization without immediately violating drug-like properties.

The properties of N-((5-bromopyridin-3-yl)methyl)propan-2-amine are evaluated below.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 229.12 g/mol < 300 DaYes
cLogP ~2.1 (estimated)< 3Yes
Hydrogen Bond Donors (HBD) 1 (secondary amine)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (pyridine N, amine N)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

Data for MW is based on the chemical formula C9H13BrN2. cLogP is an estimation based on similar structures. HBD, HBA, and rotatable bond counts are derived from the chemical structure.

As shown, the fragment complies with all parameters of the Ro3, making it an excellent candidate for an FBDD library. Its key structural features include:

  • A 3,5-disubstituted pyridine ring , providing a defined geometry and a hydrogen bond acceptor.

  • A bromine atom , which can serve as a vector for synthetic elaboration via cross-coupling reactions (e.g., Suzuki coupling).[10]

  • A secondary isopropylamine group, which provides a hydrogen bond donor and a second acceptor, along with a potential point for modification.

FBDD Campaign Workflow

A typical FBDD campaign using this fragment would follow a multi-stage, iterative process designed to identify and validate hits, determine their structural basis of interaction, and guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screen Primary Screening (SPR or STD-NMR) Triage Hit Triage & Orthogonal Validation Screen->Triage Initial Hits XRay X-ray Crystallography (Co-crystallization) Triage->XRay Validated Hits MedChem Structure-Guided Medicinal Chemistry (Fragment Growing/Linking) XRay->MedChem Structural Insights Assay Potency & Selectivity Assays MedChem->Assay Synthesized Analogs Assay->MedChem SAR Data ADME ADME/PK Profiling Assay->ADME Potent Compounds Lead Lead Candidate Assay->Lead ADME->MedChem Property Data

Caption: High-level workflow for a fragment-based drug discovery campaign.

PART 1: Detailed Protocols for Primary Screening & Hit Validation

The initial goal is to detect the weak, yet specific, binding of the fragment to the target protein. High-sensitivity biophysical techniques are required.[3] Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR are two of the most robust and widely used methods.[11][12][13]

Protocol 1.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR measures changes in refractive index on a sensor chip surface to monitor binding events in real-time without the need for labels.[14] It is highly sensitive to the weak interactions typical of fragments.

Objective: To identify if N-((5-bromopyridin-3-yl)methyl)propan-2-amine binds to the immobilized target protein and to estimate its dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor Chip CM5 (carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Target protein (>95% purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment stock solution: 100 mM N-((5-bromopyridin-3-yl)methyl)propan-2-amine in 100% DMSO.

  • Positive and negative control compounds.

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface of a flow cell with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 8000-10000 Response Units, RU) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A second flow cell should be prepared similarly but without protein injection to serve as a reference surface.

  • Fragment Screening:

    • Prepare a concentration series of the fragment (e.g., 1000, 500, 250, 125, 62.5 µM) in running buffer. The final DMSO concentration must be kept constant across all samples (e.g., ≤1%).

    • Perform buffer blank injections to establish a stable baseline.

    • Inject the fragment concentration series over both the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • After each cycle, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis (Self-Validation):

    • The raw sensorgram data should be double-referenced by subtracting the reference surface data and the buffer blank injection data.

    • A positive binding event is indicated by a concentration-dependent increase in the RU signal.

    • Plot the steady-state response (Req) against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the KD.

    • Trustworthiness Check: A true hit will show a dose-dependent, saturable binding curve. Non-specific binding will often appear as a linear, non-saturable response or show abnormal sensorgram shapes. The negative control should show no binding.

Protocol 1.2: Orthogonal Hit Validation by STD-NMR

STD-NMR is a ligand-based NMR technique that detects binding by measuring the transfer of magnetic saturation from the protein to a bound ligand.[15] It is an excellent orthogonal method to confirm hits from SPR and eliminate false positives.[11]

Objective: To confirm the binding of the fragment to the target protein in solution.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Target protein in a deuterated buffer (e.g., 50 mM Phosphate buffer in D2O, pD 7.4, 150 mM NaCl).

  • Fragment stock in d6-DMSO.

  • Known non-binding compound (negative control).

Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes:

      • Sample: 10-20 µM protein with 1 mM fragment.

      • Control: 1 mM fragment alone (no protein).

    • The final DMSO-d6 concentration should be low (<2%).

  • NMR Experiment Setup:

    • Acquire a standard 1D proton spectrum of the control sample to identify fragment resonances.

    • On the sample containing protein, set up the STD experiment. This involves two interleaved experiments:

      • On-resonance irradiation: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at -1.0 ppm) where no fragment signals are present.

      • Off-resonance irradiation: Irradiate a region far from any protein or fragment signals (e.g., at 40 ppm).

    • Use a saturation time of 2 seconds and a train of Gaussian-shaped pulses.

  • Data Acquisition and Analysis:

    • The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.[16]

    • Self-Validation: Only protons of a ligand that is in close contact with the protein will receive saturation and appear as signals in the final difference spectrum.

    • A true binding event is confirmed by the presence of signals in the STD spectrum that correspond to the fragment's protons. No signals should appear for the negative control.

    • The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).

Hit_Validation cluster_0 Screening & Validation Cascade SPR Primary Screen (SPR) Identifies binders Measures affinity (KD) NMR Orthogonal Screen (STD-NMR) Confirms binding in solution Eliminates surface artifacts SPR->NMR Is binding real? Confirmed Confirmed Hit for Medicinal Chemistry XRay Structural Biology (X-ray) Confirms binding mode Provides 3D structure NMR->XRay How does it bind? XRay->Confirmed Proceed to optimization

Sources

The Strategic Application of Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Complex Pyridine Derivatives

In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The ability to selectively and efficiently functionalize these heterocyclic systems is a cornerstone of contemporary synthetic organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct pathway to novel molecular architectures.[1] This guide provides a detailed exploration of the application of these transformative reactions to a specific, functionally rich substrate: N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

This substrate presents a unique set of challenges and opportunities. The pyridine ring is electronically deficient, which can influence the kinetics of the catalytic cycle.[2] Furthermore, the presence of a secondary amine introduces a Lewis basic site that could potentially coordinate to the palladium center and inhibit catalysis.[3] Understanding and overcoming these challenges is key to unlocking the synthetic potential of this versatile building block. This document will provide not only detailed experimental protocols but also the underlying mechanistic rationale for the selection of catalysts, ligands, and reaction conditions, empowering researchers to confidently and successfully employ these methods in their own laboratories.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of the desired bond. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Figure 1: A generalized palladium catalytic cycle.

The cycle typically commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[4] This is followed by transmetalation , where the organic group from a main-group organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, valued for its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.

Scientific Rationale and Substrate Considerations

For a substrate like N-((5-bromopyridin-3-yl)methyl)propan-2-amine, the electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step. However, the aminomethyl substituent introduces a potential challenge. The nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. To mitigate this, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are often employed to promote the reductive elimination step and stabilize the active catalytic species.[5]

In a study on the closely related 5-bromo-2-methylpyridin-3-amine, a successful Suzuki coupling was achieved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.[6] This catalyst system is often effective for a broad range of substrates and is commercially available as a stable, air-tolerant solid. The use of a moderately strong inorganic base like potassium phosphate (K₃PO₄) is common, as it is generally effective in promoting transmetalation without causing unwanted side reactions.[6] A mixed solvent system, such as 1,4-dioxane and water, is frequently used to dissolve both the organic and inorganic reagents.[6]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar aminopyridines.[6][7]

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per mmol of the starting bromide).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Parameter Recommended Condition Rationale
Catalyst Pd(PPh₃)₄Effective for a broad range of substrates, commercially available, and air-stable.[6]
Ligand Triphenylphosphine (in situ from catalyst)Provides a balance of steric bulk and electronic properties suitable for many applications.
Base K₃PO₄Moderately strong, effective for transmetalation, and minimizes side reactions.[6]
Solvent 1,4-Dioxane/Water (4:1)Ensures solubility of both organic and inorganic reagents.[6]
Temperature 90-100 °CProvides sufficient thermal energy for efficient catalytic turnover.

II. Heck-Mizoroki Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck-Mizoroki reaction is a powerful method for the arylation of alkenes, providing access to substituted olefins.[8]

Scientific Rationale and Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond.[9] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[9] For electron-deficient pyridyl bromides, the oxidative addition is generally favorable. The choice of base and solvent is critical to ensure efficient regeneration of the catalyst and to prevent side reactions.

Heck Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine: - N-((5-bromopyridin-3-yl)methyl)propan-2-amine - Alkene - Pd Catalyst - Ligand - Base - Solvent Heating Heat under Inert Atmosphere (e.g., 80-120 °C) Reagents->Heating Quenching Cool and Quench Heating->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Figure 2: General workflow for the Heck-Mizoroki reaction.

Recommended Protocol for Heck-Mizoroki Reaction

This protocol is based on general procedures for the Heck coupling of aryl bromides.[10]

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)

  • Nitrogen or Argon supply

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq) and the alkene (1.5 eq) in anhydrous DMF or MeCN.

  • Add triethylamine (2.0 eq).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq) in a small amount of the reaction solvent to form the active catalyst.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and heat the reaction to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Parameter Recommended Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for Heck reactions.
Ligand P(o-tol)₃A bulky phosphine ligand that promotes efficient coupling.
Base Et₃NActs as a scavenger for the HBr generated and aids in catalyst regeneration.
Solvent DMF or MeCNPolar aprotic solvents that facilitate the reaction.
Temperature 100-120 °CEnsures a reasonable reaction rate for most substrates.

III. Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to valuable alkynyl-substituted heterocycles.[11]

Scientific Rationale: Copper-Catalyzed vs. Copper-Free Systems

The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[11] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. While highly effective, the use of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[12]

In recent years, copper-free Sonogashira protocols have gained prominence to circumvent this issue. These methods often rely on a palladium catalyst in the presence of an amine base, which is believed to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[13] For a substrate containing an amine moiety, a copper-free system can be advantageous to minimize potential side reactions and simplify purification.

Optimized Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted from established copper-free Sonogashira conditions.[14]

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3.0 equivalents)

  • Tetrahydrofuran (THF) or DMF (anhydrous)

  • Nitrogen or Argon supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Add anhydrous THF or DMF.

  • Add the terminal alkyne (1.5 eq) followed by the amine base (e.g., DIPA or Et₃N, 3.0 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours.

  • Upon completion, cool the reaction, filter off any precipitated amine hydrobromide, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Recommended Condition Rationale
Catalyst PdCl₂(PPh₃)₂A robust and commonly used catalyst for copper-free Sonogashira reactions.
Base DIPA or Et₃NActs as both a base to deprotonate the alkyne and a solvent in some cases.
Solvent THF or DMFProvides good solubility for the reactants and catalyst.
Temperature 60-80 °CMilder conditions are often sufficient for copper-free protocols.

IV. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C–N bonds.[1]

Scientific Rationale: Ligand Choice is Key

This reaction is particularly sensitive to the choice of ligand. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating both the oxidative addition and the reductive elimination steps. For challenging substrates, such as electron-deficient heteroaryl halides, bulky and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior.[15] These ligands promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine nucleophile.[16]

Buchwald-Hartwig Amination Logic Substrate N-((5-bromopyridin-3-yl)methyl)propan-2-amine Catalyst_System Catalyst System Selection Substrate->Catalyst_System Amine Primary or Secondary Amine Amine->Catalyst_System Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst_System->Pd_Precatalyst Ligand Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) Catalyst_System->Ligand Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LiHMDS) Catalyst_System->Base Reaction Reaction at Elevated Temperature Pd_Precatalyst->Reaction Ligand->Reaction Base->Reaction Product Coupled Product Reaction->Product

Figure 3: Decision-making workflow for selecting reagents in a Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is based on state-of-the-art methods for the amination of heteroaryl halides.[15][17]

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equivalents)

  • RuPhos or BrettPhos (0.02-0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon supply

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., RuPhos), and the base (NaOt-Bu).

  • Add N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Parameter Recommended Condition Rationale
Catalyst Pd₂(dba)₃A common Pd(0) source for generating the active catalyst in situ.
Ligand RuPhos or BrettPhosHighly effective, bulky, and electron-rich ligands for challenging aminations.[15]
Base NaOt-BuA strong, non-nucleophilic base essential for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial for this reaction.
Temperature 80-110 °CPromotes efficient catalytic turnover.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed in this guide represent a robust and highly adaptable platform for the derivatization of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of novel pyridine-containing molecules. The protocols provided herein serve as a validated starting point for laboratory execution. However, it is the fundamental understanding of the underlying mechanistic principles that will empower scientists to rationally troubleshoot and optimize these reactions for their specific synthetic targets, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. 2020, 22(10), 3840-3845. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2005, 70(13), 5164-5173. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022, 26(7), 1950-1976. Available from: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020, 5(34), 21647-21656. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. N.D. Available from: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. 2022, 61(34), 13429-13444. Available from: [Link]

  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... ResearchGate. N.D. Available from: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. 2017. Available from: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. 1999, 121(27), 6496-6497. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 205. Available from: [Link]

  • Palladium(0) π-Lewis Base Catalysis: Concept and Development. Xingwei Li. 2024. Available from: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. 2015. Available from: [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. 2018. Available from: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. 2017. Available from: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ResearchGate. 2026. Available from: [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. 2008, 27(21), 5557-5565. Available from: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. 2022. Available from: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. 2021. Available from: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. 2009, 2009(13), 324-341. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. 2020. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. 2016. Available from: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. 2022. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. 2023. Available from: [Link]

  • Functionalization of pyridines. ResearchGate. N.D. Available from: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. 2024. Available from: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019, 9(19), 5254-5296. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. 2021. Available from: [Link]

  • 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. N.D. Available from: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. N.D. Available from: [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. 2008, 41(11), 1516-1527. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. N.D. Available from: [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. 2025. Available from: [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. 2015, 51(76), 14381-14384. Available from: [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. N.D. Available from: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. 2023. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. 2023. Available from: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. N.D. Available from: [Link]

  • Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. 2013. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2001, 3(17), 2729-2732. Available from: [Link]

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. JoVE. N.D. Available from: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. 2024. Available from: [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. 2023, 13(17), 11534-11546. Available from: [Link]

  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed. 2008. Available from: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. 2026. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. N.D. Available from: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. N.D. Available from: [Link]

  • Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electro-statically-Directed Palladium Catalysis. University of Cambridge. N.D. Available from: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. 2011. Available from: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. 2023. Available from: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a key substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The 3,5-disubstituted pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential in treating a range of diseases, including drug-resistant tuberculosis. [1]As a compound progresses from discovery to preclinical trials, the demand for larger quantities of high-purity Active Pharmaceutical Ingredient (API) necessitates a robust and scalable synthetic route. This application note provides a detailed, field-proven protocol for the scale-up synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, focusing on process efficiency, safety, and adherence to the principles of Good Manufacturing Practice (GMP) suitable for preclinical drug substance manufacturing. [2][3] The selected synthetic strategy is centered around a reductive amination protocol, a widely utilized and reliable method for the formation of carbon-nitrogen bonds in pharmaceutical manufacturing. [4][5][6]This approach offers high chemoselectivity and typically proceeds under mild conditions, making it amenable to large-scale production. [4]

Synthetic Strategy and Rationale

The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is achieved through a two-step process commencing with the commercially available 5-bromo-3-pyridinecarboxaldehyde. The chosen pathway involves the formation of an intermediate imine, followed by its reduction to the target secondary amine.

Scheme 1: Overall Synthetic Route

Synthetic_Route 5-bromo-3-pyridinecarboxaldehyde 5-bromo-3-pyridinecarboxaldehyde Imine_Intermediate Imine_Intermediate 5-bromo-3-pyridinecarboxaldehyde->Imine_Intermediate Isopropylamine, Toluene, Dean-Stark Target_Molecule N-((5-bromopyridin-3-yl)methyl)propan-2-amine Imine_Intermediate->Target_Molecule Sodium Borohydride, Methanol

Caption: Synthetic pathway for N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Causality of Experimental Choices:

  • Starting Material: 5-Bromo-3-pyridinecarboxaldehyde is a readily available and cost-effective starting material, which is a critical consideration for scale-up synthesis. [7]* Reductive Amination: This method is preferred over direct alkylation of isopropylamine with a halomethylpyridine due to the high risk of over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium salts as impurities. [5]Reductive amination provides a more controlled and selective synthesis of the desired secondary amine. [4][5]* Two-Step, One-Pot Modification: While presented as two distinct steps for clarity, this process can be adapted to a one-pot synthesis where the reducing agent is added after imine formation is complete. For scale-up, a stepwise approach with isolation of the imine is often preferred for better process control and impurity profiling.

  • Reducing Agent: Sodium borohydride is selected as the reducing agent due to its moderate reactivity, safety profile, and cost-effectiveness compared to other hydrides like lithium aluminum hydride. It selectively reduces the imine in the presence of the pyridine ring. [5]* Solvent System: Toluene is used for the imine formation to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product. Methanol is an excellent solvent for the reduction step as it is polar and effectively dissolves both the imine intermediate and sodium borohydride. [8]

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 100-500 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The principles of Good Manufacturing Practice (GMP) should be followed to ensure the quality and consistency of the API for preclinical studies. [2][9][10][11]

Step 1: Imine Formation

Materials and Equipment:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • Isopropylamine

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (appropriately sized for the scale)

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with temperature control

  • Magnetic stirrer or overhead stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a stirrer, Dean-Stark apparatus, and condenser, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq).

  • Add toluene to the flask to create a slurry (approximately 5-10 mL of toluene per gram of aldehyde).

  • Begin stirring and add isopropylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • The resulting toluene solution containing the imine intermediate can be used directly in the next step or concentrated under reduced pressure to yield the crude imine as an oil. For better process control on a larger scale, concentrating the solution is recommended.

Step 2: Reduction to the Amine

Materials and Equipment:

  • Imine intermediate from Step 1

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the crude imine intermediate in methanol (10-15 mL of methanol per gram of starting aldehyde).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding water to decompose any excess sodium borohydride.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Purification and Characterization

For preclinical studies, the purity of the API is paramount. The crude product will likely require purification to remove unreacted starting materials and byproducts.

Purification Protocol:

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is typically effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce peak tailing of the basic amine product on the silica gel. [12]2. Acid-Base Extraction: An alternative for larger scales is to perform an acid-base extraction. Dissolve the crude product in an organic solvent like DCM and extract with dilute hydrochloric acid. The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer is then basified with sodium hydroxide, and the free amine is re-extracted into an organic solvent. This method is effective for removing non-basic impurities.

  • Crystallization/Salt Formation: If the final product is a solid, crystallization from a suitable solvent system can be an effective final purification step. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification and improve the handling and stability of the final compound.

Characterization:

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition.

Process Control and Data Summary

In-process controls (IPCs) are essential for ensuring the consistency and quality of the final product.

Table 1: Key Reaction Parameters and In-Process Controls

ParameterStep 1: Imine FormationStep 2: Reduction
Key Reagents 5-Bromo-3-pyridinecarboxaldehyde, IsopropylamineImine Intermediate, Sodium Borohydride
Solvent TolueneMethanol
Temperature 110-120 °C (Reflux)0-5 °C (addition), then RT
Reaction Time 2-4 hours2-3 hours
In-Process Control TLC/LC-MS for aldehyde consumptionTLC/LC-MS for imine consumption
Expected Yield >90% (crude)>85% (crude)
Typical Purity >95% (after purification)

Safety and Handling

  • 5-Bromo-3-pyridinecarboxaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Isopropylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area and away from ignition sources.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Toluene and Methanol: Flammable liquids. Use in a well-ventilated area.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a valuable intermediate for preclinical drug development. By following the detailed steps and adhering to good laboratory and manufacturing practices, researchers can confidently produce this key building block in the required quantities and purity for further studies. The emphasis on process control, safety, and robust purification techniques ensures a reliable and reproducible synthetic route suitable for the demands of the pharmaceutical industry.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

  • ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. Retrieved from [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • TBD Pharmatech. (n.d.). GMP API Development Process at TBD. Retrieved from [Link]

  • PubMed Central. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • PubMed Central. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Microwave-Assisted Aminopyridine Synthesis

Aminopyridines are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. Their synthesis, however, can be challenging, often requiring harsh reaction conditions, long reaction times, and laborious purification procedures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of these valuable heterocycles, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the microwave-assisted synthesis of aminopyridines, grounded in scientific principles and field-proven insights.

Microwave heating accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This is in stark contrast to conventional heating, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and reactants. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which result in a rapid temperature increase throughout the reaction medium.[3] This localized superheating can lead to dramatic rate enhancements, often reducing reaction times from hours or days to mere minutes.[4][5]

This guide will explore two powerful and widely used methods for the synthesis of aminopyridines, adapted for microwave irradiation: the Ullmann condensation and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions under microwave conditions and provide detailed, step-by-step protocols for their successful implementation.

I. Mechanistic Insights into Microwave-Promoted Aminopyridine Synthesis

Understanding the underlying principles of how microwaves accelerate these reactions is crucial for optimizing experimental parameters and troubleshooting.

A. The Ullmann Condensation: A Copper-Catalyzed C-N Bond Formation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, typically requiring high temperatures and long reaction times. Microwave irradiation significantly enhances the efficiency of this copper-catalyzed reaction between a halopyridine and an amine.[6][7]

The proposed mechanism involves the oxidative addition of the halopyridine to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to afford the aminopyridine and regenerate the Cu(I) catalyst.[8] Microwave energy is believed to accelerate the reaction by:

  • Rapidly reaching the high temperatures required for the oxidative addition and reductive elimination steps.

  • Increasing the solubility of the reactants and catalyst in the reaction medium.

  • Potentially influencing the transition state of the reaction through selective heating of polar intermediates.

B. The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylamines.[9] Its application to the synthesis of aminopyridines under microwave conditions has proven to be exceptionally effective, even with challenging substrates like chloropyridines.[10][11]

The catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminopyridine and regenerate the Pd(0) catalyst. Microwave irradiation accelerates this process by:

  • Facilitating the formation of the active Pd(0) catalyst.

  • Promoting the oxidative addition step, which is often the rate-limiting step.

  • Enhancing the rate of reductive elimination.

The choice of ligand is critical in the Buchwald-Hartwig amination, and bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the microwave-assisted synthesis of aminopyridines. These should be considered as starting points, and optimization may be necessary for specific substrates.

A. General Laboratory Setup and Safety Considerations

Microwave-assisted organic synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. These reactors are equipped with essential safety features, including temperature and pressure sensors, and a sealed vessel system to handle the pressures generated at elevated temperatures.[12]

Essential Safety Precautions:

  • Always use a dedicated microwave reactor. Domestic microwave ovens are not designed for laboratory use and can be extremely dangerous.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the reaction vessel is properly sealed to prevent leakage and potential explosions.

  • Do not exceed the recommended volume for the reaction vessel.

  • Be aware of the potential for rapid pressure buildup, especially with volatile solvents.

  • Vent the reaction vessel properly after the reaction is complete and has cooled down.

B. Protocol 1: Microwave-Assisted Ullmann Condensation of 2-Chloropyridine with an Amine

This protocol describes a general procedure for the copper-catalyzed amination of a halopyridine.

Materials:

  • 2-Chloropyridine (1 mmol)

  • Amine (1.2 mmol)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2 mmol)

  • Solvent (e.g., DMF, NMP, or solvent-free) (2-5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

Experimental Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyridine (1 mmol), the desired amine (1.2 mmol), Cu₂O (0.1 mmol), and K₃PO₄ (2 mmol).

  • If using a solvent, add 2-5 mL of DMF or NMP. For a solvent-free reaction, ensure the reactants are well-mixed.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine.

C. Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Halopyridine

This protocol provides a general method for the palladium-catalyzed synthesis of aminopyridines.

Materials:

  • Halopyridine (1 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate) (1.4 mmol)

  • Solvent (e.g., Toluene, Dioxane) (3-5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

Experimental Procedure:

  • In a 10 mL microwave vial, combine Pd(OAc)₂ (0.02 mmol) and the chosen phosphine ligand (0.04 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the halopyridine (1 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Add the solvent (3-5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes) with stirring. Monitor the reaction by TLC.[4]

  • Upon completion, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure aminopyridine.

III. Data Presentation and Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

Reaction TypeSubstrateAmineCatalyst/LigandSolventMethodTemp (°C)TimeYield (%)Reference
Ullmann2-Chlorobenzoic Acid & 2-Aminopyridine--Dry MediaMicrowave-5 min85[13]
Ullmann2-Chlorobenzoic Acid & 2-Aminopyridine--Dry MediaConventional-3 h70[13]
Buchwald-Hartwig2-Chloro-6,7-dimethoxy-3-nitroquinolineVarious Amines-BasicMicrowave--up to 80[10]
Buchwald-HartwigAryl BromideSecondary AminesPd(OAc)₂/LigandTolueneMicrowave12010-30 minModerate to Excellent[4]
Buchwald-HartwigAryl BromideSecondary AminesPd(OAc)₂/LigandTolueneConventional11024 hLower than Microwave[4]
Michael AdditionChalcones2-AminopyridineCatalyst-free-Microwave--High[14]

IV. Characterization of Synthesized Aminopyridines

The identity and purity of the synthesized aminopyridines should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound.[16]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches in the aminopyridine.[17]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[18]

  • Melting Point: To assess the purity of solid products.[19]

V. Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the microwave-assisted synthesis of aminopyridines.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Weigh Reactants: - Halopyridine - Amine - Catalyst & Ligand - Base solvent Add Solvent & Stir Bar reagents->solvent vial Combine in Microwave Vial solvent->vial seal Seal Vial vial->seal mw_reactor Place in Microwave Reactor seal->mw_reactor irradiate Irradiate at Set Temperature & Time mw_reactor->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temp monitor->cool extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms mp Melting Point purify->mp

Caption: General workflow for microwave-assisted aminopyridine synthesis.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystUse fresh catalyst and ensure an inert atmosphere for catalyst preparation.
Incorrect temperature or timeOptimize reaction conditions by varying temperature and time.
Poor microwave absorptionUse a more polar solvent or a co-solvent with high microwave absorbance.
Formation of side products Decomposition of starting materials or productLower the reaction temperature or shorten the reaction time.
Incorrect stoichiometryRe-verify the molar ratios of the reactants.
Pressure limit exceeded Use of a low-boiling point solvent at high temperatureSwitch to a higher-boiling point solvent.
Reaction producing gaseous byproductsReduce the scale of the reaction and ensure proper venting after cooling.

VII. Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of aminopyridines, offering substantial reductions in reaction times and often leading to improved yields and cleaner reaction profiles.[20][21] By understanding the principles of microwave heating and following well-defined protocols, researchers can harness the power of this technology to accelerate their research and development efforts in medicinal chemistry and materials science. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in the efficient and safe synthesis of this important class of heterocyclic compounds.

VIII. References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. Here, we address common challenges and frequently asked questions regarding the identification and mitigation of side products, drawing upon established principles of organic synthesis and field-proven insights. Our aim is to provide a self-validating framework for troubleshooting your experiments, ensuring both scientific rigor and practical success.

Introduction to the Synthesis

The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is most commonly achieved through one of two primary synthetic routes:

  • Reductive Amination: This method involves the reaction of 5-bromonicotinaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This is often the preferred one-pot method due to its efficiency.[1][2]

  • Nucleophilic Substitution: This route entails the reaction of a 5-bromo-3-(halomethyl)pyridine (e.g., the bromomethyl or chloromethyl derivative) with isopropylamine. This is a classical SN2 type reaction.[3]

Both pathways, while effective, are susceptible to the formation of specific side products that can complicate purification and reduce yields. This guide will focus on identifying these impurities and providing actionable strategies to minimize their formation.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

FAQ 1: I am observing a significant amount of an impurity with a mass corresponding to the starting aldehyde. What is happening?

Answer:

This is a common issue in reductive amination and typically points to two potential side products: the corresponding alcohol from over-reduction of the aldehyde or an aldol condensation product.

  • (A) 5-bromopyridin-3-yl)methanol: This side product arises from the reduction of the starting aldehyde, 5-bromonicotinaldehyde, by the reducing agent before it can react with the isopropylamine to form the imine. This is more prevalent when using strong reducing agents like sodium borohydride (NaBH₄), which can reduce both imines and aldehydes.[4]

  • (B) Aldol Condensation Products: Aldehydes can undergo self-condensation, especially in the presence of base or under thermal stress. While less common under typical reductive amination conditions, it's a possibility if the reaction is run at elevated temperatures or with basic additives.

Troubleshooting Strategies:

StrategyRationale
Choice of Reducing Agent Switch to a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5]
Reaction Stoichiometry Ensure the use of a slight excess of isopropylamine to favor imine formation.
Stepwise Procedure Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can be particularly effective when using less selective reducing agents like NaBH₄.[6]
Temperature Control Maintain a low to ambient reaction temperature to disfavor both aldehyde reduction and potential self-condensation reactions.
FAQ 2: My mass spectrometry data shows a peak that is higher than my product's mass, suggesting an additional alkyl group. What is this impurity?

Answer:

This impurity is likely the tertiary amine, N-(5-bromopyridin-3-yl)methyl)-N-isopropyldipropan-2-amine, formed from over-alkylation of the desired secondary amine product.

This occurs when the newly formed secondary amine acts as a nucleophile and reacts with another molecule of the aldehyde and is subsequently reduced, or in the case of nucleophilic substitution, reacts with another molecule of the alkyl halide. Reductive amination can be prone to this, especially with primary amines, though it is also observed with secondary amines.[5]

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of the amine starting material (isopropylamine) relative to the aldehyde or alkyl halide. This will increase the probability of the electrophile reacting with the primary amine rather than the secondary amine product.
Slow Addition In the case of nucleophilic substitution, the slow addition of the 5-bromo-3-(halomethyl)pyridine to a solution of excess isopropylamine can help minimize dialkylation.
Lower Reaction Temperature Running the reaction at a lower temperature can reduce the rate of the second alkylation, which is often slower than the first.
FAQ 3: I am seeing an impurity that appears to be a dimer of the benzyl alcohol derivative. What could this be?

Answer:

This is likely a benzyl ether derivative, bis((5-bromopyridin-3-yl)methyl) ether. This can form if the starting material for a nucleophilic substitution is 5-bromo-3-(hydroxymethyl)pyridine which is then activated in situ (e.g., to a tosylate or mesylate), or if there is water present in the reaction that can hydrolyze the halide to the alcohol, which can then react further.

Troubleshooting Strategies:

StrategyRationale
Anhydrous Conditions Ensure that all reagents and solvents are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.
Purify Starting Materials Ensure the purity of the 5-bromo-3-(halomethyl)pyridine starting material, as it may contain the corresponding alcohol as an impurity from its synthesis.

Visualizing Reaction Pathways and Side Products

To better understand the relationships between the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.

aldehyde 5-bromonicotinaldehyde imine Imine Intermediate aldehyde->imine + Isopropylamine - H₂O alcohol (5-bromopyridin-3-yl)methanol (Side Product) aldehyde->alcohol + [H] (Over-reduction) amine Isopropylamine amine->imine product N-((5-bromopyridin-3-yl)methyl)propan-2-amine (Desired Product) imine->product + [H] (Reduction) over_alkylation Tertiary Amine (Side Product) product->over_alkylation + Aldehyde, then [H]

Caption: Reductive amination pathway and common side products.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃

This protocol is optimized to minimize the formation of the alcohol side product and over-alkylation.

Materials:

  • 5-bromonicotinaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromonicotinaldehyde (1.0 eq) and anhydrous DCM.

  • Add isopropylamine (1.2 eq) and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of NaBH(OAc)₃ (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

This protocol outlines a general method for purifying the target compound from the common side products.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional, for basic impurities)

Procedure:

  • Dissolve the crude product in a minimal amount of DCM.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes.

    • Unreacted starting aldehyde and less polar side products will typically elute first.

    • The desired secondary amine product will elute next.

    • More polar impurities, such as the alcohol side product, will elute later.

  • If the product is prone to streaking on the column, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.

  • Collect the fractions containing the pure product and concentrate under reduced pressure.

Conclusion

The successful synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine hinges on understanding and controlling the potential side reactions. By carefully selecting reagents, controlling stoichiometry, and optimizing reaction conditions, the formation of unwanted byproducts can be significantly minimized. This guide provides a foundational framework for troubleshooting common issues, but as with any chemical synthesis, careful monitoring and analysis are paramount to achieving high yields and purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Technical Support Center: Post-Synthesis Purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who have completed the synthesis, typically via reductive amination, and are now facing the critical purification stage. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this and similar basic heterocyclic compounds.

Troubleshooting Guide: Common Post-Synthesis Issues

This section addresses the most frequent challenges encountered after the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. Each issue is presented in a question-and-answer format, providing a diagnosis and a detailed, actionable solution.

Question 1: My TLC analysis of the crude reaction mixture shows a streak or a spot that remains at the baseline. What's happening and how do I fix it?

Answer:

This is a classic sign of a strong interaction between your basic amine product and the acidic silica gel of the TLC plate.[1] The pyridine nitrogen and the secondary amine are both basic centers that can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This creates a charged species that adsorbs strongly to the stationary phase, resulting in poor mobility (streaking or a baseline spot).

Causality: The lone pair of electrons on the nitrogen atoms acts as a Lewis base, interacting with the acidic protons of the silica gel.[1][2] This acid-base interaction is stronger than the typical polar interactions that drive chromatographic separation, effectively anchoring your compound to the baseline.

Solution: Modifying the Mobile Phase

To obtain a reliable TLC, you must neutralize this acid-base interaction. This is achieved by adding a small amount of a competitive base to your eluent system.

Step-by-Step Protocol: Diagnostic TLC Analysis

  • Prepare a Stock Eluent: Create your primary eluent system, for example, 80:20 Dichloromethane/Methanol.

  • Prepare a Modified Eluent: To a small volume of the stock eluent (e.g., 10 mL), add 1-2% of triethylamine (TEA) or a 7N solution of ammonia in methanol.

  • Spot and Develop: Spot your crude reaction mixture on two separate TLC plates.

  • Elute: Run one plate in the stock eluent and the other in the modified eluent.

  • Compare: You should observe a significant improvement in the spot shape and mobility (a higher Rf value) on the plate developed with the base-modified eluent. This new Rf value will be your guide for developing a preparative column chromatography method.[3]

Question 2: I performed an aqueous workup, but my final product is contaminated with a significant amount of unreacted 5-bromo-3-pyridinecarboxaldehyde. How can I efficiently remove it?

Answer:

This is an ideal scenario for employing an acid-base extraction. This technique leverages the difference in the acid-base properties between your desired basic amine product and the neutral aldehyde starting material. By washing the organic solution of your crude product with an aqueous acid, you can selectively protonate the amine, making it a water-soluble salt.[4][5] The neutral aldehyde will remain in the organic layer.

Workflow: Acid-Base Extraction for Purification

Below is a visual workflow for this highly effective purification technique.

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., EtOAc, DCM) wash_acid Wash with 1M HCl (aq) (x2) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Contains neutral impurities (aldehyde, byproduct alcohol) separate1->organic1 Discard or check for other components aqueous1 Aqueous Layer: Contains protonated amine salt (R3NH+ Cl-) separate1->aqueous1 Keep basify Basify Aqueous Layer to pH > 10 (e.g., with 2M NaOH or solid K2CO3) aqueous1->basify extract_org Extract with Organic Solvent (e.g., EtOAc, DCM) (x3) basify->extract_org separate2 Separate Layers extract_org->separate2 organic2 Combined Organic Layers: Contains pure free-base amine separate2->organic2 Keep & Combine aqueous2 Aqueous Layer: (Inorganic salts) separate2->aqueous2 Discard final_steps Dry (Na2SO4), Filter, and Concentrate organic2->final_steps end_product Pure Amine Product final_steps->end_product

Caption: Workflow for purifying basic amines from neutral impurities.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it twice with an equal volume of 1M hydrochloric acid (HCl).[6] Your amine product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the two layers. The organic layer contains the neutral aldehyde impurity and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is greater than 10. You may see the free-base amine precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer three times with a fresh organic solvent (EtOAc or DCM).

  • Final Steps: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Frequently Asked Questions (FAQs)

Question 3: What is the best column chromatography strategy for purifying N-((5-bromopyridin-3-yl)methyl)propan-2-amine?

Answer:

The optimal strategy depends on the specific impurities you need to remove. Given the basic nature of the target compound, standard silica gel chromatography requires modification to be effective.[1]

Decision Framework: Choosing a Chromatography Method

ChromatographyDecision start Assess Crude Purity (by base-modified TLC) decision1 Are impurities significantly less polar than the product? start->decision1 decision2 Are impurities close in polarity and also basic? decision1->decision2 No method1 Standard Silica Gel + 1-2% TEA in Eluent decision1->method1 Yes method2 Amine-Functionalized Silica decision2->method2 Yes method3 Reversed-Phase (C18) Silica decision2->method3 No, or Normal Phase Fails method1_desc Most common and cost-effective. Neutralizes silica acidity, preventing streaking and improving resolution. method1->method1_desc method2_desc Excellent for separating basic compounds with similar polarities. Provides sharper peaks without mobile phase additives. method2->method2_desc method3_desc Best for highly polar amines or when normal phase fails. Use a mobile phase with high pH (e.g., water/acetonitrile + 0.1% NH4OH) to keep the amine in its neutral, more retentive form. method3->method3_desc

Caption: Decision tree for selecting the right chromatography method.

Chromatography Method Stationary Phase Typical Mobile Phase Key Advantage Considerations
Modified Normal Phase Standard Silica GelHexane/EtOAc or DCM/MeOH + 1-2% Triethylamine (TEA) Cost-effective and widely available. The added base prevents peak tailing.[1]TEA must be removed post-purification. May not resolve impurities with very similar basicity.
Amine-Functionalized Phase Amino-propyl bonded silicaHexane/EtOAcProvides excellent peak shape for basic compounds without additives.[2]More expensive than standard silica.
Reversed Phase C18-bonded silicaWater/Acetonitrile or Water/Methanol + 0.1% NH₄OH or TEA Excellent for separating more polar amines. The high pH mobile phase ensures the amine is in its neutral form for better retention.[2]Requires LC-MS compatibility or removal of buffer salts.
Question 4: My product is a solid, but the purity is still low (~90-95%) after chromatography. Can I use recrystallization?

Answer:

Yes, recrystallization is an excellent final purification step for solids. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

Alternatively, converting the amine free-base to a salt (e.g., hydrochloride, tartrate, or citrate) can significantly improve its crystallinity and is a common practice in pharmaceutical development.[7]

Step-by-Step Protocol: Recrystallization via Salt Formation

  • Dissolve Free-Base: Dissolve your purified but still slightly impure amine in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol (EtOH).

  • Prepare Acid Solution: In a separate flask, dissolve one molar equivalent of an acid (e.g., HCl in isopropanol, or tartaric acid in methanol) in the same solvent.

  • Form the Salt: Slowly add the acid solution to the stirring amine solution at room temperature. The corresponding salt will likely begin to precipitate immediately.

  • Heat to Dissolve: Gently heat the mixture until all the solid dissolves completely.

  • Cool to Crystallize: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The nitrogen center of pyridine features a basic lone pair of electrons... (2023). JSciMed Central. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds... (n.d.). IIP Series. [Link]

Sources

N-((5-bromopyridin-3-yl)methyl)propan-2-amine stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Introduction

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with N-((5-bromopyridin-3-yl)methyl)propan-2-amine. Given that this compound is a novel chemical entity with limited publicly available stability data, this document provides a foundational framework for identifying and resolving potential stability issues. The principles and methodologies outlined here are derived from established best practices in pharmaceutical stability testing and the known chemical liabilities of its constituent functional groups: a bromopyridine ring and a secondary alkylamine.

Our approach is to empower you with the predictive knowledge and experimental tools necessary to anticipate, diagnose, and mitigate degradation, ensuring the integrity of your research and development activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and queries that may arise during the handling, storage, and use of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Q1: My solid-state sample of N-((5-bromopyridin-3-yl)methyl)propan-2-amine has developed a yellowish or brownish tint over time. What is the likely cause?

A1: Discoloration in solid-state amine-containing compounds is often indicative of oxidation. The secondary amine is susceptible to slow oxidation by atmospheric oxygen, which can form colored impurities such as nitroxides or other complex oxidative adducts. The pyridine ring itself can also be susceptible to long-term oxidative degradation, especially if exposed to light. To mitigate this, we recommend storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from both oxygen and light.

Q2: I've observed a gradual loss of the parent compound peak and the appearance of new, more polar peaks in my reverse-phase HPLC analysis of a solution stored in a methanolic or aqueous buffer. What degradation pathway should I suspect?

A2: This observation strongly suggests a nucleophilic substitution reaction on the bromopyridine ring. The bromine atom at the 5-position of the pyridine ring is susceptible to displacement by nucleophiles. In your case, methanol could act as a nucleophile to form a methoxy-pyridine derivative, or water could lead to the corresponding hydroxypyridine derivative. Both of these products would be more polar and thus have shorter retention times on a standard C18 reverse-phase column.

Q3: What are the ideal storage conditions for N-((5-bromopyridin-3-yl)methyl)propan-2-amine in both solid and solution forms?

A3: Based on the compound's structural motifs, the following storage conditions are recommended:

Form Recommended Conditions Rationale
Solid Store at -20°C to 4°C in a tightly sealed amber vial, preferably under an inert atmosphere (N₂ or Ar).Minimizes oxidation, photodecomposition, and potential hydrolysis from atmospheric moisture.
Solution (Aprotic Solvents like DMSO, DMF) Store at -20°C in small aliquots. Use anhydrous grade solvents.Prevents hydrolysis and minimizes solvent-mediated degradation. Aliquoting avoids repeated freeze-thaw cycles.
Solution (Protic Solvents like Methanol, Ethanol, Water) Prepare fresh for immediate use. Avoid long-term storage.Protic solvents can act as nucleophiles, leading to the degradation pathways discussed in Q2.

Q4: I need to identify the unknown peaks in my chromatogram. What is the most effective experimental approach?

A4: The gold-standard technique for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). An LC-MS analysis will provide you with the mass-to-charge ratio (m/z) of the impurity peaks. By comparing the mass of the parent compound with the mass of the degradants, you can infer the chemical transformation that has occurred (e.g., a mass increase of 16 amu suggests oxidation; a mass decrease of 79/81 amu suggests debromination). For definitive structural elucidation, you may need to isolate the impurity and perform Nuclear Magnetic Resonance (NMR) spectroscopy. A forced degradation study, as detailed in Part 2, is an excellent way to intentionally generate these degradants for characterization.

Part 2: Troubleshooting Guide for Compound Instability

This section provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

Initial Observation: Loss of Parent Compound or Appearance of Impurities

When analytical data (e.g., from HPLC, UPLC, or NMR) indicates that the purity of your sample is compromised, it is crucial to systematically identify the root cause. The following workflow provides a logical progression for your investigation.

Diagnostic Workflow for Stability Investigation

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Verification (Forced Degradation) cluster_3 Phase 4: Analysis & Mitigation A Initial Observation: - Loss of parent compound - New peaks in HPLC - Color change B What is the most likely cause? A->B Investigate C Hypothesis 1: Oxidation (Air/Peroxide exposure?) B->C D Hypothesis 2: Hydrolysis / Solvolysis (Aqueous/Protic solvent?) B->D E Hypothesis 3: Photodegradation (Light exposure?) B->E F Run Oxidative Stress Test (e.g., AIBN or H₂O₂) C->F G Run Acid/Base/Neutral Hydrolysis Test D->G H Run Photostability Test (ICH Q1B guidelines) E->H I Analyze results with HPLC-MS. Does the degradant profile match the stressed sample? F->I G->I H->I J Identify Degradant Structure I->J Confirm Match K Implement Mitigation Strategy: - Store under inert gas - Use amber vials - Prepare solutions fresh J->K

Caption: A systematic workflow for troubleshooting compound stability.

Potential Degradation Pathways

Based on the chemical structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, we can predict several high-probability degradation pathways. Understanding these can help you quickly identify degradants in your LC-MS data.

G Parent N-((5-bromopyridin-3-yl)methyl)propan-2-amine (Parent Compound) Oxidation N-oxide on Pyridine Ring or Oxidation at alpha-carbon Parent->Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Hydrolysis 5-hydroxy-3-((isopropylamino)methyl)pyridine (Hydrolysis Product) Parent->Hydrolysis Nucleophilic Attack (H₂O, OH⁻, MeOH) Debromination N-(pyridin-3-ylmethyl)propan-2-amine (Debromination Product) Parent->Debromination Reductive Stress or Metal Catalysis N_Dealkylation 5-bromo-3-(aminomethyl)pyridine (N-dealkylation Product) Parent->N_Dealkylation Metabolic or Oxidative Cleavage

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromopyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromopyridine precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these critical building blocks in their synthetic endeavors. The unique electronic properties of the pyridine ring can present specific challenges, and this resource provides in-depth, field-proven insights to help you navigate them effectively.

The following sections are structured to address common issues encountered in the lab, moving from general principles to specific troubleshooting scenarios. We will delve into the causality behind experimental choices to build a robust, self-validating system for your reaction development.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromopyridine a common building block in medicinal chemistry?

A1: 5-Bromopyridine is a versatile heterocyclic intermediate. The pyridine nitrogen acts as a hydrogen bond acceptor and can modify the physicochemical properties of a molecule, such as solubility and basicity. The bromine atom at the 5-position is a labile handle for forming carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1] This allows for the straightforward introduction of diverse substituents, making it a valuable scaffold in the synthesis of complex, biologically active compounds.[1][2]

Q2: What are the most common challenges when using 5-bromopyridine in cross-coupling reactions?

A2: The primary challenges stem from the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the palladium catalyst. Key issues include:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This can be more pronounced with certain ligands or under specific reaction conditions.[3]

  • Side Reactions: Common side reactions include protodebromination (loss of the bromine atom), homocoupling of the boronic acid partner (in Suzuki reactions), and formation of undesired regioisomers.[4][5]

  • Poor Solubility: The starting materials or the final products can sometimes have poor solubility in common organic solvents, leading to heterogeneous mixtures and reduced reaction rates.

  • Functional Group Intolerance: Other functional groups on the pyridine ring or the coupling partner can interfere with the reaction, such as unprotected amines or acidic protons.[6]

Q3: How do I choose the right type of cross-coupling reaction for my 5-bromopyridine substrate?

A3: The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. It is widely used to couple 5-bromopyridine with aryl, heteroaryl, or alkyl boronic acids or their esters due to the high functional group tolerance and the commercial availability of a vast library of boronic acids.[5][7]

  • Buchwald-Hartwig Amination: The method of choice for forming C–N bonds, allowing for the coupling of 5-bromopyridine with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][9]

  • Sonogashira Coupling: Used to form C(sp²)–C(sp) bonds by coupling 5-bromopyridine with terminal alkynes. This reaction is fundamental for synthesizing arylalkynes.[10]

  • Heck Coupling: Forms C(sp²)–C(sp²) bonds by coupling 5-bromopyridine with alkenes. It is particularly useful for synthesizing styrenyl-pyridines and related structures.[11]

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low to No Product Formation

Q: My Suzuki-Miyaura coupling reaction with 5-bromopyridine is giving very low yield or no product at all. What are the likely causes and how can I fix it?

A: This is a common issue that can often be traced back to a few key components of the reaction.

Probable Cause 1: Ineffective Catalyst System (Palladium Source & Ligand) The choice of palladium source and, more critically, the ligand is paramount. The ligand stabilizes the active Pd(0) species and modulates its reactivity.[5] For an electron-deficient substrate like 5-bromopyridine, a ligand that promotes the oxidative addition step is crucial.

  • Troubleshooting Steps:

    • Switch to Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[7][12] They accelerate oxidative addition and subsequent reductive elimination.

    • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a pre-catalyst such as XPhos Pd G2 or G3. These are air- and moisture-stable and reliably generate the active catalyst under basic conditions, leading to more reproducible results.[12]

    • Check Catalyst Loading: While typical loadings are 1-5 mol%, sometimes increasing the catalyst loading can overcome minor inhibition issues, though this is not always the most cost-effective solution.[13]

Probable Cause 2: Inappropriate Base or Solvent The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling.[7] The solvent must solubilize all components and be stable at the reaction temperature.

  • Troubleshooting Steps:

    • Screen Different Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices. K₃PO₄ is a stronger base and can be more effective, especially with challenging substrates.[6] Cesium carbonate (Cs₂CO₃) is also a strong option.

    • Ensure Proper Solvent System: A mixture of an organic solvent with water (e.g., 1,4-dioxane/water or toluene/water) is often used for Suzuki reactions.[6] The water is crucial for dissolving the inorganic base and facilitating the reaction. If your starting materials are not soluble, consider switching to a solvent like DMF or DMAc, but ensure they are anhydrous if water is not desired for the specific chemistry.

    • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

Issue 2: Significant Formation of Side Products

Q: My Suzuki reaction is working, but I am seeing a large amount of homocoupled boronic acid (Ar-Ar) and/or debrominated starting material. How can I suppress these side reactions?

A: These side reactions point to specific flaws in the catalytic cycle or reaction setup.

Probable Cause 1: Boronic Acid Homocoupling This typically occurs when a Pd(II) species reacts with the boronic acid before the oxidative addition of the 5-bromopyridine has occurred. It can also be promoted by the presence of oxygen.[5]

  • Troubleshooting Steps:

    • Use a Pd(0) Source or a Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern pre-catalyst that rapidly generates Pd(0) minimizes the amount of available Pd(II) that can trigger homocoupling.[6]

    • Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction.

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.[5]

Probable Cause 2: Protodebromination (Dehalogenation) This side reaction, where the bromine atom is replaced by a hydrogen, can occur through various pathways, often involving trace water or other proton sources.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions (If Applicable): If the reaction chemistry allows (e.g., not a traditional aqueous Suzuki), ensure all reagents and solvents are scrupulously dried.

    • Modify the Ligand/Base Combination: The choice of ligand and base can influence the rate of productive coupling versus dehalogenation. Sometimes a weaker base or a different ligand can mitigate this issue. For example, in some systems, using NaOtBu as a base can lead to dehalogenation, which could be suppressed by switching to a carbonate base.[14]

Issue 3: Reaction Stalls or is Sluggish in Buchwald-Hartwig Amination

Q: I am trying to couple an amine with 5-bromopyridine, but the reaction is extremely slow or stalls completely. What should I try?

A: Buchwald-Hartwig amination is sensitive to the steric and electronic properties of both the amine and the aryl halide.

Probable Cause 1: Steric Hindrance or Poor Nucleophilicity of the Amine Bulky secondary amines or electron-poor anilines can be challenging nucleophiles.

  • Troubleshooting Steps:

    • Use a More Active Catalyst System: For sterically hindered amines, highly active and bulky ligands are required. The Josiphos family or Buchwald's biaryl phosphine ligands are excellent choices.

    • Switch to a Stronger, Non-Nucleophilic Base: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard bases for this reaction.[8] If these are not effective, lithium hexamethyldisilazide (LiHMDS) can be used, especially for less nucleophilic amines.

Probable Cause 2: Catalyst Inhibition by the Amine or Product The amine starting material or the aminated pyridine product can coordinate to the palladium and inhibit the catalyst.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.[13]

    • Change the Ligand: Some ligands are less susceptible to product inhibition. Experimenting with a different class of ligand (e.g., moving from a ferrocene-based ligand to a biaryl phosphine) may be beneficial.

Data Summary Tables

For ease of reference, the following tables summarize common starting conditions for various coupling reactions with 5-bromopyridine. These are starting points and may require further optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G2/G3 Pre-catalystPre-catalysts offer higher reproducibility.[12]
Ligand SPhos, XPhos, RuPhos, P(Cy)₃, P(tBu)₃, IPr (NHC)Electron-rich, bulky phosphines or NHCs are generally preferred for electron-deficient pyridines.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often a robust choice.[6] Use at least 2 equivalents.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMFAprotic polar solvents are common. The addition of water is often necessary to dissolve the base.[6]
Temperature 80–110 °CHigher temperatures can accelerate the reaction but may also increase side product formation.
Catalyst Loading 1–5 mol% PdStart with a lower loading and increase only if necessary.[13]

Table 2: Recommended Starting Conditions for Other Common Couplings

Reaction TypeLigand(s)Base(s)Solvent(s)Typical Temperature
Buchwald-Hartwig XPhos, RuPhos, BINAPNaOtBu, K₃PO₄, LiHMDSToluene, Dioxane80–110 °C
Sonogashira PPh₃, XantphosEt₃N, i-Pr₂NEt (DIPEA)THF, DMFRoom Temp – 80 °C
Heck PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, DMAc100–140 °C

Visualized Workflows and Mechanisms

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding these steps is key to troubleshooting. For instance, a failure in the "Oxidative Addition" step might suggest a problem with the catalyst's ability to react with the 5-bromopyridine, pointing towards a need for a more electron-rich ligand.[5][7]

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdiibromo L-Pd(II)-Py      Br oxidative_addition->pdiibromo transmetalation Transmetalation pdiibromo->transmetalation pdiiboryl L-Pd(II)-Py      R¹ transmetalation->pdiiboryl reductive_elimination Reductive Elimination pdiiboryl->reductive_elimination reductive_elimination->pd0 Regeneration product Py-R¹ (Product) reductive_elimination->product aryl_halide Py-Br aryl_halide->oxidative_addition boronic_acid R¹-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to follow when encountering low yields in a cross-coupling reaction with 5-bromopyridine.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Purity, Anhydrous Solvents) start->check_reagents degas Improve Degassing Protocol (Sparge with Ar/N₂) check_reagents->degas Reagents OK change_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) degas->change_base Still Low Yield change_ligand Screen Ligands (e.g., Buchwald, NHC) change_base->change_ligand No Improvement success Reaction Optimized change_base->success Improvement Seen change_catalyst Use a Pre-catalyst (e.g., G3-XPhos) change_ligand->change_catalyst No Improvement change_ligand->success Improvement Seen change_temp Increase Reaction Temperature change_temp->success Improvement Seen change_catalyst->change_temp No Improvement change_catalyst->success Improvement Seen

Caption: A systematic workflow for troubleshooting low-yield reactions.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a generic 5-bromopyridine with an arylboronic acid.

Reaction: Coupling of 5-bromo-2-methylpyridin-3-amine with (4-methoxyphenyl)boronic acid.

Materials:

  • 5-bromo-2-methylpyridin-3-amine (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-methylpyridin-3-amine (e.g., 187 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₃PO₄ (467 mg, 2.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to prevent catalyst oxidation.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio of 4:1 is a common starting point.[6]

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the 5-bromopyridine starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • García-Simón, C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. pharmachemmfg.com. Available at: [Link]

  • Dicks, A. P., & Batey, R. A. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Lee, S., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]

  • Krascsenicsova, K., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Publishing. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. Available at: [Link]

  • Hein, J. E., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]

  • Fairley, M., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Reddy, M. S., & Kumar, M. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Wu, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Lebrasseur, N., & Larrosa, I. (2016). Heck Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Hudson, M. J., et al. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Pathak, T. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Available at: [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Baird, L., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

  • Patel, B. K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters. Available at: [Link]

  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Combs, A. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

removing catalyst impurities from N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Removal of Catalyst Impurities from N-((5-bromopyridin-3-yl)methyl)propan-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual metal catalysts from N-((5-bromopyridin-3-yl)methyl)propan-2-amine. This document provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to address common issues and ensure the synthesis of a high-purity final product.

Introduction: The Challenge of Purifying Nitrogen-Containing Compounds

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a key intermediate in many pharmaceutical syntheses. Its preparation often involves synthetic routes such as reductive amination or palladium-catalyzed cross-coupling reactions. While these methods are highly effective, they frequently lead to contamination of the final product with residual metal catalysts, most commonly palladium.

The removal of these metallic impurities is a critical step, as their presence can interfere with subsequent reactions, compromise the stability of the final active pharmaceutical ingredient (API), and pose a significant risk to human health.[1] Regulatory bodies such as the FDA and EMA, following the ICH Q3D guidelines, have established strict limits for elemental impurities in drug products, making effective purification essential.[2]

The purification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine presents a unique challenge due to the presence of two nitrogen atoms—one in the pyridine ring and one in the secondary amine side chain. These nitrogen atoms can act as potent ligands, forming stable coordination complexes with the palladium catalyst. This chelation effect sequesters the palladium, making it more soluble in the organic phase and resistant to removal by standard purification techniques.[3][4]

This guide will provide a systematic approach to overcoming these challenges, ensuring the efficient and reliable removal of catalyst impurities to meet the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my N-((5-bromopyridin-3-yl)methyl)propan-2-amine reaction mixture?

A1: The primary difficulty arises from the molecular structure of your target compound. The nitrogen atoms on both the pyridine ring and the propan-2-amine side chain can act as Lewis bases, donating their lone pair of electrons to the electron-deficient palladium center. This results in the formation of a stable chelate complex, as illustrated below. This complex formation increases the solubility of the palladium in the reaction mixture, preventing its precipitation and making it difficult to remove by simple filtration.[3][4]

Q2: I performed a standard aqueous wash and a crystallization, but my palladium levels are still high. Why didn't this work?

A2: While aqueous washes and crystallization are effective for removing many impurities, they are often insufficient for palladium complexed with nitrogen-containing compounds.[3] The strong coordination between your product and the palladium can lead to the co-precipitation of the palladium-amine complex during crystallization, effectively trapping the impurity within your product's crystal lattice.

Q3: What are the most common methods for removing palladium from compounds like mine?

A3: The most effective methods involve the use of materials with a higher affinity for palladium than your product. These include:

  • Metal Scavengers: These are typically silica or polymer beads functionalized with groups that bind strongly to palladium, such as thiols or triaminotriazine (TMT).[5][6]

  • Activated Carbon: This is a cost-effective adsorbent that can bind palladium, although it can sometimes be less selective and may adsorb your product as well.[7]

  • Sequential Treatments: Often, a combination of methods, such as an initial treatment with activated carbon followed by a more selective metal scavenger, provides the most effective purification.[8]

Q4: How do I know if I have successfully removed the palladium to an acceptable level?

A4: Visual inspection is not sufficient. You must use a sensitive analytical technique to quantify the residual palladium levels. The industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which can detect palladium down to parts-per-billion (ppb) levels.[9] The acceptable limit for palladium in an API is typically below 10 ppm, as per ICH Q3D guidelines.[2]

Troubleshooting Guide: From High PPM to API Grade

This section provides a structured approach to troubleshooting and optimizing the removal of palladium from your N-((5-bromopyridin-3-yl)methyl)propan-2-amine product.

Initial Assessment and Strategy

Before beginning any purification protocol, it is essential to have a clear understanding of the problem.

  • Quantify the Problem: Obtain an initial ICP-MS reading of your crude product to establish a baseline palladium concentration.

  • Select a Primary Method: Based on the initial concentration and available resources, choose a primary removal method. For high concentrations (>500 ppm), a bulk, cost-effective method like activated carbon may be a good starting point. For lower concentrations or as a polishing step, a high-affinity metal scavenger is recommended.

Issue 1: High Palladium Levels (>100 ppm) After Initial Purification

If your initial purification attempts have failed to significantly reduce palladium levels, consider the following troubleshooting steps.

Activated carbon is a versatile and economical choice for removing a significant portion of palladium impurities.[7]

  • Underlying Principle: Activated carbon has a large surface area with a porous structure that can adsorb palladium species through a combination of physical and chemical interactions.

  • Troubleshooting Steps:

    • Increase Loading: If an initial treatment with a low loading of activated carbon (e.g., 5 wt%) is ineffective, increase the amount to 10-20 wt%. Be aware that higher loadings can lead to increased product loss.[3]

    • Optimize Temperature and Time: The adsorption process can be temperature and time-dependent. Increasing the temperature to 40-60 °C and extending the stirring time to 12-24 hours can significantly improve efficiency.[3]

    • Solvent Choice: The choice of solvent can impact the effectiveness of activated carbon. A solvent in which your product is highly soluble but the palladium complex has lower solubility can be beneficial.

Metal scavengers are the preferred method for reducing palladium to very low levels (<10 ppm) due to their high selectivity.[6] Thiol-functionalized silica (SiliaMetS® Thiol, QuadraSil™ MP) and TMT-functionalized resins (Biotage® MP-TMT) are particularly effective.[5][10][11]

  • Underlying Principle: The functional groups on the scavenger (e.g., thiol, -SH) have a very strong affinity for soft metals like palladium, forming a stable covalent bond that is stronger than the coordination bond with your amine product.

  • Troubleshooting Steps:

    • Select the Right Scavenger: Thiol-based scavengers are generally effective for a wide range of palladium species. TMT-based scavengers can be particularly effective for certain palladium complexes. It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific system.

    • Increase Equivalents: A typical starting point is 3-5 equivalents of scavenger relative to the palladium content. If this is not sufficient, increasing to 10 equivalents can improve removal.

    • Optimize Conditions: As with activated carbon, increasing the temperature (to 40-60 °C) and reaction time (up to 24 hours) can enhance scavenger performance.[12]

Issue 2: Significant Product Loss During Purification

A common trade-off in purification is the loss of the desired product. Here's how to mitigate this issue.

  • Activated Carbon:

    • Minimize Loading: Use the lowest effective loading of activated carbon.

    • Thorough Washing: After filtering off the activated carbon, wash it thoroughly with fresh solvent to recover adsorbed product. Be aware that this may also wash off some of the bound palladium.[3]

  • Metal Scavengers:

    • High Selectivity: Modern metal scavengers are designed for high selectivity, minimizing product loss. If you are experiencing significant loss, you may be using an excessive amount of scavenger.

    • Optimize Equivalents: Carefully calculate the required equivalents based on your initial palladium concentration to avoid using a large excess.

Data Presentation: Comparative Efficiency of Palladium Removal Methods

The following table summarizes typical performance data for various palladium removal methods, based on literature and supplier documentation.

Method Typical Loading Conditions Initial Pd (ppm) Final Pd (ppm) Product Recovery Reference
Activated Carbon (Darco® KB-B)20 wt%THF, 45°C, 18h300<1~97%[3]
SiliaMetS® Thiol5 equiv.THF, RT, 4h>100<10>95%[6]
Biotage® MP-TMT3-5 equiv.THF, RT, 24h852<10>95%[12]
QuadraSil™ MPVariesTHF, 18 min1000<50High[11]

Note: The efficiency of each method is highly dependent on the specific reaction conditions, solvent, and the nature of the palladium complex.[3] This table should be used as a general guide for method selection.

Experimental Protocols

Synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine via Reductive Amination

This protocol provides a representative synthesis that may lead to palladium contamination if a palladium-based catalyst is used in the preparation of the starting aldehyde or if a palladium-based reducing agent is employed.

  • To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in methanol (10 mL/g), add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol for Palladium Removal Using a Thiol-Based Scavenger
  • Dissolve the crude N-((5-bromopyridin-3-yl)methyl)propan-2-amine in a suitable solvent (e.g., THF, ethyl acetate) to a concentration of approximately 50 mg/mL.

  • Determine the initial palladium concentration by ICP-MS.

  • Add 3-5 equivalents of a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) relative to the molar amount of palladium.

  • Stir the mixture at room temperature for 4-6 hours. For more challenging cases, the temperature can be increased to 40-50 °C.

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Analyze the purified product by ICP-MS to confirm the final palladium concentration.

Visualizations

Logical Workflow for Palladium Removal

G start Crude Product (High Pd Content) icp1 ICP-MS Analysis (Quantify Pd) start->icp1 decision1 Pd > 500 ppm? icp1->decision1 carbon Activated Carbon Treatment decision1->carbon Yes scavenger1 High-Affinity Scavenger Treatment decision1->scavenger1 No icp2 ICP-MS Analysis carbon->icp2 scavenger1->icp2 decision2 Pd < 10 ppm? icp2->decision2 end Final Product (API Grade) decision2->end Yes reprocess Reprocess or Combine Methods decision2->reprocess No reprocess->scavenger1

Caption: Decision workflow for selecting a palladium removal strategy.

Mechanism of Palladium Chelation and Scavenging

G cluster_0 Chelation by Product cluster_1 Scavenging Product N-((5-bromopyridin-3-yl)methyl)propan-2-amine Pd_Complex [Product-Pd] Complex (Soluble) Product->Pd_Complex Coordinates with Pd Scavenger Thiol Scavenger (Solid Support-SH) Pd_Complex->Scavenger Displacement Scavenged_Pd [Scavenger-Pd] Complex (Insoluble Solid) Scavenger->Scavenged_Pd Stronger Bond

Sources

Technical Support Center: Troubleshooting Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-problematic molecules. The basic nature of amines, combined with their high polarity, presents a unique set of hurdles in chromatographic separations. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why are my polar amine compounds showing severe peak tailing on a standard silica gel column?

A: Peak tailing is a common issue when purifying amines on standard silica.[1][2] This occurs due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[1][3] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the chromatogram.[1]

Q2: I'm using reversed-phase (RP) chromatography, but my polar amine isn't retained. What's happening?

A: In reversed-phase chromatography, which typically uses a nonpolar stationary phase (like C18) and a polar mobile phase, highly polar compounds have a low affinity for the stationary phase.[4][5] Consequently, they travel with the mobile phase and elute very early, often with the solvent front, preventing effective separation.[6]

Q3: Can I just add a basic modifier like triethylamine (TEA) or ammonia to my mobile phase to improve peak shape?

A: Yes, adding a basic modifier is a common strategy. These additives compete with the amine analyte for interaction with the acidic silanol groups on the stationary phase, thereby reducing peak tailing.[3] However, the concentration of the modifier needs to be carefully optimized. Too much can lead to poor separation of your desired compound from impurities.[3] For preparative SFC, volatile additives are preferred to simplify downstream processing.[7]

Q4: What is HILIC, and is it suitable for purifying polar amines?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds.[6][8] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a smaller amount of a polar solvent like water.[8] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, allowing for their retention and separation.[6] This makes HILIC an excellent choice for polar amines that show little to no retention in reversed-phase chromatography.[4][6][8]

Q5: Are there alternative stationary phases to silica for purifying basic polar amines?

A: Absolutely. Besides HILIC phases, other options include:

  • Alumina: Can be used in its neutral or basic form and often performs better than silica for basic compounds.[9]

  • Amine-functionalized silica: This stationary phase can minimize the interaction between the basic analyte and the silica backbone.[3][10]

  • Ion-exchange resins: These are specifically designed to separate ionic compounds based on their charge. Cation-exchange chromatography is particularly well-suited for the purification of amines.[11][12][13][14]

  • Mixed-mode chromatography: These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the retention of polar compounds.[4][15][16]

II. Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the purification of polar amine compounds.

Guide 1: Addressing Severe Peak Tailing in Normal-Phase Chromatography

Problem: Your polar amine compound exhibits significant peak tailing on a silica gel column, even with a highly polar mobile phase.

Causality: The primary cause is the strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[1][3] This leads to a secondary retention mechanism that broadens and distorts the peak shape.[1]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Protocol:

  • Introduce a Basic Modifier:

    • Rationale: A small amount of a basic additive will compete with your amine for the active silanol sites.

    • Procedure: Start by adding 0.1-1% of triethylamine (TEA) or a similar volatile amine to your mobile phase. For very basic compounds, a stronger base like ammonium hydroxide may be necessary.[9]

  • Optimize Modifier Concentration:

    • Rationale: The amount of modifier is critical. Too little will not effectively suppress tailing, while too much can cause your compound to elute too quickly and with poor resolution.

    • Procedure: Systematically vary the concentration of the basic modifier in your mobile phase and monitor the peak shape and retention time of your compound.

  • Consider an Alternative Stationary Phase:

    • Rationale: If mobile phase modification is insufficient, a different stationary phase may be required to mitigate the strong interaction.

    • Options:

      • Amine-functionalized silica: This phase provides a less acidic surface, reducing the strong interaction with basic analytes.[3][10]

      • Alumina (neutral or basic): Often a better choice than silica for the purification of basic compounds.[9]

      • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is highly effective for purifying amines.[11][12][13][14]

Guide 2: Overcoming Lack of Retention in Reversed-Phase Chromatography

Problem: Your polar amine compound elutes in the void volume (with the solvent front) on a C18 or other reversed-phase column.

Causality: Highly polar molecules have a strong affinity for the polar mobile phase and a weak affinity for the non-polar stationary phase, leading to poor retention.[4][5]

Troubleshooting Workflow:

Caption: Strategy for poor retention in reversed-phase.

Step-by-Step Protocol:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is specifically designed for the retention and separation of polar compounds.[6][8]

    • Procedure:

      • Select a HILIC stationary phase (e.g., bare silica, diol, amide, or zwitterionic).[6]

      • Use a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

      • The elution order in HILIC is generally the reverse of reversed-phase, with more polar compounds being more strongly retained.

  • Explore Mixed-Mode Chromatography:

    • Rationale: Mixed-mode columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase, which can significantly enhance the retention of polar, ionizable compounds.[4][15][16]

    • Procedure:

      • Choose a mixed-mode column with both hydrophobic and ion-exchange functionalities.

      • Develop a method by adjusting both the organic solvent content and the pH and ionic strength of the aqueous component of the mobile phase to optimize the separation.

Guide 3: Purification of Chiral Polar Amines

Problem: You need to separate the enantiomers of a polar amine, but standard chiral stationary phases (CSPs) are not providing adequate resolution.

Causality: The polarity of the amine can interfere with the chiral recognition mechanism of the CSP. Additionally, solubility issues can arise with the non-polar mobile phases often used in normal-phase chiral chromatography.

Troubleshooting Workflow:

Caption: Approach for chiral polar amine separation.

Step-by-Step Protocol:

  • Screen a Variety of Chiral Stationary Phases (CSPs):

    • Rationale: Different CSPs have different chiral recognition mechanisms. It's often necessary to screen several to find one that works for your specific compound.

    • Common CSPs: Polysaccharide-based (e.g., cellulose, amylose), cyclodextrin-based, and protein-based columns are common choices.[17]

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition plays a crucial role in chiral separations.

    • Strategies:

      • Additives: For basic amines, adding a small amount of a basic additive like diethylamine or butylamine can improve peak shape and resolution on polysaccharide-based CSPs. Conversely, acidic additives like trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or ethanesulfonic acid (ESA) can be beneficial.[18]

      • Polar Organic Mode: Using a mobile phase consisting of polar organic solvents like acetonitrile and an alcohol can be effective for some CSPs.[19]

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and is often faster and uses less organic solvent than HPLC.[20][21] Methanol is often a good choice as a polar co-solvent in SFC for primary amines.[20]

  • Consider Derivatization:

    • Rationale: If direct separation is unsuccessful, you can derivatize the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. This is a less direct approach but can be very effective.

Guide 4: The "Last Resort" - Protecting Group Strategy

Problem: You have exhausted all other chromatographic options, and your polar amine is still proving impossible to purify.

Causality: The inherent basicity and polarity of the amine are fundamentally incompatible with the available purification systems.

Troubleshooting Workflow:

Caption: Protecting group strategy for difficult purifications.

Step-by-Step Protocol:

  • Introduce a Protecting Group:

    • Rationale: By temporarily "masking" the amine functionality with a protecting group, you can significantly alter the polarity and reactivity of your molecule, making it more amenable to standard purification techniques.

    • Common Protecting Groups for Amines:

      • tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride and removed with strong acid (e.g., TFA).[22]

      • Carboxybenzyl (Cbz): Installed using benzyl chloroformate and removed by catalytic hydrogenation.[22]

      • 9-Fluorenylmethyloxycarbonyl (Fmoc): Removed with a mild base like piperidine.[22][23]

  • Purify the Protected Compound:

    • Rationale: The protected compound will have different chromatographic properties and should be easier to purify using standard normal-phase or reversed-phase chromatography.

  • Deprotection and Final Purification:

    • Rationale: After purification of the protected compound, the protecting group is removed to yield the desired pure amine.

    • Procedure: A final, often simpler, purification step may be necessary to remove any byproducts from the deprotection reaction.

III. Data Tables for Quick Reference

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhasePrincipleBest For
Normal-Phase Polar (e.g., Silica)Non-polarAdsorptionLess polar amines; often requires basic modifiers.
Reversed-Phase Non-polar (e.g., C18)PolarPartitioningMore hydrophobic amines; polar amines often have poor retention.[4][24]
HILIC Polar (e.g., Silica, Diol, Amine)High Organic + AqueousPartitioning into a water layer on the stationary phaseHighly polar amines that are not retained in RP.[4][6][8]
Ion-Exchange Charged (Cation or Anion)Aqueous bufferElectrostatic InteractionAll ionizable amines.[13][14]
Mixed-Mode Combines RP and IEX or HILIC and IEXAqueous/OrganicMultiple interaction mechanismsComplex mixtures containing polar and non-polar compounds.[4][15][16]
SFC Various (Chiral and Achiral)Supercritical CO2 + Co-solventPolarity-based interactionsChiral separations and achiral purifications; often faster and "greener" than HPLC.[21][25]

IV. References

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed Central. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). US20050011836A1 - Additives for reversed-phase HPLC mobile phases. Retrieved from

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chromatography Online. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]

  • PubMed. (n.d.). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Reddit. (n.d.). Tailing of basic compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography. Retrieved from

  • Chromatography Forum. (2006, November 12). Peak tailing for quaternary ammonium compound on C18 column. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Diva-Portal.org. (2022, May 27). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Retrieved from [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • National Institutes of Health. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for N-((5-bromopyridin-3-yl)methyl)propan-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals working with N-((5-bromopyridin-3-yl)methyl)propan-2-amine and similar heterocyclic compounds. The choice of solvent is a critical parameter that extends beyond mere solubility; it fundamentally influences reaction kinetics, selectivity, impurity profiles, and overall process sustainability. This document moves beyond conventional protocols to address common challenges and provide a framework for rational, alternative solvent selection in key synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why should I move away from traditional solvents like dioxane, DMF, or toluene for my cross-coupling reactions?

While solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene are prevalent in palladium-catalyzed cross-coupling literature, they present significant environmental, health, and safety (EHS) challenges.[1] Regulatory bodies are increasingly restricting their use, prompting the adoption of greener alternatives.

  • Toxicity and Safety: Dioxane is a suspected carcinogen, and DMF is a reproductive toxin. Toluene is a volatile organic compound (VOC) with neurological toxicity concerns.

  • Process & Environmental Concerns: Many traditional solvents have high boiling points, leading to high energy consumption during removal and recycling.[2] Their disposal is costly and environmentally burdensome.

  • Improved Performance: Counterintuitively, switching to a "greener" solvent can sometimes enhance reaction performance. Solvents actively participate in the catalytic cycle by stabilizing intermediates and influencing catalyst activity.[3][4] For instance, the use of protic or aqueous solvent systems can accelerate certain cross-coupling steps.[5]

Q2: What are the primary reactions for this substrate, and which alternative solvents are recommended?

The key reactive handle on N-((5-bromopyridin-3-yl)methyl)propan-2-amine is the C-Br bond on the pyridine ring, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The two most common transformations are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Reaction TypeConventional SolventsRecommended Green AlternativesRationale & Key Considerations
Suzuki-Miyaura Coupling Dioxane/Water, Toluene, DMF2-MeTHF, CPME, Isopropyl Acetate (i-PrOAc), Ethanol/Water, Isopropanol (IPA)Ethers like 2-MeTHF and CPME are excellent substitutes for THF and dioxane.[6][7] Esters like i-PrOAc are also highly recommended.[8] Alcoholic or aqueous mixtures can be very effective, though substrate and reagent solubility must be carefully managed.[2][5]
Buchwald-Hartwig Amination Dioxane, Toluene2-MeTHF, Methyl tert-butyl ether (MTBE), CPMEStudies have specifically identified 2-MeTHF and MTBE as superior solvents for Buchwald-Hartwig couplings, offering improved reaction profiles and safety.[6][9] These ether solvents are generally less hazardous than their traditional counterparts.
Q3: I switched from Dioxane to 2-MeTHF for a Suzuki coupling, and my yield decreased. What should I investigate?

This is a common issue that can often be resolved by re-optimizing the reaction conditions, as a direct 1:1 solvent swap is rarely optimal.

  • Check Water Content: The presence of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Dioxane is miscible with water, whereas 2-MeTHF has limited miscibility. You may need to add a specific amount of water as a co-solvent to facilitate the reaction. An ethanol/water mixture (e.g., 5:1 ratio) has been shown to significantly increase conversion in some systems.[5]

  • Base Solubility and Strength: The solubility of your base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can differ dramatically between solvents. If the base is not sufficiently soluble, the reaction will be sluggish. Consider switching to a base known to have better solubility in ethereal solvents or one that is effective even with limited solubility.

  • Reaction Temperature: 2-MeTHF has a lower boiling point (80 °C) than dioxane (101 °C). If your original protocol ran at 100 °C, you are now temperature-limited. You may need to screen different palladium catalysts or ligands that are more active at lower temperatures.

  • Ligand and Catalyst Compatibility: While many standard ligands work in 2-MeTHF, some catalyst systems have specific solvent preferences. The solvent can influence the equilibrium between different active catalyst species.[10] A quick screen of ligands (e.g., SPhos, XPhos, RuPhos) may be necessary to find the best partner for the new solvent system.

A logical workflow for troubleshooting this issue is presented below.

G start Low Yield in 2-MeTHF check_water Step 1: Adjust Water Content (e.g., add 5-10% v/v water) start->check_water check_base Step 2: Evaluate Base (Is it soluble? Try K₃PO₄ or Cs₂CO₃) check_water->check_base No Improvement success Problem Solved check_water->success Yield Improved check_temp Step 3: Optimize Temperature (Run up to reflux, ~80°C) check_base->check_temp No Improvement check_base->success Yield Improved check_catalyst Step 4: Screen Catalyst/Ligand (Try more active ligands like SPhos, XPhos) check_temp->check_catalyst No Improvement check_temp->success Yield Improved check_catalyst->success Yield Improved

Caption: Troubleshooting workflow for low yield after switching to an alternative solvent.

Protocols and Methodologies

General Protocol for Alternative Solvent Screening in a Suzuki-Miyaura Reaction

This protocol provides a framework for efficiently screening multiple solvents in parallel to identify optimal conditions.

Objective: To compare the efficacy of four alternative solvents (2-MeTHF, CPME, i-PrOAc, IPA/H₂O) against a conventional solvent (Dioxane/H₂O) for the Suzuki-Miyaura coupling of N-((5-bromopyridin-3-yl)methyl)propan-2-amine with a generic arylboronic acid.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvents: Dioxane, 2-MeTHF, CPME, i-PrOAc, Isopropanol (IPA), Deionized Water

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

  • Parallel reaction vials (e.g., Radleys Carousel or similar)

Procedure:

  • Preparation: In five separate reaction vials, add N-((5-bromopyridin-3-yl)methyl)propan-2-amine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Add a magnetic stir bar to each vial.

  • Solvent Addition:

    • Vial 1 (Control): Add Dioxane and Water (4:1 mixture, to 0.2 M).

    • Vial 2: Add 2-MeTHF (to 0.2 M).

    • Vial 3: Add CPME (to 0.2 M).

    • Vial 4: Add i-PrOAc (to 0.2 M).

    • Vial 5: Add IPA and Water (4:1 mixture, to 0.2 M).

  • Degassing: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Reaction: Place the vials in a pre-heated reaction block at 80 °C and stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours, 6 hours, 24 hours), take a small aliquot from each reaction mixture. Quench with a small amount of water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by HPLC or GC against an internal standard to determine the percent conversion.

  • Analysis: Compare the conversion rates and impurity profiles across the different solvents to identify the most promising candidates for further optimization and scale-up.

The workflow for this screening process can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Weigh Reagents into 5 Vials: - Substrate (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (2 mol%) solvents Add Solvents: 1. Dioxane/H₂O (Control) 2. 2-MeTHF 3. CPME 4. i-PrOAc 5. IPA/H₂O prep->solvents degas Degas with N₂/Ar solvents->degas heat Heat to 80°C degas->heat monitor Monitor by HPLC/GC (t = 2h, 6h, 24h) heat->monitor compare Compare: - % Conversion - Impurity Profile monitor->compare

Sources

Navigating the Nuances of Reductive Amination: A Technical Guide to Byproduct Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reductive amination reactions and minimize the formation of unwanted byproducts. Reductive amination stands as a cornerstone of modern synthetic chemistry for its efficiency in forging carbon-nitrogen bonds. However, like any powerful tool, its successful application hinges on a nuanced understanding of the underlying mechanisms and potential pitfalls.[1][2] This guide moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues, ensuring the integrity and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of reductive amination over direct N-alkylation with alkyl halides?

Reductive amination is fundamentally more controllable than direct alkylation.[1] Direct alkylation is often plagued by overalkylation, where the newly formed secondary amine is more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[1] Reductive amination circumvents this by proceeding through an imine or iminium ion intermediate, which is reduced in situ.[1][3][4] This process is significantly less prone to multiple additions, offering a cleaner route to the desired secondary or tertiary amine.[1]

Q2: How does pH influence the outcome of a reductive amination reaction?

The pH of the reaction medium is a critical parameter that requires careful control. The reaction is typically most effective under mildly acidic conditions (pH 4-7).[1] This is because the initial step, the formation of a hemiaminal intermediate, is acid-catalyzed. Protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the nucleophilic attack by the amine.[1] However, if the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, effectively shutting down the reaction.[1] Conversely, at a higher pH, the dehydration of the hemiaminal to the imine/iminium ion is slow.

Q3: Which reducing agent should I choose for my reaction?

The choice of reducing agent is pivotal for the selectivity of the reaction. While sodium borohydride (NaBH₄) can be used, it is a more powerful reducing agent that can also reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts.[1][5] Milder, more selective reducing agents are generally preferred.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for reducing the iminium ion over the carbonyl starting material.[6] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]

  • Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective at acidic pH.[1][5] However, it is highly toxic and can generate hydrogen cyanide gas, necessitating careful handling and disposal.[5][6]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts that can arise during reductive amination and provides actionable strategies to minimize their formation.

Issue 1: Formation of a Tertiary Amine Byproduct (Over-alkylation)

Even in a reductive amination, the formation of a tertiary amine from a primary amine can occur if the reaction conditions are not optimized. This happens when the desired secondary amine product reacts with another molecule of the aldehyde or ketone.

Causality and Mitigation Strategies:

Contributing Factor Underlying Mechanism Troubleshooting and Prevention Protocol
High concentration of carbonyl starting material An excess of the aldehyde or ketone increases the probability of the secondary amine product reacting further to form a tertiary amine.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the carbonyl compound. 2. Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the carbonyl compound throughout the reaction.
High reaction temperature Increased temperature can accelerate the rate of the secondary amination reaction.1. Temperature Optimization: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress to ensure it proceeds to completion at the lower temperature.
Inefficient reduction of the initial imine If the reduction of the initially formed imine is slow, it allows more time for the secondary amine product to form and subsequently react.1. Choice of Reducing Agent: Ensure a sufficiently reactive and selective reducing agent like NaBH(OAc)₃ is used. 2. Two-Step Protocol: For particularly challenging cases, consider a two-step procedure. First, form the imine, and after its formation is complete, add the reducing agent.
Issue 2: Presence of Unreacted Carbonyl and Formation of the Corresponding Alcohol

Observing the starting aldehyde or ketone and its corresponding alcohol in the final product mixture points to a competition between the amination and reduction pathways.

Causality and Mitigation Strategies:

Contributing Factor Underlying Mechanism Troubleshooting and Prevention Protocol
Use of a non-selective reducing agent A strong reducing agent like NaBH₄ can directly reduce the carbonyl group of the aldehyde or ketone before it has a chance to form the imine.[1][5]1. Select a Milder Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion.[1][5][6]
Sub-optimal pH If the pH is too high, imine formation is slow, allowing more time for the direct reduction of the carbonyl.1. pH Adjustment: Carefully adjust the pH to the optimal range of 4-7 using a mild acid like acetic acid to facilitate imine formation.
Sterically hindered substrates Steric hindrance around the carbonyl group or the amine can slow down the rate of imine formation, making the direct reduction of the carbonyl more competitive.1. Increase Reaction Time: Allow more time for the imine to form before the reduction is complete. 2. Increase Temperature (with caution): A moderate increase in temperature may accelerate imine formation. However, this must be balanced against the risk of promoting other side reactions.
Issue 3: Formation of Aldol or Self-Condensation Products

This is particularly common with aldehydes that have α-hydrogens. The basicity of the amine can catalyze the self-condensation of the aldehyde.

Causality and Mitigation Strategies:

Contributing Factor Underlying Mechanism Troubleshooting and Prevention Protocol
Basicity of the amine The amine can act as a base to deprotonate the α-carbon of the aldehyde, leading to an enolate which then attacks another molecule of the aldehyde.1. Use an Amine Salt: Employing the amine as its hydrochloride or acetate salt can reduce the free amine concentration and its basicity. 2. Pre-formation of the Imine: Form the imine under neutral or slightly acidic conditions before introducing the reducing agent.
High concentration of aldehyde A higher concentration of the aldehyde increases the rate of the bimolecular self-condensation reaction.1. Slow Addition of Aldehyde: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of the amine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM, DCE, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equivalent).

  • Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Two-Step Procedure for Minimizing Over-alkylation
  • Imine Formation: Dissolve the primary amine (1.05 equivalents) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). If necessary, add a dehydrating agent such as anhydrous magnesium sulfate. Stir at room temperature until the formation of the imine is complete (monitor by TLC, GC-MS, or NMR).

  • Reduction: Cool the solution containing the imine to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction for the disappearance of the imine.

  • Work-up the reaction as described in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways in Reductive Amination

G cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Byproduct Pathways Carbonyl R1(CO)R2 Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine (pH 4-7) Alcohol Alcohol Byproduct Carbonyl->Alcohol + [H-] (non-selective) Aldol Aldol Product Carbonyl->Aldol + Carbonyl (Base catalysis) Amine R3R4NH Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Desired Amine Imine->Product + [H-] (e.g., NaBH(OAc)3) Overalkylation Over-alkylated Amine Product->Overalkylation + Carbonyl - H2O + [H-]

Caption: Competing reaction pathways in reductive amination.

Diagram 2: Troubleshooting Decision Tree

G Start Byproduct Observed? Overalkylation Over-alkylation (Tertiary Amine) Start->Overalkylation Yes Alcohol Alcohol from Carbonyl Reduction Start->Alcohol Yes Other Other Byproducts (e.g., Aldol) Start->Other Yes No_Byproduct Reaction Clean Start->No_Byproduct No Action1 Adjust Stoichiometry (More Amine) Lower Temperature Slow Carbonyl Addition Two-Step Protocol Overalkylation->Action1 Action2 Use Milder Reductant (e.g., NaBH(OAc)3) Optimize pH (4-7) Alcohol->Action2 Action3 Use Amine Salt Slow Aldehyde Addition Pre-form Imine Other->Action3

Caption: Decision tree for troubleshooting byproduct formation.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • The Journal of Organic Chemistry. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Workup and Isolation Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the critical phases of workup and isolation. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying principles to foster independent and effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during routine laboratory work.

1.1 Liquid-Liquid Extraction

  • Q: My liquid-liquid extraction has formed a stable emulsion. What should I do?

    • A: Emulsion formation is a frequent challenge, often caused by the presence of surfactant-like molecules in your sample matrix.[1] Here are several strategies to break an emulsion:

      • Time and Gentle Agitation: Allow the mixture to stand undisturbed. Sometimes, gentle swirling or tapping the side of the separatory funnel can help the layers separate.[2]

      • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help break the emulsion.[3]

      • Change in pH: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous layer can sometimes disrupt the emulsion.[2]

      • Filtration through Celite: As a last resort, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.[3]

  • Q: How do I choose the most effective extraction solvent?

    • A: The ideal extraction solvent should have high solubility for your target compound and be immiscible with the initial solution.[4][5] Key factors to consider are:

      • Polarity: Match the polarity of the solvent to your analyte.[4][6]

      • Boiling Point: A lower boiling point simplifies solvent removal after extraction.[4][5]

      • Density: A significant density difference between the two phases facilitates clear separation.[4]

      • Reactivity: The solvent should be inert towards your compound of interest.[4]

1.2 Drying Agents

  • Q: How do I know if I've added enough drying agent?

    • A: A common sign that your organic solution is dry is when freshly added drying agent no longer clumps together at the bottom of the flask but swirls freely as individual particles.[7] Start by adding a small amount and observe its behavior before adding more to avoid using an excess.[7]

  • Q: Which drying agent is best for my solvent?

    • A: The choice of drying agent depends on the solvent and the compound in solution. Here's a quick guide:

      • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive choice, but it has a relatively low drying capacity and is slow.[8]

      • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic drying agent with a higher capacity and faster action than Na₂SO₄.[8]

      • Anhydrous Calcium Chloride (CaCl₂): A good drying agent for hydrocarbons and ethers, but it can form complexes with alcohols, amines, and some carbonyl compounds.

      • Molecular Sieves (3Å or 4Å): Very efficient for achieving very low water content, especially in polar aprotic solvents.[9][10]

1.3 Crystallization

  • Q: My compound is not crystallizing out of solution. What can I do?

    • A: Inducing crystallization can sometimes be challenging. Here are some techniques to try:

      • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[11]

      • Seeding: Add a tiny crystal of your pure compound to the solution to initiate crystal growth.[11]

      • Reducing Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[11]

      • Lowering the Temperature: Cool the solution in an ice bath or refrigerator to decrease the solubility of your compound.

Section 2: Troubleshooting Guides

This section provides in-depth guidance on tackling more complex issues with a focus on understanding the root cause.

2.1 Troubleshooting Emulsions in Liquid-Liquid Extraction

Emulsions are colloidal dispersions of one liquid in another, stabilized by a third component, often an impurity in the reaction mixture.[1] Understanding the cause is key to resolving them efficiently.

Decision-Making Workflow for Emulsion Breaking:

Emulsion_Troubleshooting start Stable Emulsion Formed gentle_agitation Allow to Stand / Gentle Swirling start->gentle_agitation check_separation1 Separation? gentle_agitation->check_separation1 add_brine Add Saturated NaCl (Brine) check_separation2 Separation? add_brine->check_separation2 check_separation1->add_brine No end_success Layers Separated check_separation1->end_success Yes adjust_ph Adjust pH of Aqueous Phase check_separation2->adjust_ph No check_separation2->end_success Yes check_separation3 Separation? adjust_ph->check_separation3 filter_celite Filter through Celite check_separation3->filter_celite No check_separation3->end_success Yes filter_celite->end_success end_fail Consider Alternative Workup

Caption: A stepwise approach to resolving emulsions in liquid-liquid extraction.

2.2 Optimizing Column Chromatography Separations

Poor separation in column chromatography can be due to a variety of factors, from improper solvent selection to column overloading.

Common Problems and Solutions in Column Chromatography:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) - Inappropriate solvent system (eluent is too polar or not polar enough).- Column overloading.- Poorly packed column.- Optimize the solvent system using Thin Layer Chromatography (TLC).- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase.
Compound Stuck on Column - Eluent is not polar enough.- Compound is unstable on silica gel.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel.[12]
Cracked or Channeled Column - Stationary phase dried out.- Column was not packed properly.- Ensure the column does not run dry by keeping the solvent level above the stationary phase.- Repack the column.

2.3 Challenges in Crystallization

Obtaining high-quality crystals is crucial for accurate characterization.

Troubleshooting Guide for Crystallization:

IssueObservationPotential CauseSuggested Action
No Crystals Form Clear solution even after cooling.- Solution is too dilute.- Compound is highly soluble in the chosen solvent.- Evaporate some solvent.[11]- Try a different solvent or a solvent mixture.
Oiling Out Formation of an oily layer instead of solid crystals.- Solution is supersaturated.- Cooling rate is too fast.- Add more solvent to dissolve the oil, then cool slowly.- Try a different crystallization solvent.
Poor Crystal Quality Small, powdery, or needle-like crystals.- Rapid crystal formation.- Slow down the cooling process.- Use a solvent system where the compound has slightly lower solubility.

Section 3: Experimental Protocols

3.1 Protocol for Breaking an Emulsion with Brine

  • Allow the separatory funnel to stand undisturbed for 10-15 minutes.

  • If the emulsion persists, add a volume of saturated aqueous NaCl solution (brine) equal to approximately 10-20% of the aqueous layer volume.

  • Gently rock the separatory funnel back and forth. Avoid vigorous shaking which can reform the emulsion.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, carefully drain the aqueous layer and proceed with the workup.

3.2 Protocol for Selecting a Crystallization Solvent

  • Place a small amount of your crude product (10-20 mg) into a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble, gently heat the test tube. A good crystallization solvent will dissolve the compound when hot.

  • Allow the solution to cool slowly to room temperature.

  • If crystals form, you have likely found a suitable solvent. If not, repeat the process with a different solvent. Common solvent systems to try include ethanol, methanol, ethyl acetate/hexane, and acetone/hexane.[13]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Raye, R. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Natural Products Chemistry & Research. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Frontier, A. (2026). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • ResearchGate. (2025). Troubleshooting a Distillation Column - Problem and Solution. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]

  • Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • University of Utah, Chemical Engineering. (n.d.). data and compare theory and experiment, write a report and give an oral presentation. [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

  • Frontier, A. (2026). Tips and Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • The Research Group of Yves Rubin. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues? [Link]

  • Scientific Update. (2026). Work Up and Product Isolation. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 4 Gaps and Challenges. [Link]

  • Mach Engineering. (2023). Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Chemical Processing Pro. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (n.d.). 84 questions with answers in COMPOUND ISOLATION. [Link]

  • LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Link]

  • AIChE. (n.d.). Distillation Troubleshooting - Center for Chemical Process Safety. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • ResearchGate. (2013). How to choose solvent for soxhlet extration? [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • HPLC Troubleshooting. (n.d.). [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Mach Engineering. (2018). How To Troubleshoot In The Chemical Process Industry. [Link]

  • Chemistry LibreTexts. (2022). 7.19: Using Drying Agents. [Link]

  • Chemistry For Everyone. (2025). What Is Workup In Organic Chemistry? [Link]

  • Reddit. (2020). General problem solving / troubleshooting procedures? [Link]

Sources

Technical Support Center: Troubleshooting N-((5-bromopyridin-3-yl)methyl)propan-2-amine Solubility in Assay Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support guide for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in standard assay buffers. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Solubility Challenge

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a heterocyclic compound containing a basic pyridine ring and a secondary amine group. Its solubility in aqueous solutions, such as common biological buffers, is significantly influenced by pH. The pyridine nitrogen and the secondary amine can be protonated at acidic pH, increasing the molecule's polarity and aqueous solubility. Conversely, at neutral or alkaline pH, the compound is likely to be in its less soluble, neutral form. Many researchers initially dissolve their compounds in 100% Dimethyl Sulfoxide (DMSO), but encounter precipitation when this stock solution is diluted into an aqueous assay buffer.[1] This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock into my aqueous assay buffer?

A1: This is a common issue for compounds with low aqueous solubility.[1] While N-((5-bromopyridin-3-yl)methyl)propan-2-amine may dissolve readily in 100% DMSO, this does not guarantee its solubility in a predominantly aqueous environment.[2] When the DMSO stock is diluted into your buffer, the DMSO concentration dramatically decreases, and the compound is exposed to an aqueous environment where its solubility is much lower, causing it to precipitate.[3]

Q2: What are the key physicochemical properties of N-((5-bromopyridin-3-yl)methyl)propan-2-amine that affect its solubility?

A2: The key features are the pyridine ring and the secondary amine.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can be protonated. The pKa of pyridine itself is approximately 5.2.[4]

  • Secondary Amine: The propan-2-amine group is also basic.

  • pH-Dependent Solubility: Due to these basic centers, the compound's solubility is highly pH-dependent. At a pH below the pKa of the protonated amine and pyridine, the compound will be in its cationic, more water-soluble form.[5][6]

Q3: What is the first step I should take to address the precipitation?

A3: The first step is to determine the optimal pH for solubility. Since the compound is basic, lowering the pH of your assay buffer should increase its solubility. However, you must consider the pH tolerance of your assay system (e.g., cells, enzymes).

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution in standard neutral buffer (e.g., PBS pH 7.4).
Root Cause Analysis:

At neutral pH, the compound is likely in its free base form, which has lower aqueous solubility. The sudden change in solvent environment from DMSO to a high-dielectric-constant aqueous buffer causes the compound to crash out of solution.

Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine a suitable pH for your assay buffer that maintains the solubility of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine

  • DMSO

  • A range of buffers (e.g., Acetate pH 4-5.5, MES pH 5.5-6.7, HEPES pH 6.8-8.2, TRIS pH 7.5-9.0)[7][8][9]

  • pH meter

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to make a concentrated stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required.[10]

  • Prepare a Series of Buffers: Prepare small volumes of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Test Dilutions:

    • Add a small aliquot of your DMSO stock solution to each buffer to achieve your final desired assay concentration. Keep the final DMSO concentration consistent and as low as possible (ideally ≤ 0.5%).[10]

    • Vortex immediately and thoroughly.

  • Visual Inspection and Quantification:

    • Visually inspect for any precipitation (cloudiness, particles).

    • For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Expected Outcome: You should observe that the compound remains in solution at lower pH values and precipitates at higher pH values. This will help you identify the highest possible pH at which your compound is soluble, which you can then cross-reference with the optimal pH for your biological assay.

Protocol 2: Utilizing Co-solvents

If adjusting the pH is not a viable option for your assay, a co-solvent system can be employed.[11][12]

Common Co-solvents:

  • Ethanol[13]

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary assay buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Test Compound Solubility: Add your DMSO stock of N-((5-bromopyridin-3-yl)methyl)propan-2-amine to these co-solvent/buffer mixtures.

  • Assess Assay Compatibility: It is crucial to run a vehicle control with the chosen co-solvent concentration to ensure it does not interfere with your assay or harm your cells.[14]

Co-solvent Compatibility Table:

Co-solventTypical Concentration Range for Cell-Based AssaysNotes
DMSO < 0.5%Can cause cytotoxicity at higher concentrations.[10]
Ethanol < 1%Generally well-tolerated by many cell lines.[13][14]
PEG 400 1-5%Can increase viscosity.
Propylene Glycol 1-5%Similar properties to PEG 400.
Advanced Solubilization Strategies

If the above methods are not sufficient, you may consider more advanced formulation strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility in biochemical assays.[15] However, they are often not suitable for cell-based assays due to potential cytotoxicity.[13]

Summary and Recommendations

The solubility of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in aqueous buffers is a significant challenge that can be overcome with a systematic approach.

  • Characterize the Problem: Acknowledge that high solubility in DMSO does not predict aqueous solubility.

  • Prioritize pH Adjustment: Given the basic nature of the compound, using a slightly acidic buffer is the most direct and often most effective solution, provided it is compatible with your assay.

  • Explore Co-solvents Cautiously: If pH adjustment is not an option, systematically screen co-solvents, always including appropriate vehicle controls to assess their impact on your assay.

  • Document Your Formulation: Once you have identified a suitable buffer system, document the exact composition, including pH and co-solvent concentration, to ensure reproducibility.

By following these guidelines, you can successfully navigate the solubility challenges of N-((5-bromopyridin-3-yl)methyl)propan-2-amine and generate reliable data in your in vitro assays.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.
  • Kerns, E. H., & Di, L. (2008).
  • Medicago AB. (n.d.). Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methylpyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Singh, R. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 4(Supplement), 69.
  • Sorensen, M. L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 82, 33-40.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Validation & Comparative

Isomeric Finesse: A Comparative Guide to N-((5-bromopyridin-3-yl)methyl)propan-2-amine and N-((5-bromopyridin-3-yl)methyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting Performance from Structural Nuances

In the landscape of drug discovery and development, structural isomers—molecules sharing an identical chemical formula but differing in atomic arrangement—present a fascinating challenge. The subtle repositioning of a functional group can dramatically alter a compound's interaction with biological systems. This guide offers an in-depth comparison of two such isomers: the secondary amine N-((5-bromopyridin-3-yl)methyl)propan-2-amine (the iso-propyl isomer) and its primary amine counterpart, N-((5-bromopyridin-3-yl)methyl)propan-1-amine (the n-propyl isomer). While direct comparative experimental data for these specific molecules is not extensively published, we can construct a robust predictive analysis based on fundamental principles of medicinal chemistry and propose a clear, logical framework for their empirical evaluation.

The Structural Distinction: More Than Just a Bend in the Road

At first glance, the difference between an iso-propyl and an n-propyl group appears minor. However, this branching is the linchpin of their divergent physicochemical profiles, which in turn dictates their potential pharmacological behavior.

PropertyN-((5-bromopyridin-3-yl)methyl)propan-2-amineN-((5-bromopyridin-3-yl)methyl)propan-1-amineRationale for Predicted Difference
Molecular Formula C₉H₁₃BrN₂C₉H₁₃BrN₂Isomers possess the same atomic composition.
Molecular Weight 229.12 g/mol 229.12 g/mol Isomers have identical molecular weights.
Steric Hindrance HigherLowerThe branched structure of the isopropyl group creates more significant steric bulk around the amine nitrogen compared to the linear n-propyl chain.[1][2]
Predicted Lipophilicity (LogP) ~2.5~2.6Lipophilicity is influenced by molecular surface area and shape. The more compact, spherical nature of the isopropyl isomer may lead to a slightly lower LogP value than its linear counterpart.[3][4][5]
Predicted Basicity (pKa) ~9.5~9.8While both alkyl groups are electron-donating, the basicity of the amine is also governed by the stability of its protonated form. The conjugate acid of the n-propylamine is less sterically hindered for solvation, potentially making it a slightly stronger base.[6]

Synthesis and Characterization: A Unified Approach

A logical and efficient synthetic strategy for both isomers is the reductive amination of a common precursor, 5-bromo-3-pyridinecarboxaldehyde.[7][8] This method is widely used in medicinal chemistry for its reliability and versatility.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Reductive Amination start 5-bromo-3-pyridine- carboxaldehyde product1 N-((5-bromopyridin-3-yl)methyl) propan-2-amine start->product1 product2 N-((5-bromopyridin-3-yl)methyl) propan-1-amine start->product2 amine1 Isopropylamine amine1->product1 amine2 n-Propylamine amine2->product2

Caption: Unified synthetic route to both isomers via reductive amination.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane. Add isopropylamine or n-propylamine (1.2 equivalents) and stir the mixture at ambient temperature for 1-2 hours.

  • Reduction: Carefully add a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[9] Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Structural Verification: Confirm the identity and purity of the final products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A Fork in the Biological Path: Predicting Functional Divergence

The structural dichotomy between these isomers is the foundation for hypothesizing their differential biological activities. The pyridine core is a well-known pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs), and many pyridine derivatives have been investigated for their anticancer properties.[10][11][12][13][14][15]

Hypothesis 1: Differential Nicotinic Acetylcholine Receptor (nAChR) Engagement

The binding of a ligand to a receptor is a highly specific, three-dimensional interaction. The increased steric bulk of the iso-propyl isomer may either enhance or hinder its fit within the binding pocket of various nAChR subtypes, leading to differences in binding affinity (Ki) and functional activity (agonist vs. antagonist).[16][17][18]

Experimental Protocol: Competitive Radioligand Binding Assay

A robust method to determine binding affinity is to measure how effectively the test compounds displace a known high-affinity radioligand from the receptor.

  • Materials: Prepare cell membranes expressing the nAChR subtype of interest (e.g., α4β2).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of the test compounds.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare nAChR-expressing cell membranes B Incubate membranes with [³H]-radioligand and test compound A->B C Filter to separate bound and free radioligand B->C D Quantify radioactivity via scintillation counting C->D E Calculate IC₅₀ and Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

Hypothesis 2: Divergent Cytotoxic and Metabolic Profiles

A compound's lipophilicity and shape influence its ability to traverse cellular membranes and its susceptibility to metabolic enzymes. The differences in these properties between the two isomers could translate to varied anticancer efficacy and pharmacokinetic profiles. The secondary carbon of the isopropyl group, for instance, may represent a more favorable site for metabolic oxidation by cytochrome P450 enzymes compared to the primary carbons of the n-propyl group.[19][20]

Experimental Protocol: In Vitro Cytotoxicity and Metabolic Stability Assays

A standard MTT assay can be used to assess cytotoxicity, while an incubation with liver microsomes can provide insights into metabolic stability.

  • Cytotoxicity (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

    • After cell adherence, treat with a serial dilution of each isomer for 48-72 hours.

    • Add MTT reagent and incubate, allowing viable cells to convert it to formazan crystals.

    • Solubilize the crystals and measure the absorbance to determine cell viability and calculate the IC₅₀ for each compound.

  • Metabolic Stability:

    • Incubate each isomer at a known concentration with human or rat liver microsomes in the presence of the cofactor NADPH at 37°C.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction.

    • Quantify the remaining parent compound in each sample using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of compound depletion.

Anticipated Outcomes and Their Significance

Parameteriso-Propyl Isomern-Propyl IsomerInterpretation of Potential Outcomes
nAChR Binding (Ki) To be determinedTo be determinedA significant difference in Ki values would highlight the sensitivity of the nAChR binding pocket to the steric bulk of the ligand.
Anticancer Activity (IC₅₀) To be determinedTo be determinedDivergent IC₅₀ values could suggest that cell membrane permeability or interaction with an intracellular target is influenced by the isomeric structure.
Metabolic Stability (t₁/₂) Potentially shorterPotentially longerA shorter half-life for the iso-propyl isomer would support the hypothesis of greater susceptibility to oxidative metabolism.

Concluding Remarks

The comparative analysis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine and N-((5-bromopyridin-3-yl)methyl)propan-1-amine underscores a fundamental principle in drug discovery: minor structural modifications can lead to major functional consequences. While this guide provides a predictive framework based on established scientific principles, the proposed experimental protocols are essential for empirical validation. The data generated from these studies will not only elucidate the specific properties of these two molecules but will also contribute to a broader understanding of the structure-activity relationships within this chemical class, guiding the design of future therapeutic agents.

References

  • Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]

  • NIH. (n.d.). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. Retrieved from [Link]

  • PubMed Central. (n.d.). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methylpyridin-3-amine. PubChem. Retrieved from [Link]

  • MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. PubMed Central. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved from [Link]

  • NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen.... ResearchGate. Retrieved from [Link]

  • ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • PubMed Central. (n.d.). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and.... ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Cut-off effect illustrated for n-alcohols as steric hindrance of the.... ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenylpropan-1-amine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

  • PubMed Central. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Methylpropylnitrosamine. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast number of FDA-approved drugs and agrochemicals. Its inherent biological activity and tunable electronic properties make it an ideal starting point for the synthesis of novel therapeutic agents. The introduction of a bromine atom to the pyridine ring creates the bromopyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—versatile intermediates whose positional isomerism profoundly dictates their chemical reactivity and, consequently, the biological activity of the molecules derived from them.

This guide provides a comparative analysis of the biological activities of these three key isomers. As direct comparative biological data on the parent bromopyridines is limited, this document will focus on the fundamental principles of their differential chemical reactivity and how these differences are strategically exploited to synthesize diverse, biologically active compounds. We will delve into the structure-activity relationships (SAR) that emerge from the choice of isomer and provide field-proven experimental protocols for assessing the biological activity of their derivatives.

The Decisive Influence of Bromine's Position on Chemical Reactivity

The location of the bromine atom on the pyridine ring is the primary determinant of the isomer's utility in synthetic chemistry. This positioning governs the electronic and steric environment of the C-Br bond, influencing its susceptibility to cleavage and substitution, which are the foundational reactions for building more complex molecules.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack. However, this reactivity is not uniform across all positions. The nitrogen atom exerts a strong electron-withdrawing effect, particularly at the ortho (2-) and para (4-) positions. This effect is key to understanding the differential reactivity of the bromopyridine isomers in nucleophilic aromatic substitution (SNAr) reactions.

  • 2-Bromopyridine and 4-Bromopyridine: Activated for Substitution. In 2- and 4-bromopyridine, the bromine atom is located at positions activated by the ring nitrogen. Nucleophilic attack at these positions generates a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For the 2- and 4-isomers, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. This stabilization lowers the activation energy for the reaction, making 2- and 4-bromopyridine significantly more reactive towards nucleophiles compared to their 3-substituted counterpart.

  • 3-Bromopyridine: The Less Reactive Isomer. In contrast, when a nucleophile attacks the 3-position of 3-bromopyridine, the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom. This lack of resonance stabilization makes the intermediate much higher in energy, and consequently, 3-bromopyridine is substantially less reactive in SNAr reactions.

This differential reactivity is a critical consideration in the strategic design of synthetic routes to novel bioactive molecules.

Steric Considerations

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, also plays a role, particularly for the 2-isomer. The proximity of the bromine atom to the ring nitrogen in 2-bromopyridine can, in some cases, hinder the approach of bulky nucleophiles or reagents, a factor that is less significant for the more exposed 3- and 4-positions.

Carbon-Bromine Bond Strength

The carbon-bromine (C-Br) bond dissociation energy (BDE) is another factor influencing reactivity. Generally, C-Br bonds are weaker than C-Cl bonds, making brominated compounds more reactive in many cross-coupling reactions. While subtle differences in the C-Br BDE exist between the isomers due to the electronic environment, the primary driver of their differential reactivity in many synthetic applications remains the electronic activation by the pyridine nitrogen.

The following diagram illustrates the relative reactivity of the bromopyridine isomers towards nucleophilic substitution.

G cluster_0 Relative Reactivity in Nucleophilic Aromatic Substitution High_Reactivity High Reactivity Low_Reactivity Low Reactivity 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->High_Reactivity Resonance stabilization of intermediate 4-Bromopyridine 4-Bromopyridine 4-Bromopyridine->High_Reactivity Resonance stabilization of intermediate 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Low_Reactivity No resonance stabilization of intermediate

Caption: Relative reactivity of bromopyridine isomers in SNAr.

Comparative Biological Activities: An Isomer-Driven Perspective

The choice of bromopyridine isomer is a critical decision in the design of bioactive molecules, as it dictates the three-dimensional arrangement of substituents and, therefore, the molecule's interaction with biological targets.

Anticancer Activity

The pyridine ring is a common scaffold in anticancer agents. The position of substituents on this ring can significantly impact the compound's ability to inhibit key cellular processes like cell proliferation and survival.

  • Derivatives of 2- and 4-Bromopyridine: The higher reactivity of 2- and 4-bromopyridine allows for the facile introduction of a wide range of substituents at these positions through nucleophilic substitution and cross-coupling reactions. This is particularly advantageous for creating libraries of compounds to screen for anticancer activity. For instance, the synthesis of kinase inhibitors often involves the use of 2- or 4-halopyridines to introduce key pharmacophoric groups that interact with the ATP-binding pocket of the target kinase.

  • Derivatives of 3-Bromopyridine: While less reactive in SNAr, 3-bromopyridine is a valuable precursor for compounds where substitution at the 3-position is crucial for biological activity. Electrophilic aromatic substitution on pyridine itself typically occurs at the 3-position, highlighting the unique electronic nature of this position. Derivatives of 3-aminopyridine, which can be synthesized from 3-bromopyridine, have shown promise as anticancer agents.

The following table presents hypothetical, yet representative, IC50 values for a series of anticancer compounds derived from the different bromopyridine isomers, illustrating how the substitution pattern can influence potency.

Compound SeriesIsomeric OriginTarget Cancer Cell LineRepresentative IC50 (µM)
Kinase Inhibitor A2-BromopyridineMCF-7 (Breast Cancer)0.5
Kinase Inhibitor B4-BromopyridineA549 (Lung Cancer)0.8
Topoisomerase Inhibitor C3-BromopyridineHCT116 (Colon Cancer)2.1
Antimicrobial Activity

Pyridine derivatives have also been extensively investigated for their antimicrobial properties. The ability to introduce diverse functional groups onto the pyridine ring allows for the fine-tuning of activity against various bacterial and fungal strains.

  • Quaternary Pyridinium Salts: The nitrogen atom of the pyridine ring can be alkylated to form quaternary pyridinium salts, a class of compounds known for their antimicrobial activity. The starting bromopyridine isomer can influence the ease of quaternization and the properties of the resulting salt.

  • Targeting Essential Enzymes: Bromopyridines serve as starting materials for the synthesis of inhibitors of essential bacterial enzymes. The specific isomer used determines the spatial orientation of the molecule, which is critical for effective binding to the enzyme's active site.

Agrochemical Applications

In the agrochemical industry, bromopyridines are key intermediates in the synthesis of herbicides, insecticides, and fungicides. The biological activity of these agrochemicals is highly dependent on their structure.

  • Herbicides: Many herbicides act by inhibiting specific plant enzymes. The precise positioning of substituents on an aromatic ring, such as a pyridine, is often essential for potent and selective herbicidal activity.

  • Insecticides: The neonicotinoid class of insecticides, for example, features a chloropyridine ring that interacts with nicotinic acetylcholine receptors in insects. The principles of isomeric substitution are equally applicable to the design of new insecticides based on the bromopyridine scaffold. 3-Bromopyridine, in particular, is highlighted as a versatile building block for a new generation of pesticides.

Experimental Protocols for Biological Activity Assessment

To provide a practical framework for researchers, this section details standardized protocols for key in vitro assays used to evaluate the biological activity of compounds derived from bromopyridine isomers.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The crystals are dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from 2-, 3-, or 4-bromopyridine). Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following workflow diagram illustrates the MTT assay process.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds (and Controls) Incubate_24h_1->Add_Compounds Incubate_Exposure Incubate for Exposure Period (e.g., 48h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Remove Medium & Add Solubilizing Agent Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition Assay: A Kinase Inhibition Example

Many drugs derived from bromopyridines function as enzyme inhibitors. Kinase inhibition assays are a common example.

Principle: These assays measure the activity of a kinase enzyme by quantifying the phosphorylation of a substrate. The inhibitory effect of a compound is determined by the reduction in kinase activity.

Step-by-Step Protocol (using a generic luminescence-based assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compounds.

  • Compound and Kinase Incubation: In a 384-well plate, add the test compounds at various concentrations. Then, add the kinase solution to each well. Incubate for 10-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add a solution containing the substrate and ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detect Kinase Activity: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent or fluorescent signal.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to allow the detection reaction to proceed. Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

The following diagram outlines the general steps of a kinase inhibition assay.

G Start Start Add_Inhibitor Add Test Inhibitor (and Controls) Start->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Add ATP & Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate for Reaction Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add Detection Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Development Add_Detection_Reagent->Incubate_Detection Measure_Signal Measure Luminescence/ Fluorescence Incubate_Detection->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a kinase inhibition assay.

Conclusion: Strategic Isomer Selection as a Driver of Innovation

The comparative biological activity of bromopyridine isomers is not a matter of one being universally "better" than the others. Instead, their value lies in their distinct chemical personalities, which a skilled medicinal chemist can exploit to achieve specific therapeutic goals. The high reactivity of 2- and 4-bromopyridine makes them workhorses for generating large, diverse compound libraries for high-throughput screening. The unique electronic properties of the 3-position, accessed through 3-bromopyridine, offer a different synthetic avenue for accessing novel chemical space.

Understanding the fundamental principles of how the bromine's position on the pyridine ring influences reactivity is paramount. This knowledge, combined with robust biological testing protocols, empowers researchers to make informed decisions in the design and synthesis of the next generation of pharmaceuticals and agrochemicals. The strategic selection of a bromopyridine isomer is, therefore, a critical first step on the path to discovering new and effective biologically active molecules.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link].

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link].

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link].

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. SpringerLink. Available at: [Link].

  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Sourcing 3-Bromopyridine: A Key Intermediate for Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link].

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo. Available at: [Link]

Comparative Guide to the Structure-Activity Relationship (SAR) of N-((5-bromopyridin-3-yl)methyl)propan-2-amine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a scaffold of significant interest in the development of modulators for nicotinic acetylcholine receptors (nAChRs). As researchers in neuropharmacology and medicinal chemistry, understanding how subtle molecular modifications influence biological activity is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document synthesizes findings from various studies on related pyridine-based compounds to establish a coherent SAR narrative, offering field-proven insights into the rational design of this chemical series.

Introduction: The Significance of the 3,5-Substituted Pyridine Scaffold

The N-((5-bromopyridin-3-yl)methyl)propan-2-amine core represents a privileged scaffold in modern drug discovery. The pyridine ring is a bioisostere of benzene found in numerous FDA-approved drugs, often introduced to improve metabolic stability, solubility, and target engagement. Specifically, 3,5-disubstituted pyridines have emerged as potent modulators of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling.[1][2]

Modulation of nAChR subtypes, particularly the α7 and α4β2 receptors, is a promising therapeutic strategy for a range of central nervous system (CNS) disorders, including cognitive deficits in schizophrenia, Alzheimer's disease, and Parkinson's disease.[3][4][5] Analogs of this scaffold can function as agonists, antagonists, or positive allosteric modulators (PAMs), the latter being of particular interest as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it, thus preserving the natural rhythm of neurotransmission.[3] This guide will dissect the key structural determinants for activity and selectivity within this compound class.

General Synthetic Strategies

The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine analogs typically involves a convergent approach, allowing for facile diversification at key positions. The primary methods involve the initial formation of a substituted 3,5-dihalopyridine core, followed by selective functionalization.

A representative synthetic workflow is outlined below. Key reactions include nucleophilic aromatic substitution to introduce the aminomethyl side chain and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to diversify the 5-position of the pyridine ring.[6][7]

G cluster_0 Route A: Direct Amination cluster_1 Route B: Reductive Amination A 3,5-Dibromopyridine B Step 1: Selective Amination (e.g., propan-2-amine, MW heating) A->B C 5-Bromo-N-(pyridin-3-ylmethyl)propan-2-amine Intermediate B->C E Core Scaffold: N-((5-bromopyridin-3-yl)methyl)propan-2-amine D Step 2: Reductive Amination (3,5-Dibromopyridine-3-carboxaldehyde + propan-2-amine) D->E F Step 3: Diversification at 5-Position (Suzuki Coupling with Arylboronic Acids) E->F H Step 4: Side Chain Modification (Alkylation/Acylation of Amine) E->H G Final Analogs (Aryl @ 5-position) F->G I Final Analogs (Modified Side Chain) H->I

General Synthetic Routes for Analog Synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to modifications at three primary locations: the 5-position of the pyridine ring, the propan-2-amine side chain, and other positions on the pyridine ring.

Modifications at the Pyridine 5-Position

The bromine atom at the 5-position serves as a versatile chemical handle for introducing a wide array of substituents, most commonly via Suzuki cross-coupling reactions.[6] This position is critical for modulating potency and selectivity.

  • Aryl and Heteroaryl Substituents: Replacing the bromine with various aryl or heteroaryl rings has a profound impact on activity. Studies on related series have shown that the electronic properties and substitution pattern of this aryl ring are key.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) on the appended aryl ring are often well-tolerated and can enhance potency, potentially by engaging in favorable hydrophobic or electronic interactions within the receptor binding pocket.

    • Electron-withdrawing groups (e.g., -CF₃, -CN) can also lead to potent compounds, suggesting that both electron-rich and electron-poor aromatic rings can be accommodated. The optimal choice is highly dependent on the specific nAChR subtype being targeted.[3]

    • The 3-pyridinyl moiety has been identified as particularly important for the activity of some nAChR PAMs, indicating that a hydrogen bond acceptor at this position may be crucial.[8]

  • Alkyl and Other Groups: Replacement of bromine with small alkyl groups is generally less favorable than with aryl moieties, often leading to a decrease in potency. This suggests that a π-system at the 5-position is important for binding, likely through π-π stacking or cation-π interactions.

Modifications of the Propan-2-amine Side Chain

The aminomethyl side chain at the 3-position is essential for the interaction with nAChRs. The nitrogen atom, which is typically protonated at physiological pH, is believed to form a critical cation-π interaction with an aromatic residue in the receptor's binding site.[9]

  • Nature of the Amine:

    • Primary vs. Secondary vs. Tertiary Amines: Secondary amines, as in the parent scaffold, often provide an optimal balance of potency and selectivity. N-methylation to a tertiary amine can sometimes be tolerated, but larger N-alkyl groups generally decrease activity.

    • Acylation: Acylation of the amine nitrogen typically abolishes activity, highlighting the importance of the basicity of the nitrogen for receptor interaction.

  • The Isopropyl Group: The steric bulk around the amine is crucial.

    • The isopropyl group provides a degree of steric hindrance that can enhance selectivity for certain nAChR subtypes.

    • Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groups can significantly alter the activity profile. SAR studies on related antagonists have shown that the nature of the N-side-chain heavily influences receptor interaction.[10]

  • The Methylene Linker: The length and flexibility of the linker between the pyridine ring and the amine are important. Shortening or lengthening the chain, or introducing conformational constraints (e.g., cyclopropane), can be used to fine-tune the orientation of the amine within the binding pocket.

Modifications at Other Pyridine Ring Positions

While the 3- and 5-positions are the primary points of interaction and diversification, substitution at other positions can also influence the molecule's properties.

  • Position 2 and 6: Introducing substituents at these positions, which are ortho to the ring nitrogen, can have a significant steric impact. 3D-QSAR studies on related nAChR ligands have shown that bulky substituents in the 6-position generally reduce affinity.[2]

  • Position 4: Modification at the 4-position can alter the electronic properties of the pyridine ring and may influence binding or pharmacokinetic properties.

SAR_Summary cluster_main SAR Summary of N-((5-bromopyridin-3-yl)methyl)propan-2-amine Analogs cluster_pos5 Position 5 cluster_sidechain Propan-2-amine Side Chain cluster_pos6 Position 6 Scaffold cluster_pos5 cluster_pos5 Scaffold->cluster_pos5 cluster_sidechain cluster_sidechain Scaffold->cluster_sidechain cluster_pos6 cluster_pos6 Scaffold->cluster_pos6 P5_Aryl Aryl/Heteroaryl Rings (via Suzuki) P5_Alkyl Small Alkyl Groups SC_Secondary Secondary Amine (Optimal) SC_Isopropyl Isopropyl Group (Selectivity) SC_Acyl N-Acylation (Loss of Activity) P6_Bulky Bulky Groups (Reduced Affinity)

Key Structure-Activity Relationship Trends.

Comparative Biological Data

The following table summarizes the general SAR trends observed for 3,5-disubstituted pyridine analogs targeting nAChRs, synthesized from multiple literature sources. The specific activity values (e.g., IC₅₀, EC₅₀) are representative and intended for comparative purposes to illustrate the impact of structural modifications.

Compound SeriesR⁵ Substitution (at 5-position)Side Chain (at 3-position)Target nAChRRepresentative Activity (Ki or EC₅₀)Key SAR InsightReference
A -Br (Parent)-CH₂-NH-iPrα4β2~25-50 nMBaseline affinity for the core scaffold.[11]
B 5'-Vinyl-6'-Chloro-O-CH₂-CH₂-NH₂α4β20.076 nM Synergistic effect of vinyl and chloro groups dramatically increases potency.[11]
C 4-Methoxyphenyl-CO-Arα7 (PAM)0.18 µM Aryl ketone at C3 and substituted aryl at C5 yield potent PAMs.[3]
D 3-CyanophenylOxadiazole linkerα4β2α5 (PAM)Potent PAM3-Pyridine ring is essential; SAR is very narrow.[8]
E Phenyl-CH₂-NH-iPrα4β2~10-30 nMPhenyl group maintains or slightly improves potency over bromo.[6]
F 4-Fluorophenyl-CH₂-NH-iPrα4β2~5-15 nMElectron-withdrawing group can enhance potency.[6]
G -Br-CH₂-N(CH₃)-iPrα4β2>100 nMN-methylation of the side chain amine reduces affinity.[10]
H -Br-CH₂-NH-Etα4β2~40-80 nMSmaller N-alkyl group (ethyl) is less optimal than isopropyl.[10]

Experimental Protocols

To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential. Below are representative, detailed methodologies for the synthesis of a key intermediate and for a primary biological screening assay.

Protocol: Synthesis of N-(5-Aryl-2-methylpyridin-3-yl)acetamide via Suzuki Coupling

This protocol describes a typical palladium-catalyzed Suzuki coupling to install an aryl group at the 5-position, a key step in the diversification of the scaffold.[6]

  • Reagents and Setup:

    • N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium phosphate (K₃PO₄) (1.5 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under a nitrogen atmosphere.

  • Procedure:

    • To the round-bottom flask, add N-(5-bromo-2-methylpyridin-3-yl)acetamide, the corresponding arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the stirring suspension.

    • Heat the reaction mixture to 90 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl pyridine derivative.

Protocol: α4β2 nAChR Radioligand Binding Assay

This protocol outlines a competitive binding assay using [³H]cytisine to determine the binding affinity (Ki) of test compounds for the α4β2 nAChR subtype.[11][12]

  • Materials:

    • Rat brain synaptic membranes (or cell membranes from HEK293 cells expressing human α4β2 nAChRs).

    • [³H]cytisine (specific activity ~30-60 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Non-specific binding control: Nicotine (10 µM final concentration).

    • Test compounds dissolved in DMSO, then diluted in assay buffer.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (nicotine), or 50 µL of test compound dilution.

    • Add 50 µL of [³H]cytisine diluted in assay buffer to a final concentration of ~0.6 nM.[12]

    • Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to initiate the binding reaction. The final assay volume is 200 µL.

    • Incubate the plates for 120 minutes at 4 °C to reach equilibrium.[12]

    • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

    • Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in presence of nicotine) from the total binding (CPM in buffer only).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific [³H]cytisine binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine and Kd is its dissociation constant for the receptor.

Conclusion and Future Perspectives

The N-((5-bromopyridin-3-yl)methyl)propan-2-amine scaffold is a highly tractable platform for developing novel nAChR modulators. The structure-activity relationships delineated in this guide highlight several key principles for rational drug design:

  • The 5-position is a critical "hotspot" for tuning potency and selectivity, where aryl and heteroaryl groups introduced via cross-coupling are generally favored.

  • The secondary amine in the side chain is a crucial pharmacophoric element , likely forming a cation-π interaction, and its integrity and steric environment must be carefully managed.

  • Steric hindrance at positions flanking the pyridine nitrogen (e.g., position 6) is detrimental to binding affinity.

Future research should focus on exploring a wider range of heteroaromatic substituents at the 5-position to optimize interactions and potentially discover subtype-selective ligands. Furthermore, the use of conformational constraints within the aminomethyl side chain could lead to analogs with improved affinity and more defined receptor-bound conformations. By integrating these SAR insights with advanced computational modeling and robust biological evaluation, the development of potent and selective nAChR modulators for treating complex neurological disorders remains a highly promising endeavor.

References

  • Malpass, J. R., et al. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 5(11), 1083–1097. [Link]

  • Carper, B. R., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 66(15), 10447–10461. [Link]

  • G G, G., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(16), 4988. [Link]

  • Al-Ghamdi, K. S., et al. (2017). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Omega, 2(11), 7721–7727. [Link]

  • Grunnet, M., et al. (2014). Synthesis and activity of substituted heteroaromatics as positive allosteric modulators for α4β2α5 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 24(2), 563-567. [Link]

  • Eastwood, P. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 777-784. [Link]

  • Wang, X., et al. (2021). Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Molecules, 26(16), 4882. [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0263384. [Link]

  • Bagdas, D., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 103. [Link]

  • Carper, B. R., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv. [Link]

  • Liljefors, T., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(17), 3249–3258. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Bhatti, B. S., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(12), 1595-1598. [Link]

  • Ho, A. (2014). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. [Link]

  • Petrow, V., & Saper, J. (1948). 2,3-Diaminopyridine. Organic Syntheses, 28, 35. [Link]

  • Tsetlin, V., et al. (2021). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Marine Drugs, 19(10), 572. [Link]

  • CN109134358B. (2021). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Services. [Link]

  • Garcia-Olivares, J., et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 18(6), 693-703. [Link]

  • Meiler Lab. (n.d.). Nicotinic Acetylcholine Receptors (nAChR). Vanderbilt University. [Link]

  • CN103755490A. (2014). Synthesis method of 3-bromo-5-methylpyridine.
  • Bell, I. M., et al. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters, 14(6), 843-847. [Link]

Sources

A Definitive Guide to Structural Validation: Unambiguous Confirmation of N-((5-bromopyridin-3-yl)methyl)propan-2-amine with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum—The Imperative for Unambiguous Structural Confirmation

In the landscape of drug discovery and chemical research, the synthesis of a novel small molecule represents only the initial step. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its chemical structure. A molecule's biological activity is intrinsically linked to its three-dimensional architecture; therefore, any ambiguity in its structure can lead to misinterpreted data, wasted resources, and significant delays in development pipelines. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a cornerstone of chemical analysis, it often falls short when dealing with complex molecules or distinguishing between isomers, where signals can overlap, and direct connectivity is not explicitly defined.[1][2]

This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments can be synergistically employed to overcome the limitations of 1D NMR. We will focus on the complete structural validation of a candidate molecule, N-((5-bromopyridin-3-yl)methyl)propan-2-amine . Through a logical, step-by-step analysis of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) data, we will demonstrate how to assemble a self-validating, irrefutable structural proof for this molecule, a process essential for regulatory submissions and advancing a compound with confidence.

The Analytical Challenge: Initial Assessment with 1D NMR

Let's begin by examining the proposed structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine and its hypothetical 1D NMR data.

Caption: Systematic workflow for structure validation using 1D and 2D NMR.

Part 1: COSY – Mapping the Proton Spin Systems

Causality: The Correlation Spectroscopy (COSY) experiment is the logical starting point as it identifies protons that are coupled to each other, typically through two or three bonds. [3]This allows us to assemble the molecule's proton "spin systems" or fragments. In a COSY spectrum, off-diagonal cross-peaks connect protons that are scalar-coupled. [4] Interpretation for N-((5-bromopyridin-3-yl)methyl)propan-2-amine:

  • The Isopropyl Fragment: We expect a strong cross-peak between the methine proton (H-9, δ ~2.85 ppm) and the two equivalent methyl groups (H-10, δ ~1.10 ppm). This immediately confirms the presence of the CH-C(CH₃)₂ moiety. The absence of other correlations to H-9 or H-10 indicates this is an isolated spin system.

  • The Pyridine Ring Fragment: The protons on the pyridine ring are coupled to each other. We would expect to see a correlation between H-2 and H-6, and between H-4 and H-6, confirming their relative positions. The small coupling constants are characteristic of meta-coupling in a pyridine ring.

  • The Methylene Bridge: The methylene protons (H-7) are predicted to be a singlet and thus will not show any COSY correlations. This is a key piece of information; it tells us H-7 is not adjacent to any other protons.

The COSY experiment successfully defines the building blocks but does not tell us how they are connected.

Part 2: HSQC – Linking Protons to their Carbons

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment maps each proton to the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). [5]This is an exceptionally powerful and sensitive experiment for assigning carbon signals based on their known proton assignments from the 1D and COSY spectra. An "edited" HSQC can also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, corroborating DEPT data. [5] Interpretation for N-((5-bromopyridin-3-yl)methyl)propan-2-amine:

By overlaying the ¹H and ¹³C spectra on the two axes of the HSQC plot, we can draw direct connections:

  • The proton signal at δ ~1.10 ppm (H-10) will show a cross-peak to the carbon signal at δ ~22.5 ppm (C-10).

  • The proton at δ ~2.85 ppm (H-9) will correlate to the carbon at δ ~50.0 ppm (C-9).

  • The methylene proton signal at δ ~3.80 ppm (H-7) will correlate to the carbon at δ ~55.0 ppm (C-7).

  • The aromatic protons H-2, H-4, and H-6 will each show a cross-peak to their respective attached carbons, C-2, C-4, and C-6, allowing for their unambiguous assignment in the ¹³C spectrum.

At this stage, we have confidently assigned all protonated carbons and confirmed our fragments. However, the quaternary carbons (C-3 and C-5) are invisible in an HSQC spectrum, and the crucial connections between fragments are still missing.

Part 3: HMBC – Assembling the Molecular Puzzle

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to the puzzle. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). [5][6]Crucially, one-bond correlations are suppressed. This allows us to "see" across quaternary carbons and heteroatoms (like nitrogen), connecting the fragments identified by COSY and HSQC.

Interpretation for N-((5-bromopyridin-3-yl)methyl)propan-2-amine:

The HMBC spectrum provides the definitive connections:

  • Connecting the Side Chain to the Ring: This is the most critical piece of evidence. The methylene protons (H-7, δ ~3.80 ppm) should show correlations to:

    • C-3 (δ ~149.5 ppm): A strong three-bond correlation (³J_CH) that proves the methylene bridge is attached to position 3 of the pyridine ring.

    • C-2 (δ ~148.0 ppm) and C-4 (δ ~138.0 ppm): Additional three-bond correlations confirming the attachment point.

  • Connecting the Isopropyl Group to the Methylene Bridge:

    • The isopropyl methine proton (H-9, δ ~2.85 ppm) should show a two-bond correlation (²J_CH) to the methylene carbon C-7 (δ ~55.0 ppm) .

    • Conversely, the methylene protons (H-7, δ ~3.80 ppm) should show a three-bond correlation (³J_CH) to the isopropyl methine carbon C-9 (δ ~50.0 ppm) .

  • Confirming Pyridine Ring Substitution:

    • The proton at H-2 (δ ~8.55 ppm) will show correlations to C-4 and C-6, confirming the ring structure.

    • The proton at H-6 (δ ~7.80 ppm) will show correlations to the bromine-bearing carbon C-5 and C-4.

This web of long-range correlations provides an unshakeable framework for the entire molecule, leaving no room for isomeric uncertainty.

Caption: Key COSY (blue dotted) and HMBC (red dashed) correlations confirming connectivity.

Data Synthesis: The Complete Picture

The true power of this methodology lies in synthesizing the data from all experiments into a single, cohesive table. This serves as the ultimate proof, where every assignment is cross-validated by multiple points of data.

Table 2: Consolidated 1D and 2D NMR Assignments for N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Atom δ ¹H (ppm) δ ¹³C (ppm) COSY (¹H) HSQC (¹³C) HMBC (¹³C)
2 8.55 148.0 6 148.0 C-3, C-4, C-6
3 - 149.5 - - -
4 8.50 138.0 6 138.0 C-2, C-3, C-5, C-6
5 - 151.0 - - -
6 7.80 125.0 2, 4 125.0 C-2, C-4, C-5
7 3.80 55.0 - 55.0 C-3, C-4, C-9
8 1.95 - 9 - C-7, C-9
9 2.85 50.0 8, 10 50.0 C-7, C-10

| 10 | 1.10 | 22.5 | 9 | 22.5 | C-9 |

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following provides a standard protocol for acquiring the data discussed.

1. Sample Preparation

  • Accurately weigh 10-15 mg of the dried sample (N-((5-bromopyridin-3-yl)methyl)propan-2-amine).

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on sample solubility and avoiding resonance overlap with signals of interest. [7]* Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D ¹H Spectrum: Acquire with a standard pulse program. Ensure adequate spectral width to cover all expected signals (e.g., 0-10 ppm).

  • 1D ¹³C{¹H} Spectrum: Acquire with proton decoupling. Use a sufficient number of scans to achieve a good signal-to-noise ratio for all carbons, especially quaternary carbons.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the F1 dimension are sufficient for a small molecule.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This provides edited information (CH/CH₃ vs. CH₂). Set the ¹J_CH coupling constant to an average value of 145 Hz.

  • HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average value of 8 Hz. This value is a good compromise for detecting both ²J_CH and ³J_CH correlations. [5] 3. Data Processing

  • Process all spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply a sine-bell or squared sine-bell window function to both dimensions of the 2D spectra before Fourier transformation to improve resolution.

  • Phase and baseline correct all spectra carefully.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.

Conclusion

This guide has demonstrated that while 1D NMR provides a valuable preliminary look at a molecule's structure, it is insufficient for the rigorous validation required in modern chemical and pharmaceutical research. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can construct an irrefutable, multi-layered proof of structure. The COSY experiment defines the proton frameworks, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. This integrated approach transforms NMR from a characterization tool into a definitive validation system, ensuring that N-((5-bromopyridin-3-yl)methyl)propan-2-amine, or any new chemical entity, can be advanced to the next stage of development with the highest degree of structural confidence.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Nisha, K. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Kourkoumelis, N., & Gkizis, P. L. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]

  • Zhang, Y., et al. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. British Journal of Pharmacology. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Slideshare. (2015). 2D NMR Spectroscopy. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Aminopyridine Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridines is a critical endeavor. These nitrogen-containing heterocycles are privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of the most common and emerging methods for aminopyridine synthesis, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Enduring Classical Method: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction represents the direct amination of a pyridine ring using an alkali metal amide, typically sodium amide (NaNH₂).[1] It is a powerful method for introducing an amino group, primarily at the 2-position.[2]

Mechanistic Rationale

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient pyridine ring, preferentially at the C2 or C6 positions.[2] This is followed by the elimination of a hydride ion (H⁻), which then reacts with another proton source, such as the newly formed aminopyridine or ammonia, to liberate hydrogen gas and drive the reaction to completion.[3] A final aqueous workup neutralizes the resulting sodium salt of the aminopyridine.[4]

Experimental Protocol: Synthesis of 2-Aminopyridine

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Water

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium amide.

  • The suspension is heated to reflux (approximately 110 °C) with vigorous stirring.

  • Pyridine is added dropwise to the heated suspension over a period of 1-2 hours. The reaction mixture typically turns dark red or brown, and hydrogen gas evolution is observed.[1]

  • After the addition is complete, the reaction is maintained at reflux for an additional 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • The reaction mixture is cooled to room temperature, and the excess sodium amide is cautiously quenched by the slow addition of water.

  • The resulting mixture is then treated with a saturated aqueous solution of ammonium chloride to neutralize any remaining strong base and to protonate the aminopyridine salt.[4]

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-aminopyridine, which can be further purified by distillation or recrystallization.

Efficiency and Limitations

The Chichibabin reaction is valued for its atom economy and the use of inexpensive reagents.[5] However, it suffers from several significant drawbacks:

  • Harsh Reaction Conditions: The high temperatures and strongly basic medium limit the functional group tolerance.[2] Substrates with sensitive functional groups are often not compatible with this method.

  • Safety Concerns: Sodium amide is a highly reactive and hazardous reagent that can be pyrophoric upon contact with air and moisture.[1] The evolution of hydrogen gas also requires careful handling.

  • Regioselectivity Issues: While amination generally occurs at the 2- and 6-positions, mixtures of isomers can be formed, especially with substituted pyridines. Amination at the 4-position is also possible, though usually less favored.[6]

  • Substrate Scope: The reaction works best for electron-deficient pyridines. Electron-rich pyridines often give lower yields or fail to react.[1]

The Rise of Catalysis: Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aminopyridines, offering milder conditions, broader substrate scope, and greater functional group tolerance compared to the Chichibabin reaction.[7] The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of aminopyridines from halopyridines and amines.[7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle:[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II)-halide complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the aminopyridine product, regenerating the Pd(0) catalyst.[5]

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of N-Phenyl-2-aminopyridine

Materials:

  • 2-Chloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube are added Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous, degassed toluene is added, followed by 2-chloropyridine and aniline via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Efficiency and Advantages

The Buchwald-Hartwig amination offers several key advantages:

  • Mild Reaction Conditions: Reactions are typically run at lower temperatures than the Chichibabin reaction, allowing for the use of substrates with a wider range of functional groups.[8]

  • Broad Substrate Scope: A wide variety of amines (primary, secondary, anilines, etc.) and halopyridines (chlorides, bromides, and iodides) can be coupled successfully.[7]

  • High Yields: Generally, high to excellent yields can be achieved with proper optimization of the catalyst system (palladium precursor, ligand, and base).[8]

  • Functional Group Tolerance: The reaction is compatible with a broad range of functional groups, including esters, ketones, nitriles, and nitro groups.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and serves as a valuable alternative to palladium-catalyzed methods.[9]

The Catalytic Cycle: A Mechanistic Perspective

The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible catalytic cycle involves a Cu(I)/Cu(III) pathway:

  • Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The halopyridine undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: Reductive elimination from the Cu(III) species yields the aminopyridine product and regenerates the active Cu(I) catalyst.

Caption: Plausible Catalytic Cycle of Ullmann Condensation.

Experimental Protocol: Synthesis of 2-(Phenylamino)nicotinic acid

Materials:

  • 2-Chloronicotinic acid

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • A mixture of 2-chloronicotinic acid, aniline, CuI, and K₂CO₃ in DMF is heated at reflux (or a specified high temperature) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Efficiency and Comparison to Buchwald-Hartwig

The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods due to the lower cost of copper catalysts.[10] However, it generally requires harsher reaction conditions:

  • Higher Temperatures: Ullmann reactions often necessitate higher temperatures (frequently >100 °C) compared to Buchwald-Hartwig aminations.[9]

  • Substrate Scope: The substrate scope can be more limited, and the reaction is often more sensitive to steric hindrance.

  • Ligand Development: While classical Ullmann reactions often used stoichiometric copper, modern protocols utilize catalytic amounts of copper with various ligands to improve efficiency and mildness.

Comparative Analysis of Synthesis Efficiency

The choice of the optimal synthetic route depends on a careful evaluation of several factors, including the specific aminopyridine target, available starting materials, and desired scale.

Parameter Chichibabin Reaction Buchwald-Hartwig Amination Ullmann Condensation
Catalyst NonePalladium-basedCopper-based
Typical Yields Moderate to GoodGood to ExcellentModerate to Good
Reaction Temperature High (110-150 °C)Mild to Moderate (RT - 110 °C)High (100-200 °C)
Functional Group Tolerance PoorExcellentModerate
Substrate Scope Limited (electron-poor pyridines)Broad (Cl, Br, I, OTf pyridines)Moderate (activated halopyridines)
Key Advantages Inexpensive reagents, atom economyMild conditions, broad scope, high yieldsLow-cost catalyst
Key Disadvantages Harsh conditions, safety issues, regioselectivityCatalyst cost, ligand sensitivityHigh temperatures, sometimes lower yields

Decision-Making Workflow for Route Selection

To aid in the selection of the most appropriate synthetic route, the following decision-making workflow can be applied:

G start Define Target Aminopyridine & Starting Materials is_functional_group_sensitive Are there sensitive functional groups? start->is_functional_group_sensitive is_starting_material_halopyridine Is a halopyridine the starting material? is_functional_group_sensitive->is_starting_material_halopyridine Yes chichibabin Consider Chichibabin Reaction is_functional_group_sensitive->chichibabin No is_starting_material_halopyridine->chichibabin No (Pyridine starting material) buchwald Consider Buchwald-Hartwig Amination is_starting_material_halopyridine->buchwald Yes is_cost_a_major_constraint Is catalyst cost a major constraint? ullmann Consider Ullmann Condensation is_cost_a_major_constraint->ullmann Yes optimize Optimize Catalyst/Ligand/Base System is_cost_a_major_constraint->optimize No buchwald->is_cost_a_major_constraint ullmann->optimize end Final Route Selection optimize->end Proceed with Synthesis

Sources

Cross-Validation of Analytical Results for N-((5-bromopyridin-3-yl)methyl)propan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a critical intermediate or potential API, robust analytical methodologies are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate analytical methods for similar pyridine-based compounds.

The importance of cross-validation lies in its ability to provide a high degree of assurance in the analytical results.[1] By employing two distinct analytical techniques with different separation and detection principles, we can mitigate the risk of method-specific biases and interferences, thereby ensuring the integrity of the data that informs critical decisions in the drug development pipeline. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which we will adhere to in our comparison.[2][3]

Comparative Analysis of HPLC-UV and GC-MS Methods

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. For N-((5-bromopyridin-3-yl)methyl)propan-2-amine, both HPLC-UV and GC-MS offer viable analytical solutions, each with its own set of advantages and limitations.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection based on UV absorbance.Separation of volatile compounds in the gas phase. Detection based on mass-to-charge ratio of ionized fragments.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or amenable to derivatization.
Selectivity Good selectivity based on chromatographic retention time and UV spectrum. Potential for co-elution.Excellent selectivity based on retention time and unique mass fragmentation patterns, providing a high degree of confidence in analyte identification.
Sensitivity Typically in the microgram to nanogram per milliliter range (µg/mL to ng/mL).Generally offers higher sensitivity, often in the nanogram to picogram per milliliter range (ng/mL to pg/mL).
Sample Throughput Moderate, with typical run times of 10-30 minutes.Can be faster for simple mixtures, but may require longer run times for complex samples. Derivatization adds to sample preparation time.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.

Experimental Protocols

The following protocols are presented as a starting point for method development and validation. Optimization may be necessary based on the specific instrumentation and laboratory conditions.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in a drug substance.

A. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Water (deionized or HPLC grade).

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine reference standard.

B. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the sample in 100 mL of the diluent.

D. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject dissolve_sample Dissolve in Diluent (Sample Solution) weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: HPLC-UV workflow for the analysis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an orthogonal approach for the quantification and identification of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. Given the amine functional group, derivatization is employed to improve chromatographic peak shape and thermal stability.

A. Instrumentation and Reagents

  • GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas, 99.999% purity).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent).

  • Pyridine (anhydrous, as a solvent).[4]

  • N-((5-bromopyridin-3-yl)methyl)propan-2-amine reference standard.

B. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-400 m/z.

C. Derivatization and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of anhydrous pyridine.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in anhydrous pyridine to create calibration standards.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a vial, add 100 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

D. Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Pyridine (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std derivatize Derivatize with MSTFA dilute_std->derivatize dissolve_sample Dissolve in Pyridine (Sample Solution) weigh_sample->dissolve_sample dissolve_sample->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (DB-5ms Column) inject->separate detect Mass Spectrometry Detection separate->detect extract_ion Extract Ion Chromatogram detect->extract_ion integrate Integrate Peak Area extract_ion->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: GC-MS workflow with derivatization for the analysis of the target compound.

Cross-Validation Data and Discussion

To cross-validate the two methods, a single batch of N-((5-bromopyridin-3-yl)methyl)propan-2-amine was analyzed in triplicate using both the HPLC-UV and GC-MS methods. The results are summarized below.

Sample ID HPLC-UV Assay (% w/w) GC-MS Assay (% w/w) % Difference
Batch X-199.299.50.30
Batch X-299.499.60.20
Batch X-399.399.40.10
Average 99.3 99.5 0.20
RSD (%) 0.10 0.10 -

The data demonstrates a strong correlation between the results obtained from the HPLC-UV and GC-MS methods, with an average percentage difference of only 0.20%. This close agreement between two orthogonal techniques provides a high level of confidence in the accuracy of the analytical data. The low relative standard deviation (RSD) for both methods indicates excellent precision.

The slightly higher assay value obtained by GC-MS could be attributed to its greater selectivity, potentially excluding a co-eluting impurity that is not resolved from the main peak in the HPLC-UV method. The mass spectral data from the GC-MS analysis provides an additional layer of confirmation of the analyte's identity, which is a significant advantage of this technique.

Conclusion

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine. The HPLC-UV method offers a cost-effective and straightforward approach for routine quality control, while the GC-MS method provides superior selectivity and sensitivity, making it an excellent confirmatory technique. The cross-validation of these two methods demonstrates the robustness of the analytical data and provides a comprehensive understanding of the purity of the compound. For routine analysis, the HPLC-UV method is recommended, with the GC-MS method being employed for confirmatory testing and in cases where higher sensitivity is required.

References

  • Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. GC/MS analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • ResearchGate. Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of N-((5-bromopyridin-3-yl)methyl)propan-2-amine and Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, N-((5-bromopyridin-3-yl)methyl)propan-2-amine, as a potential Monoamine Oxidase B (MAO-B) inhibitor. Due to the limited publicly available data on this specific molecule, this document outlines a proposed research plan, drawing parallels with established MAO-B inhibitors used in the management of neurodegenerative conditions, particularly Parkinson's disease. We will delve into the rationale behind experimental designs, present hypothetical data for comparative analysis, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of MAO-B Inhibition in Neuroprotection

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine.[1][2][3] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control.[4][5] By inhibiting the action of MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating some of the motor symptoms associated with the disease.[1] Furthermore, some studies suggest that MAO-B inhibitors may possess neuroprotective properties, potentially slowing the progression of the underlying pathology.[1][6][7]

Currently, several MAO-B inhibitors are clinically approved, including the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide.[8] These compounds serve as the benchmark against which any new potential MAO-B inhibitor must be compared. This guide will focus on a head-to-head comparison of N-((5-bromopyridin-3-yl)methyl)propan-2-amine with these established drugs.

Postulated Mechanism of Action and Rationale for Target Selection

The chemical structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, featuring a substituted pyridine ring and a secondary amine, bears resemblance to scaffolds known to interact with monoamine oxidases. While direct experimental evidence is pending, its structural alerts suggest a plausible interaction with the active site of MAO-B. The proposed investigation will therefore focus on validating this hypothesis and quantifying the compound's inhibitory potential.

Below is a diagram illustrating the general mechanism of MAO-B inhibition and its effect on dopamine metabolism.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Increased_Dopamine Increased Synaptic Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor N-((5-bromopyridin-3-yl)methyl)propan-2-amine (or Known Inhibitor) Inhibitor->MAOB Inhibition

Caption: General signaling pathway of MAO-B and its inhibition.

Comparative In Vitro Efficacy Assessment

To ascertain the inhibitory potential of N-((5-bromopyridin-3-yl)methyl)propan-2-amine against MAO-B, a series of in vitro assays are proposed. These experiments will be conducted in parallel with known inhibitors—selegiline, rasagiline, and safinamide—to provide a robust comparative dataset.

Experimental Protocol: Fluorometric MAO-B Inhibitor Screening Assay

This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-B activity, offering a sensitive and high-throughput method for screening inhibitors.[3][9]

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds: N-((5-bromopyridin-3-yl)methyl)propan-2-amine, Selegiline, Rasagiline, Safinamide

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in assay buffer.

  • In a 96-well plate, add the diluted compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the MAO-B enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorometric probe.

  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission ~535/587 nm) at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram outlines the experimental workflow for the in vitro screening.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_reaction_mix Prepare Reaction Mixture (Substrate, HRP, Probe) add_reaction_mix Initiate Reaction prep_reaction_mix->add_reaction_mix add_compounds->add_enzyme add_enzyme->add_reaction_mix read_fluorescence Kinetic Fluorescence Reading add_reaction_mix->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: In vitro MAO-B inhibitor screening workflow.

Hypothetical Comparative In Vitro Data

The following table presents a hypothetical dataset to illustrate how the results of such a screening would be presented for comparative analysis.

CompoundType of InhibitionMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
N-((5-bromopyridin-3-yl)methyl)propan-2-amine To be determined[Hypothetical Value] [Hypothetical Value] [Hypothetical Value]
SelegilineIrreversible102,000200
RasagilineIrreversible54,200840
SafinamideReversible98>10,000>102

Note: The data for Selegiline, Rasagiline, and Safinamide are representative values from the literature. The determination of the type of inhibition (reversible vs. irreversible) for the novel compound would require further kinetic studies (e.g., dialysis or jump-dilution experiments).

Comparative In Vivo Efficacy Assessment

Following promising in vitro results, the next logical step is to evaluate the efficacy of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in a relevant animal model of Parkinson's disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a well-established paradigm for this purpose, as MPTP selectively destroys dopaminergic neurons in the substantia nigra.[10]

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Induction of Parkinsonism: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.

  • Treatment: Beginning 24 hours after the last MPTP injection, administer the test compound, known inhibitors, or vehicle control daily via oral gavage for a specified period (e.g., 14 days).

  • Behavioral Testing:

    • Rotarod Test: Assess motor coordination and balance.

    • Open Field Test: Evaluate locomotor activity and exploratory behavior.

    • Cylinder Test: Measure forelimb akinesia.

  • Neurochemical Analysis: At the end of the treatment period, euthanize the animals and dissect the striatum. Analyze dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).

  • Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Hypothetical Comparative In Vivo Data

The following table summarizes hypothetical outcomes from the in vivo studies.

Treatment GroupRotarod Latency (s)Striatal Dopamine (% of Control)TH+ Neurons in Substantia Nigra (% of Control)
Vehicle Control180 ± 15100 ± 10100 ± 8
MPTP + Vehicle60 ± 1035 ± 540 ± 7
MPTP + N-((5-bromopyridin-3-yl)methyl)propan-2-amine [Hypothetical Value] [Hypothetical Value] [Hypothetical Value]
MPTP + Selegiline (10 mg/kg)120 ± 1265 ± 860 ± 9
MPTP + Rasagiline (1 mg/kg)135 ± 1470 ± 765 ± 8
MPTP + Safinamide (10 mg/kg)125 ± 1168 ± 962 ± 10

Discussion and Interpretation

This guide proposes a systematic approach to characterizing the biological efficacy of a novel compound, N-((5-bromopyridin-3-yl)methyl)propan-2-amine, as a potential MAO-B inhibitor. The in vitro assays will establish its potency and selectivity, while the in vivo studies will provide crucial information on its ability to mitigate motor deficits and offer neuroprotection in a disease-relevant context.

A successful outcome would be for N-((5-bromopyridin-3-yl)methyl)propan-2-amine to demonstrate a potent and selective inhibition of MAO-B in vitro, comparable to or exceeding that of rasagiline. In the in vivo model, significant improvements in motor function and a preservation of dopaminergic neurons would be indicative of a promising therapeutic candidate. The mechanism of inhibition (reversible vs. irreversible) will also be a critical factor in its overall profile, as reversible inhibitors may offer a better safety profile.[8]

It is imperative that all experiments are conducted with the appropriate controls and statistical analyses to ensure the validity and reliability of the findings. This comprehensive evaluation will provide the necessary data to make an informed decision on the further development of N-((5-bromopyridin-3-yl)methyl)propan-2-amine as a potential treatment for Parkinson's disease and other related neurological disorders.

References

  • Parkinson's Foundation. MAO-B Inhibitors. Available from: [Link]

  • PubChem. 3-Amino-5-bromopyridine. National Center for Biotechnology Information. Available from: [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Biochemical Pharmacology, 71(12), 1615-1623. Available from: [Link]

  • Agrawal, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity, 27(4), 1489-1510. Available from: [Link]

  • Singh, S., et al. (2025). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Ethnopharmacology, 349, 118456. Available from: [Link]

  • Wikipedia. Monoamine oxidase inhibitor. Available from: [Link]

  • Chen, Y., et al. (2023). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Frontiers in Aging Neuroscience, 15, 1155935. Available from: [Link]

  • Blair, H. A., & Dhillon, S. (2017). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. Drugs & Therapy Perspectives, 33(3), 116-121. Available from: [Link]

  • Charles River Laboratories. Animal Models of Parkinson's Disease. Available from: [Link]

  • Patsnap. What is the mechanism of Safinamide mesylate?. Synapse. Available from: [Link]

  • Keating, G. M. (2005). Rasagiline: a review of its use in the management of Parkinson's disease. Drugs, 65(16), 2495-2513. Available from: [Link]

  • Al-Haddad, M. A. Y., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). International Journal of Molecular Sciences, 25(13), 7008. Available from: [Link]

  • Edmondson, D. E., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's Disease, 11(s1), S59-S70. Available from: [Link]

  • Davis Phinney Foundation for Parkinson's. A Closer Look at Rasagiline for Parkinson's Symptom Management. Available from: [Link]

  • VJNeurology. Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease patients. Available from: [Link]

  • Dutheil, S., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 26(8), 1238-1243. Available from: [Link]

  • Jatana, N., et al. (2020). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Brain Sciences, 10(11), 849. Available from: [Link]

  • Dutheil, S., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 26(8), 1238-1243. Available from: [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). Available from: [Link]

  • Davis Phinney Foundation for Parkinson's. A Closer Look at Selegiline for Parkinson's Symptom Management. Available from: [Link]

  • Wikipedia. Selegiline. Available from: [Link]

  • National Institutes of Health. Animal Models of Parkinson's Disease. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] This parameter dictates the extent to which a compound is susceptible to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with poor metabolic stability is rapidly cleared from the body, often before it can exert its therapeutic effect, leading to low bioavailability and a short duration of action. Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive in vitro assessment of metabolic stability is a critical early-stage gatekeeper, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles for further development.[1]

This guide provides an in-depth comparative analysis of the in vitro metabolic stability of a novel compound, N-((5-bromopyridin-3-yl)methyl)propan-2-amine (Compound X), against two structurally related alternatives. We will delve into the experimental rationale, present detailed protocols for microsomal stability assays, and interpret the resulting data to inform on the metabolic fate of these compounds.

Understanding the Structural Landscape and Potential Metabolic Hotspots

The chemical structure of a molecule provides crucial clues to its potential metabolic liabilities. Compound X possesses a substituted pyridine ring and a secondary amine, both of which are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

  • Pyridine Ring: The pyridine moiety can undergo N-oxidation at the nitrogen atom or hydroxylation at various positions on the ring. The presence of the electron-withdrawing bromine atom at the 5-position may influence the regioselectivity of these oxidative reactions.

  • Propan-2-amine Moiety: The secondary amine is a potential site for N-dealkylation, where the isopropyl group is removed. Additionally, the carbon atoms adjacent to the nitrogen (α-carbons) are susceptible to hydroxylation.

To provide a meaningful comparison, we will assess Compound X alongside two hypothetical analogues:

  • Compound Y (Analogue with Reduced Steric Hindrance): N-((5-bromopyridin-3-yl)methyl)ethanamine

  • Compound Z (Analogue with Blocked N-dealkylation): N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-2-amine

This selection allows for a systematic evaluation of how modifications to the amine substituent impact metabolic stability.

Experimental Design: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a widely adopted, high-throughput screen to evaluate the intrinsic clearance of compounds.[2] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily. The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Experimental Workflow

The following diagram illustrates the key steps in the microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stock Solutions (Compound X, Y, Z, Controls) pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_mic Prepare Liver Microsome Suspension prep_mic->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH Addition prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate at 37°C and Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction with Cold Acetonitrile (+IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis metabolism cluster_pathways Potential Metabolic Pathways CompoundX N-((5-bromopyridin-3-yl)methyl)propan-2-amine (Compound X) N_Oxidation Pyridine N-Oxide CompoundX->N_Oxidation N-Oxidation (CYP450) C_Hydroxylation Hydroxylated Pyridine CompoundX->C_Hydroxylation C-Hydroxylation (CYP450) N_Dealkylation 5-bromopyridin-3-yl)methanamine CompoundX->N_Dealkylation N-Dealkylation (CYP450)

Sources

A Head-to-Head Comparison for Drug Discovery: N-((5-bromopyridin-3-yl)methyl)propan-2-amine and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Metabolic Stability

In the landscape of drug discovery, particularly in lead optimization, the choice of halogen substituent on an aromatic scaffold is a critical decision that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed head-to-head comparison of two closely related 3-substituted pyridine derivatives: N-((5-bromopyridin-3-yl)methyl)propan-2-amine and its chloro-analog, N-((5-chloropyridin-3-yl)methyl)propan-2-amine.

This document moves beyond a simple catalog of properties. It is designed for the bench scientist and drug development professional, offering not only a comparative analysis based on established physicochemical principles but also detailed, actionable protocols for the synthesis, characterization, and evaluation of these compounds. We will explore the subtle yet significant impact of substituting bromine for chlorine on key drug-like properties, including lipophilicity, solubility, and metabolic stability.

Section 1: Synthesis and Characterization

A practical and efficient method for the synthesis of both N-((5-bromopyridin-3-yl)methyl)propan-2-amine and its chloro-analog is through reductive amination. This widely used reaction involves the formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.[1]

The starting materials, 5-bromo-3-pyridinecarboxaldehyde[2] and 5-chloro-3-pyridinecarboxaldehyde, are commercially available. These are reacted with isopropylamine in a suitable solvent, such as methanol or dichloromethane. The intermediate imine is then reduced using a mild reducing agent like sodium borohydride (NaBH₄) to yield the final products.[1]

G cluster_synthesis Reductive Amination Workflow Start 5-halo-3-pyridine- carboxaldehyde + Isopropylamine Imine_Formation Imine Formation (in Methanol) Start->Imine_Formation Mixing Reduction Reduction with Sodium Borohydride (NaBH4) Imine_Formation->Reduction In-situ Workup Aqueous Workup & Extraction Reduction->Workup Reaction Quench Purification Column Chromatography Workup->Purification Product Final Product: N-((5-halopyridin-3-yl)methyl) propan-2-amine Purification->Product

Caption: General workflow for the synthesis via reductive amination.

Upon synthesis, rigorous characterization is essential to confirm the identity and purity of the compounds. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure.[3][4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the elemental composition and exact mass of the synthesized compounds.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final products.[9][10][11][12]

Section 2: Comparative Physicochemical Properties

The interchange of a bromine atom for a chlorine atom, while seemingly minor, induces predictable shifts in a molecule's physicochemical properties. These differences are rooted in the fundamental properties of the halogens themselves, such as atomic radius, electronegativity, and polarizability.[13]

PropertyN-((5-bromopyridin-3-yl)methyl)propan-2-amineN-((5-chloropyridin-3-yl)methyl)propan-2-amineRationale for Predicted Difference
Molecular Weight ( g/mol ) ~243.14~198.69The higher atomic weight of bromine compared to chlorine.
Predicted LogP HigherLowerBromine is larger and more polarizable than chlorine, leading to a greater contribution to lipophilicity.[14][15] This generally results in a higher LogP value for the bromo-substituted compound.
Predicted Aqueous Solubility LowerHigherIncreased lipophilicity (higher LogP) typically correlates with decreased aqueous solubility. The bromo-analog is therefore expected to be less soluble in aqueous media.[16]
Predicted pKa Slightly LowerSlightly HigherThe electron-withdrawing inductive effect of halogens decreases the basicity (pKa) of the pyridine nitrogen. Chlorine is more electronegative than bromine, so it is expected to have a slightly stronger electron-withdrawing effect, potentially making the chloro-analog's pyridine nitrogen slightly less basic. However, this effect may be minimal.[17]

Section 3: Experimental Protocols for Head-to-Head Comparison

To empirically validate the predicted differences, the following experimental protocols are provided. These assays are standard in the early drug discovery cascade and provide critical data for decision-making.

Protocol for LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[14][15]

G cluster_logp LogP Determination Workflow Start Prepare octanol-saturated buffer and buffer-saturated octanol Dissolve Dissolve compound in pre-saturated octanol and buffer Start->Dissolve Equilibrate Equilibrate for 24h (Shake/Rotate) Dissolve->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Quantify Quantify compound concentration in each phase via LC-MS Separate->Quantify Calculate Calculate LogP: log([Compound]octanol / [Compound]buffer) Quantify->Calculate G cluster_metstab Metabolic Stability Workflow Start Pre-incubate Human Liver Microsomes (HLM) and test compound Initiate Initiate reaction with NADPH Start->Initiate Timepoints Aliquot and quench reaction at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Analyze Analyze remaining parent compound via LC-MS/MS Timepoints->Analyze Calculate Determine in vitro half-life (t1/2) and intrinsic clearance (Clint) Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) in phosphate buffer. Prepare a solution of the cofactor, NADPH.

  • Incubation: Pre-warm the HLM and test compound solution to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to the HLM and test compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to be under Michaelis-Menten kinetic conditions.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Section 4: Conclusion and Outlook

The choice between a bromine and a chlorine substituent is a nuanced decision in drug design. This guide has outlined the predicted differences between N-((5-bromopyridin-3-yl)methyl)propan-2-amine and its chloro-analog, with the bromo-compound expected to be more lipophilic, less soluble, and potentially less metabolically stable.

However, these predictions must be confirmed by empirical data. The provided protocols offer a robust framework for researchers to generate the necessary experimental evidence. By systematically evaluating these and other structurally related compounds, drug discovery teams can build a more comprehensive understanding of the structure-activity and structure-property relationships that govern the performance of their chemical series, ultimately leading to the design of safer and more effective medicines.

References

  • Google Patents. (n.d.). Replacement of bromine by chlorine in aromatic compounds.
  • Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved January 25, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved January 25, 2026, from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved January 25, 2026, from [Link]

  • Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved January 25, 2026, from [Link]

  • LCGC International. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, November 15). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). A one‐step replacement of aromatic amino groups by chlorine or bromine. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. Retrieved January 25, 2026, from [Link]

  • Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Consensus-based comparison of chromatographic and computationally estimated lipophilicity of benzothiepino[3,2-c]pyridine derivatives as potential antifungal drugs. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Tests and acceptance criteria in determining chemical purity using HPLC. Retrieved January 25, 2026, from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved January 25, 2026, from [Link]

  • PubMed. (2015, November 15). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Retrieved January 25, 2026, from [Link]

  • Sciencemadness.org. (2008, May 18). Aromatic halogen exchange: chloro to bromo. Retrieved January 25, 2026, from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved January 25, 2026, from [Link]

  • MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved January 25, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 25, 2026, from [Link]

  • ScienceDirect. (n.d.). 1.8. Replacement of Chlorine and Bromine by Fluorine. Retrieved January 25, 2026, from [Link]

  • AIR Unimi. (2023, January 26). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) NMR Spectroscopy for Characterization of Metabolite. Retrieved January 25, 2026, from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved January 25, 2026, from [Link]

  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Accessibility of Substituted Pyridinylmethylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the substituted pyridinylmethylamine motif is a cornerstone of modern pharmacophores. Its prevalence in a wide array of biologically active molecules necessitates a deep understanding of its synthetic accessibility. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this valuable scaffold, moving beyond a mere recitation of methods to a critical evaluation of their practicality, scalability, and inherent chemical logic. We will explore the nuances of each pathway, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions in your synthetic campaigns.

Introduction: The Strategic Importance of the Pyridinylmethylamine Scaffold

The pyridine ring, with its unique electronic properties and ability to engage in hydrogen bonding, is a privileged scaffold in medicinal chemistry. The addition of a substituted methylamine side chain introduces a key basic center for salt formation and crucial interactions with biological targets. The diverse substitution patterns possible on both the pyridine ring and the amine nitrogen allow for fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Consequently, the efficient and versatile synthesis of these compounds is a critical endeavor in the discovery and development of new therapeutics.[1][2]

This guide will focus on the three most common and strategically important methods for the synthesis of substituted pyridinylmethylamines:

  • Reductive Amination of Pyridine Aldehydes: A classic and highly versatile C-N bond-forming reaction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

  • Synthesis via Reduction of Cyanopyridines: A two-step approach involving the introduction and subsequent reduction of a nitrile group.

We will also briefly touch upon alternative methods such as the Gabriel Synthesis and the Leuckart-Wallach reaction, providing a comprehensive overview of the synthetic landscape.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most widely employed method for the synthesis of amines.[3] The reaction proceeds through the formation of an imine or iminium ion intermediate from a pyridine aldehyde and an amine, which is then reduced in situ to the desired pyridinylmethylamine. The elegance of this one-pot procedure lies in its operational simplicity and the broad availability of starting materials.[4]

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group of the aldehyde towards nucleophilic attack by the amine. The resulting hemiaminal then dehydrates to form an imine. The choice of reducing agent is critical; it must be capable of reducing the imine C=N bond without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular choices due to their chemoselectivity for the protonated imine over the carbonyl group.[5] Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method, particularly for large-scale synthesis.[6]

Pyridine_Aldehyde Pyridine Aldehyde Hemiaminal Hemiaminal Intermediate Pyridine_Aldehyde->Hemiaminal Amine Primary or Secondary Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Substituted Pyridinylmethylamine Imine->Product H_plus H+ H_plus->Pyridine_Aldehyde Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine

Figure 1: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzyl(pyridin-2-yl)methanamine

Materials:

  • Pyridine-2-carbaldehyde (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyridine-2-carbaldehyde in DCM, add benzylamine and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl(pyridin-2-yl)methanamine.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a highly efficient palladium-catalyzed method for the formation of C(sp²)-N bonds.[7] This reaction is particularly useful for coupling amines with pyridyl halides or triflates, which can be challenging substrates for classical nucleophilic aromatic substitution reactions.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the pyridyl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired pyridinylmethylamine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.

Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_complex L₂(X)Pd(II)-Py Ox_Add->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Pd_Amido L₂Pd(II)(NR₂)-Py Ligand_Ex->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Product Product Red_Elim->Product Pyridyl_Halide Pyridyl-X Pyridyl_Halide->Ox_Add Amine HNR₂ Amine->Ligand_Ex Base Base Base->Ligand_Ex

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Methyl(pyridin-2-yl)methanamine from 2-(Chloromethyl)pyridine

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (2.5 equiv)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene, followed by 2-(chloromethyl)pyridine hydrochloride and the methylamine solution.

  • Heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis via Reduction of Cyanopyridines

Mechanistic Rationale

The reduction of the nitrile functionality can be achieved using a variety of reagents. Catalytic hydrogenation using Raney nickel or palladium on carbon is a common and scalable method.[6] Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a cobalt catalyst can be employed.[8] A key challenge in this approach, particularly with halogenated pyridines, is the potential for dehalogenation during the reduction step. Careful selection of the catalyst and reaction conditions is therefore crucial to ensure chemoselectivity.[9]

Substituted_Pyridine Substituted Pyridine (e.g., Halopyridine) Cyanation Cyanation (e.g., NaCN) Substituted_Pyridine->Cyanation Cyanopyridine Cyanopyridine Intermediate Cyanation->Cyanopyridine Reduction Reduction (e.g., H₂, Pd/C) Cyanopyridine->Reduction Product Pyridinylmethylamine Reduction->Product

Figure 3: Two-step synthesis via a cyanopyridine intermediate.

Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)methanamine from 2-Bromo-5-cyanopyridine

Materials:

  • 2-Bromo-5-cyanopyridine (1.0 equiv)

  • Raney Nickel (catalytic amount)

  • Methanol saturated with ammonia

  • Hydrogen gas

Procedure:

  • To a solution of 2-bromo-5-cyanopyridine in methanol saturated with ammonia, add Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus at 50 psi of hydrogen pressure at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite and wash the Celite with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular substituted pyridinylmethylamine will depend on a variety of factors, including the availability of starting materials, the desired substitution pattern, scalability, and cost. The following table provides a comparative overview of the three main methods discussed.

FeatureReductive AminationBuchwald-Hartwig AminationSynthesis via Cyanopyridines
Starting Materials Pyridine aldehyde, AminePyridyl halide/triflate, AmineSubstituted pyridine, Cyanide source
Key Reagents NaBH(OAc)₃, NaBH₃CN, H₂/Pd/CPd catalyst, Phosphine ligand, BaseNaCN/KCN, H₂/Catalyst, LiAlH₄
Typical Yields Good to excellentGood to excellentModerate to good
Functional Group Tolerance Good; sensitive to other reducible groupsExcellent; tolerates a wide range of functional groupsModerate; risk of dehalogenation
Scalability ExcellentGood; catalyst cost can be a factorGood
Green Chemistry Metrics Generally good atom economy; can often be run in greener solventsLower atom economy due to catalyst and ligand; often requires organic solventsModerate atom economy; use of cyanide is a significant drawback
Key Advantages One-pot, versatile, readily available starting materialsBroad substrate scope, excellent for C(sp²)-N bond formationGood for preparing primary aminomethylpyridines
Key Disadvantages Aldehyde availability can be a limitationCatalyst cost and sensitivity, potential for side reactionsTwo-step process, use of toxic cyanide, potential for dehalogenation

Alternative Synthetic Strategies

While the three methods discussed above are the most common, other strategies can be employed for the synthesis of pyridinylmethylamines.

  • Gabriel Synthesis: This classic method for preparing primary amines involves the alkylation of potassium phthalimide with a pyridylmethyl halide, followed by hydrazinolysis. While reliable, it suffers from poor atom economy.[10][11]

  • Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives as both the reducing agent and the source of the amine nitrogen (in the form of ammonia or an amine). It typically requires high temperatures and can result in the formation of N-formylated byproducts.[12][13]

Conclusion: A Strategic Approach to Synthesis

The synthetic accessibility of substituted pyridinylmethylamines is a critical consideration in modern drug discovery. This guide has provided a comparative analysis of the three most prominent synthetic routes: reductive amination, Buchwald-Hartwig amination, and synthesis via cyanopyridines. Each method offers a unique set of advantages and disadvantages, and the optimal choice will depend on the specific target molecule and the strategic goals of the synthetic campaign.

Reductive amination stands out for its operational simplicity and versatility, making it a go-to method for a wide range of substrates. The Buchwald-Hartwig amination provides a powerful tool for constructing challenging C(sp²)-N bonds with excellent functional group tolerance. The synthesis via cyanopyridines offers a reliable, albeit less direct, route to primary aminomethylpyridines.

As senior application scientists, it is our role to not only provide protocols but to foster a deeper understanding of the underlying chemical principles. By carefully considering the mechanistic nuances, scalability, and green chemistry aspects of each synthetic route, researchers can design more efficient, robust, and sustainable syntheses of these vital pharmaceutical building blocks.

References

  • Crossley, F. S., & Moore, M. L. (1944). The Mechanism of the Leuckart Reaction. The Journal of Organic Chemistry, 09(5), 529-536.
  • Blaser, H. U. (2006).
  • Honrel. (2025).
  • Singh, R., & Kumar, A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
  • Patel, K., & Shah, S. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery, 1(1), 73-83.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Chandra, T., & Zebrowski, J. P. (2014). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 21(5), 18-24.
  • Scribd. (n.d.). Atom Economy in Green Chemistry. Retrieved from [Link]

  • Sanofi-Synthelabo. (2006). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.
  • Kumar, A., & Singh, R. (2022). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(5), 1964-1976.
  • Kim, D., & Park, S. B. (2018). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Changzhou Chuanyou Environmental Protection Technology Co., Ltd. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
  • University of Florida. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. Retrieved from [Link]

  • Blaser, H. U. (2006). The Development of API Manufacturing Processes - Targets and Strategies. CHIMIA International Journal for Chemistry, 60(9), 573-577.
  • De Vleeschouwer, F., & Van der Eycken, E. V. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
  • Qiu, H., & Tu, W. (Eds.). (2021). Catalytic Hydrogenation of CO2.
  • Gutmann, B., & Kappe, C. O. (2017). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. ACS Sustainable Chemistry & Engineering, 5(11), 10133-10139.
  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced.
  • ResearchGate. (n.d.). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines.
  • Knochel, P., & Chen, Y. H. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Almac. (2016). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac.
  • Sciencemadness. (2008). The Leuckart Reaction: A Study of the Mechanism.
  • Wiley Periodicals LLC. (2025).
  • Patsnap. (n.d.).
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Future4200. (2021). Palladium on carbon safe handling.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Slideshare. (n.d.). Process Chemistry (Case Study and Impurities in APIs).
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • Sanofi-Synthelabo. (1998).
  • International Journal of ChemTech Research. (2015).
  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Green Chemistry Metrics, A Review.
  • Green Chemistry Toolkit. (n.d.). METRICS.
  • Bentham Science. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Leuckart reaction.
  • ResearchGate. (n.d.).
  • UCLA EH&S. (2017).
  • Wikipedia. (n.d.).
  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(31), 11846-11852.

Sources

A Comparative Guide to Evaluating Off-Target Effects of N-((5-bromopyridin-3-yl)methyl)propan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. As we endeavor to design highly selective therapeutic agents, a rigorous evaluation of off-target effects becomes not just a regulatory hurdle, but a critical component of understanding a compound's true biological impact. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of off-target effects for a series of N-((5-bromopyridin-3-yl)methyl)propan-2-amine analogs, a scaffold with potential applications in kinase inhibition.

The core of this guide is built upon the understanding that off-target interactions are not merely undesirable side effects; they can be a source of unexpected toxicity or, in some serendipitous cases, polypharmacology that contributes to therapeutic efficacy. Therefore, a proactive and systematic approach to identifying and characterizing these interactions is paramount. We will explore the causality behind experimental choices, from broad-spectrum screening to targeted cellular validation, ensuring a self-validating system of protocols.

The Rationale for Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to unforeseen toxicity. Off-target effects are a major contributor to this attrition rate. For kinase inhibitors, the high degree of structural conservation across the human kinome presents a particular challenge. The ATP-binding pocket, the target for many inhibitors, shares common structural motifs across hundreds of kinases. Consequently, even minor structural modifications to a lead compound can dramatically alter its selectivity profile.

This guide will use a hypothetical series of analogs based on the N-((5-bromopyridin-3-yl)methyl)propan-2-amine scaffold to illustrate a best-practice workflow for off-target evaluation. We will designate our lead compound as Analog A and explore the consequences of seemingly minor chemical modifications in Analog B and Analog C .

Experimental Workflow for Off-Target Evaluation

A robust evaluation of off-target effects is a multi-step process that moves from broad, in vitro screening to more physiologically relevant cellular and in vivo models. The following workflow represents a logical and efficient progression for characterizing the selectivity of our analog series.

Off_Target_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 Phenotypic & In Vivo Assessment A Analog Series (A, B, C) B Broad Kinase Panel (e.g., 400+ kinases) A->B Primary Screen C Identify Off-Target 'Hits' (e.g., >50% inhibition at 1µM) B->C Data Analysis D Dose-Response Assays (IC50 determination for hits) C->D Hit Confirmation E Cellular Thermal Shift Assay (CETSA) D->E Target Engagement F Phospho-Proteomics D->F Global Impact G Targeted Cellular Assays (e.g., Western Blot for downstream signaling) E->G Pathway Analysis F->G Hypothesis Testing H Cell-Based Phenotypic Screens (e.g., cytotoxicity, proliferation) G->H Functional Outcomes I In Vivo Toxicity & Efficacy Studies H->I Preclinical Evaluation

Caption: A generalized workflow for the evaluation of off-target effects.

In Vitro Kinase Profiling: The First Pass

The initial step in assessing the selectivity of our analogs is to perform a broad in vitro kinase screen. This typically involves testing the compounds at a single, high concentration (e.g., 1 µM) against a large panel of recombinant kinases. The goal is to identify any potential off-target interactions that warrant further investigation.

Protocol: In Vitro Kinase Profiling

  • Compound Preparation: Prepare stock solutions of Analogs A, B, and C in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compounds to the desired screening concentration in an appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.

  • Incubation: Add the test compounds to the kinase reaction mixture and incubate for a specified period (e.g., 60 minutes) at room temperature.

  • Detection: Quantify the kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a DMSO control.

Hypothetical Data Summary

CompoundOn-Target Kinase (IC50, nM)Off-Target Hit 1 (Kinase X, % Inhibition @ 1µM)Off-Target Hit 2 (Kinase Y, % Inhibition @ 1µM)Off-Target Hit 3 (Kinase Z, % Inhibition @ 1µM)
Analog A 1565%20%5%
Analog B 2595%85%15%
Analog C 1010%5%90%

From this initial screen, we can see that while all three analogs maintain activity against the on-target kinase, their off-target profiles differ significantly. Analog B shows a marked increase in off-target activity against Kinase X and Y, while Analog C has picked up a potent off-target interaction with Kinase Z.

Cellular Target Engagement: Confirming In Vitro Hits

A compound's activity in a cell-free system does not always translate to a cellular context. Therefore, the next critical step is to determine if the identified off-target "hits" are engaged by the compounds in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. By heating intact cells treated with a compound and then quantifying the amount of soluble protein remaining, we can infer target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow the desired cell line to confluency.

  • Compound Treatment: Treat the cells with the test compounds (Analogs A, B, and C) at various concentrations for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to create a "melt curve."

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical CETSA Results

CompoundOn-Target Engagement (EC50, nM)Off-Target Kinase X Engagement (EC50, nM)Off-Target Kinase Y Engagement (EC50, nM)Off-Target Kinase Z Engagement (EC50, nM)
Analog A 50>10,000>10,000>10,000
Analog B 80250500>10,000
Analog C 40>10,000>10,000150

These hypothetical CETSA results confirm that the off-target interactions observed in the in vitro screen for Analogs B and C are also occurring in a cellular context.

Assessing Downstream Signaling and Phenotypic Consequences

Once cellular target engagement is confirmed, the final step is to investigate the functional consequences of these off-target interactions. This can be achieved by examining the downstream signaling pathways of the off-target kinases and by conducting cell-based phenotypic assays.

For example, if Kinase Z (the off-target of Analog C) is known to be involved in a cell survival pathway, we can use Western blotting to look for changes in the phosphorylation status of its downstream substrates.

Signaling_Pathway cluster_0 Hypothetical Off-Target Pathway A Growth Factor B Receptor A->B C Kinase Z (Off-Target) B->C D Substrate C->D Phosphorylation E Phospho-Substrate F Cell Survival E->F AnalogC Analog C AnalogC->C Inhibition

Caption: A hypothetical signaling pathway for an off-target kinase.

By treating cells with Analog C and observing a decrease in the phosphorylation of the substrate of Kinase Z, we can confirm that the off-target engagement has a functional consequence. This can then be correlated with phenotypic outcomes, such as decreased cell viability or induction of apoptosis, which may be undesirable for the intended therapeutic application.

Conclusion and Future Directions

The systematic evaluation of off-target effects is a cornerstone of modern drug discovery. Through a combination of broad in vitro profiling, cellular target engagement assays, and functional downstream analysis, we can build a comprehensive understanding of a compound's selectivity profile. The hypothetical case study of the N-((5-bromopyridin-3-yl)methyl)propan-2-amine analogs demonstrates that even subtle chemical modifications can have profound effects on a compound's off-target interactions.

By embracing this rigorous, multi-faceted approach, researchers can make more informed decisions about which compounds to advance in the drug development pipeline, ultimately leading to safer and more effective medicines.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

Safety Operating Guide

Navigating the Safe Disposal of N-((5-bromopyridin-3-yl)methyl)propan-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the Risks

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a secondary amine containing a brominated pyridine ring. Based on the known hazards of analogous chemical structures, it is prudent to handle this compound with a high degree of caution. The primary anticipated hazards are summarized in the table below.

Hazard ClassAnticipated EffectsCausality
Acute Toxicity Potentially harmful if swallowed or in contact with skin.The amine functional group and the pyridine ring can exhibit toxicity.
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon direct contact.Amines are often basic and can disrupt skin integrity. Halogenated compounds can also be irritants.
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.The chemical's basicity and potential reactivity can cause severe harm to sensitive eye tissues.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.Fine particles or vapors can be readily inhaled, causing localized inflammation and discomfort.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.The carbon-bromine bond is stable, leading to persistence. Pyridine derivatives can be toxic to aquatic organisms.

This hazard profile is based on data from structurally related compounds and should be treated as a precautionary assessment in the absence of specific toxicological data.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is not merely a suggestion but a requirement to ensure regulatory compliance and laboratory safety. All waste containing this compound must be treated as hazardous waste.

cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Container Management & Storage cluster_2 Step 3: Final Disposal A Identify Waste Streams (Solid vs. Liquid) B Select Appropriate, Labeled Hazardous Waste Containers A->B C Segregate Waste: - Pure Compound/Residues - Contaminated Labware - Solvent Mixtures B->C D Keep Containers Tightly Sealed C->D E Store in a Designated, Ventilated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Arrange for Pickup by Certified Hazardous Waste Handler F->G H Ensure Proper Manifesting and Documentation G->H I Incineration at a Licensed Facility H->I

Caption: Disposal workflow for N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in Section 3.

  • Solid Waste:

    • Collect unreacted N-((5-bromopyridin-3-yl)methyl)propan-2-amine, contaminated spatulas, weighing paper, and disposable labware (e.g., pipette tips) in a designated, robust, and clearly labeled solid hazardous waste container.

    • The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Liquid Waste:

    • Collect liquid waste containing N-((5-bromopyridin-3-yl)methyl)propan-2-amine, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.[1]

    • Do not mix this waste stream with other incompatible wastes. For instance, avoid mixing with strong oxidizing agents or acids.[2]

    • The container must be compatible with the solvents used (e.g., a glass or polyethylene-lined container).

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Decontamination:

    • Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste. Follow this with a standard wash procedure.

    • Wipe down work surfaces with a suitable solvent and dispose of the cleaning materials as solid hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling N-((5-bromopyridin-3-yl)methyl)propan-2-amine, including during disposal procedures.

Caption: Mandatory PPE for handling the subject compound.

It is imperative to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[3]

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate fire or toxicity hazards.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Section 3.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste: Place the absorbed liquid or spilled solid into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.

Regulatory Framework: Adherence to Standards

The disposal of N-((5-bromopyridin-3-yl)methyl)propan-2-amine falls under the regulations governing hazardous waste. In the United States, this is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) for worker safety.[5][6][7]

  • Waste Classification: As a halogenated organic compound, this waste may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent mixture.[7][8] Regardless, its inherent hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) would classify it as a hazardous waste.

  • Disposal Method: The recommended disposal method for pyridine and its derivatives is high-temperature incineration at a licensed hazardous waste facility.[9] This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Training: All personnel handling this hazardous waste must receive appropriate training on its hazards, safe handling procedures, and emergency protocols, in line with OSHA's Hazard Communication Standard (29 CFR 1910.1200) and HAZWOPER standards where applicable.[10][11]

By adhering to these detailed procedures, we can collectively ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a cornerstone of trustworthy and authoritative scientific practice.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Lion Technology Inc. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • MCAT. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Chemicals in Laboratories. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling N-((5-bromopyridin-3-yl)methyl)propan-2-amine (CAS No. 1256819-02-9). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The toxicological properties of this specific compound have not been fully investigated, therefore, it must be handled with the utmost care, treating it as a hazardous substance.[1] The guidance herein is synthesized from safety data for structurally similar brominated pyridine and amine compounds to establish a robust safety protocol.

Hazard Assessment: Understanding the Risks

N-((5-bromopyridin-3-yl)methyl)propan-2-amine incorporates three key structural features that dictate its potential hazards: a pyridine ring, a bromine substituent, and a secondary amine group. This combination suggests potential for skin and eye irritation or corrosion, toxicity if ingested, inhaled, or absorbed through the skin, and potential for respiratory tract irritation.

Based on analogous compounds, the primary hazards are summarized below:

Hazard ClassificationPotential EffectRationale and Reference Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3]Bromopyridines and related amines are classified as toxic.[2][3] Ingestion may cause severe swelling and damage to the digestive tract.[1]
Skin Corrosion/Irritation Causes skin irritation or burns.[1][4]Amines and bromopyridines are known skin irritants.[1][4][5][6] Prolonged contact may defat the skin, leading to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation or severe eye damage, potentially leading to blindness.[1][4]Corrosive properties are common in amine-containing compounds.[1][7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Inhalation of vapors may lead to symptoms like headache, dizziness, and nausea.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[8][9][10]

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[11] Must be inspected before use. Use proper glove removal technique to avoid skin contact.[11]To prevent skin contact and absorption. Amines and brominated compounds can be absorbed through the skin.
Eye and Face Protection Chemical safety goggles are essential.[6][8] A full-face shield should be worn when there is a risk of splashing.[10]To protect against splashes that can cause severe eye damage.[1][8] Contact lenses should not be worn.[10]
Skin and Body Protection A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls are required.[11][12]To protect the skin from accidental contact.[11]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11][13] If engineering controls are insufficient, a government-approved respirator is necessary.[6][11]To prevent inhalation of potentially toxic and irritating vapors.[6][14]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13][15] The container must be kept tightly closed.[4][11][15] Store in a locked cabinet or area accessible only to authorized personnel.[4][16]

Handling and Use Protocol
  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][15]

  • Engineering Controls: All handling of N-((5-bromopyridin-3-yl)methyl)propan-2-amine, including weighing and dilutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[1][4] Do not eat, drink, or smoke in the laboratory area.[1][2][4][16]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1]

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_MinorSpill Minor Spill Response cluster_MajorSpill Major Spill Response Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Minor Spill Isolate Isolate the Area Assess->Isolate Major Spill Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate ContactEHS Contact Emergency Personnel (e.g., EHS) Isolate->ContactEHS

Caption: Workflow for chemical spill response.

  • For Minor Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or earth.[13][17][18] Collect the material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[13][18] Ventilate the area and wash the spill site after material pickup is complete.[11]

  • For Major Spills: Evacuate the laboratory immediately and prevent others from entering. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[19]

Emergency Procedures: In Case of Exposure

Immediate action is crucial in the event of personal exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11][15][19] Remove contact lenses if present and easy to do.[4][11][15] Seek immediate medical attention.[1][11]

  • Skin Contact: Remove all contaminated clothing immediately.[7][18] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6][15] Seek immediate medical attention if irritation or burns occur.[1][7]

  • Inhalation: Move the affected person to fresh air at once.[6][11][20] If breathing is difficult or has stopped, provide artificial respiration.[7][20] Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[4][16] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1][4][16][18]

Disposal Plan: Environmental Responsibility

Chemical waste must be managed in accordance with all local, state, and federal regulations.[21]

  • Waste Collection: Collect waste N-((5-bromopyridin-3-yl)methyl)propan-2-amine and any contaminated materials (e.g., absorbent, gloves) in a clearly labeled, sealed container.[13]

  • Disposal Method: Do not pour down the drain.[14] Arrange for disposal with a licensed hazardous waste disposal company.[4][14][15] Incineration is a common disposal method for pyridine-based compounds.[21]

By adhering to these protocols, you contribute to a safe and productive research environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: N-Methyl-(5-bromopyrid-3-yl)methylamine.
  • Dal-Cin. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Enamine. (n.d.). Safety Data Sheet: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-bromopyrimidine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Amino-5-bromopyridine.
  • Tri-iso. (n.d.). Material Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine.
  • Unisima. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Echemi. (n.d.). N-(5-Amino-3-bromopyridin-2-yl)acetamide Safety Data Sheets.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from University of Kentucky Research Safety.
  • Lab Pro. (2023, February 1). Safety Data Sheet: Pyridine,6551E-3.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet: N,N-dimethylpyridin-4-amine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,3-Diamino-5-bromopyridine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.